molecular formula C13H18N2O B3306363 1-(4-Methylbenzoyl)-4-piperidinamine CAS No. 926259-94-1

1-(4-Methylbenzoyl)-4-piperidinamine

Cat. No.: B3306363
CAS No.: 926259-94-1
M. Wt: 218.29 g/mol
InChI Key: PPWKONJBHSZRBF-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-4-piperidinamine is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a benzoylpiperidine scaffold, which is recognized as a privileged structure in the development of bioactive molecules . This fragment is metabolically stable and is considered a potential bioisostere of the piperazine ring, often serving as a key building block to create novel compounds for pharmacological investigation . The benzoylpiperidine core is present in a wide range of therapeutic agents, including compounds studied for their anti-cancer properties . For instance, derivatives containing this motif have been designed and patented as potent inhibitors of NSD2 (nuclear receptor-binding SET domain protein 2), a histone methyltransferase considered a promising target for cancer therapy, particularly in certain leukemias and other cancers . Furthermore, structurally related benzoylpiperidine compounds have demonstrated activity against infectious diseases, with one analog identified as an inhibitor of enoyl-[acyl-carrier-protein] reductase (InhA) in Mycobacterium tuberculosis . Researchers can functionalize this molecule at the free amino group of the piperidine ring, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for various biological targets . The compound is typically supplied as a hydrochloride salt (CAS 1158307-50-6) to enhance stability . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material appropriately in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKONJBHSZRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926259-94-1
Record name 1-(4-methylbenzoyl)piperidin-4-amine
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Foundational & Exploratory

Technical Guide: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine represents a classic exercise in chemoselective functionalization. This molecule serves as a critical "linker scaffold" in medicinal chemistry, particularly in the development of GPCR ligands (e.g., CCR5 antagonists), kinase inhibitors, and viral assembly inhibitors (HCV).

The Chemoselectivity Challenge

The core challenge lies in distinguishing between two nucleophilic nitrogen atoms on the piperidine skeleton:

  • N1 (Ring Nitrogen): Secondary amine, sterically accessible, highly nucleophilic (

    
    ).
    
  • N4 (Exocyclic Nitrogen): Primary amine, highly nucleophilic (

    
    ).
    

Strategic Decision: A direct acylation of 4-aminopiperidine with 4-methylbenzoyl chloride is operationally flawed . It inevitably leads to a statistical mixture of N1-acylated, N4-acylated, and N1,N4-bis-acylated products, requiring tedious chromatographic separation.

The Validated Route: To ensure process integrity and high yield, we employ a Protection-Acylation-Deprotection (PAD) strategy. We utilize 4-(N-Boc-amino)piperidine as the starting material.[1][2] The tert-butoxycarbonyl (Boc) group effectively masks the N4 primary amine, forcing the acylation to occur exclusively at the N1 position.

Synthetic Pathway Visualization[3]

The following diagram outlines the logical flow and chemical transformations required for this synthesis.

SynthesisPathway SM Starting Material 4-(N-Boc-amino)piperidine Inter Intermediate 1 tert-Butyl (1-(4-methylbenzoyl) piperidin-4-yl)carbamate SM->Inter N-Acylation Reagents1 Reagents A 4-Methylbenzoyl Chloride TEA, DCM, 0°C Reagents1->Inter Product Target Product 1-(4-Methylbenzoyl)- 4-piperidinamine Inter->Product Boc-Deprotection Reagents2 Reagents B TFA / DCM (1:1) or HCl / Dioxane Reagents2->Product

Caption: Figure 1. Chemoselective synthesis via the PAD strategy. Blue arrow indicates amide coupling; Red arrow indicates acid-mediated deprotection.

Detailed Experimental Protocols

Phase 1: Regioselective N-Acylation

Objective: Covalent attachment of the 4-methylbenzoyl moiety to the piperidine ring nitrogen.

Materials:

  • 4-(N-Boc-amino)piperidine (1.0 equiv)

  • 4-Methylbenzoyl chloride (1.1 equiv) [Alternative: 4-Methylbenzoic acid + EDCI/HOBt]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-(N-Boc-amino)piperidine (e.g., 2.0 g, 10 mmol) and dissolve in anhydrous DCM (20 mL).

  • Base Addition: Add TEA (2.1 mL, 15 mmol). Cool the mixture to 0°C using an ice bath.

  • Acylation: Add 4-Methylbenzoyl chloride (1.7 g, 11 mmol) dropwise over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5°C.

  • Reaction: Remove ice bath and allow to stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: Ninhydrin).

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract aqueous layer with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[3]
      
  • Purification: The crude intermediate (Boc-protected amide) is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

Phase 2: Boc-Deprotection

Objective: Removal of the carbamate protecting group to liberate the primary amine.

Protocol:

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 mL) dropwise at 0°C. Caution: Gas evolution (

    
     and Isobutylene).
    
    • Alternative: Use 4M HCl in Dioxane for 2 hours if a hydrochloride salt is preferred.

  • Reaction: Stir at RT for 2 hours. Monitor for disappearance of starting material by TLC.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture to remove excess TFA.

    • Redissolve residue in DCM.[4][5]

    • Carefully neutralize with saturated

      
       or 1N NaOH until pH > 10.
      
    • Extract with DCM (3 x), dry over

      
      , and concentrate.
      
  • Final Product: Yields an off-white solid or viscous oil.

Analytical Data & Specifications

The following table summarizes the expected physicochemical properties and spectral data for validation.

ParameterSpecification / Expected ValueNotes
Formula

MW 218.30 g/mol
Appearance Off-white solid or pale yellow oil

NMR (DMSO-

)

7.30 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 3.5-4.2 (m, 4H, Pip-H), 2.9 (m, 1H, CH-NH2), 2.33 (s, 3H, Ar-CH3), 1.2-1.8 (m, 4H, Pip-H).[6]
Diagnostic methyl singlet at ~2.3 ppm.
MS (ESI+)

Base peak usually M+1.
Solubility Soluble in DMSO, MeOH, DCM, Chloroform.Poor water solubility as free base.

Process Control & Troubleshooting (Field Insights)

Scenario 1: Incomplete Acylation

  • Observation: Starting material persists on TLC after 4 hours.

  • Cause: Hydrolysis of the acid chloride due to wet solvent.

  • Remedy: Ensure DCM is anhydrous. Add a catalytic amount (0.1 equiv) of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

Scenario 2: "Gummy" Product during Deprotection

  • Observation: Upon concentrating TFA, a thick oil forms that traps solvent.

  • Remedy: Perform an azeotropic distillation with Toluene or DCM (add solvent and evaporate 3x) to remove residual TFA.

Scenario 3: Low Yield in Extraction (Phase 2)

  • Observation: Product is lost in the aqueous layer during neutralization.

  • Cause: The primary amine is polar.

  • Remedy: Saturate the aqueous layer with NaCl (solid) before extraction. Use a mixture of CHCl3/IPA (3:1) for extraction if DCM fails to recover the product.

References

  • Rolt, A., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. National Institutes of Health (NIH) / PMC.[7] Available at: [Link]

  • Moi, D., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Zhao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard Reference for Boc-deprotection protocols).

Sources

Technical Whitepaper: 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 1158307-50-6 for HCl salt) is a specialized piperidine scaffold extensively utilized in medicinal chemistry as a "privileged structure" intermediate.[1][2] Its structural architecture—comprising a semi-rigid piperidine ring, a primary amine for diverse functionalization, and a lipophilic 4-methylbenzoyl moiety—makes it an ideal building block for G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and peptidomimetics. This guide provides a rigorous technical analysis of its chemical properties, synthesis pathways, and handling protocols for drug development applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
ParameterDetail
IUPAC Name (4-aminopiperidin-1-yl)(4-methylphenyl)methanone
Common Synonyms 1-(4-Methylbenzoyl)piperidin-4-amine; 4-Amino-1-(p-toluoyl)piperidine
CAS Number 1158307-50-6 (Hydrochloride salt); Free base often cited generically
Molecular Formula C₁₃H₁₈N₂O (Free Base) / C₁₃H₁₉ClN₂O (HCl Salt)
Molecular Weight 218.29 g/mol (Free Base) / 254.75 g/mol (HCl Salt)
SMILES CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N
Physicochemical Profile

The compound exhibits distinct behaviors depending on its protonation state. The free base is a lipophilic amine, while the hydrochloride salt is a water-soluble solid.

PropertyValue / DescriptionNote
Appearance White to off-white solidHygroscopic in salt form
Solubility (HCl Salt) DMSO (>50 mg/mL), Methanol, WaterHigh polarity facilitates bio-assays
Solubility (Free Base) DCM, Ethyl Acetate, ChloroformUsed for organic extractions
pKa (Calculated) ~10.2 (Primary Amine)Basic center at position 4
LogP (Calculated) ~1.8 (Free Base)Moderate lipophilicity
H-Bond Donors 2 (Primary Amine)Key for receptor binding
H-Bond Acceptors 2 (Amide Carbonyl + Amine N)

Part 2: Synthesis & Manufacturing Protocols

Synthetic Strategy: The Boc-Protection Route

Direct acylation of 4-aminopiperidine with 4-methylbenzoyl chloride is feasible but often results in a mixture of mono- and di-acylated products due to the competing nucleophilicity of the primary (position 4) and secondary (position 1) amines. To ensure regioselectivity and high yield, a protection-deprotection strategy using the tert-butoxycarbonyl (Boc) group is the industry standard.

Reaction Mechanism Overview[3]
  • Selective Acylation: The secondary amine of N-Boc-4-aminopiperidine is sterically accessible and nucleophilic, but since the primary amine is already protected, no competition exists. However, the starting material is usually tert-butyl piperidin-4-ylcarbamate (4-Boc-amino-piperidine), where the primary amine is protected. The secondary amine at position 1 reacts with the acid chloride.

  • Deprotection: Acidolytic cleavage of the Boc carbamate releases the primary amine as a salt.

Synthesis SM1 tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) Inter Intermediate: 1-(4-Methylbenzoyl)-4-(Boc-amino)piperidine SM1->Inter Acylation (0°C to RT) Reagent1 4-Methylbenzoyl Chloride + Et3N / DCM Reagent1->Inter Product Target Product: 1-(4-Methylbenzoyl)-4-piperidinamine HCl Inter->Product Deprotection (Acidolysis) Reagent2 HCl / Dioxane or TFA / DCM Reagent2->Product

Caption: Regioselective synthesis pathway utilizing Boc-protection to ensure acylation occurs exclusively at the piperidine nitrogen.

Detailed Experimental Protocol

Step 1: Acylation

  • Preparation: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) or Diisopropylethylamine (DIPEA). Cool the solution to 0°C under N₂ atmosphere.

  • Acylation: Dropwise add 4-methylbenzoyl chloride (1.1 eq) dissolved in minimal DCM. The exothermic reaction requires temperature control (<5°C).

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Quench with saturated NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or use Flash Chromatography (0-5% MeOH in DCM).

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2-4 hours. A white precipitate (the product HCl salt) will form.

  • Isolation: Filter the solid precipitate. Wash with diethyl ether to remove non-polar impurities.

  • Drying: Dry under high vacuum at 40°C to remove trace HCl and solvent.

Part 3: Analytical Characterization & Quality Control

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (7.1 - 7.4 ppm): Two doublets integrating to 2H each (AA'BB' system), characteristic of the para-substituted toluene ring.

  • Amide Rotamers: The amide bond at N1 restricts rotation, often causing signal broadening or doubling of piperidine ring signals at RT.

  • Piperidine Ring:

    • 3.5 - 4.5 ppm: Broad multiplets for protons at C2 and C6 (alpha to amide nitrogen).

    • 3.0 - 3.2 ppm: Multiplet for the proton at C4 (alpha to primary amine).

    • 1.2 - 2.0 ppm: Multiplets for C3 and C5 protons.

  • Methyl Group: Singlet at ~2.35 ppm (Ar-CH₃).

  • Amine Protons: Broad singlet at ~8.0-8.5 ppm (for R-NH₃⁺ in salt form).

Quality Control Workflow

The following decision tree outlines the purification and validation logic.

QC_Workflow Crude Crude Reaction Mixture (Post-Deprotection) Filter Filtration (Isolate Solid) Crude->Filter Wash Ether Wash (Remove Organic Impurities) Filter->Wash HPLC HPLC Analysis (C18 Column, ACN/H2O + 0.1% TFA) Wash->HPLC Purity Purity Check HPLC->Purity Recryst Recrystallization (MeOH/EtOAc) Purity->Recryst Fail (<95%) Final Final Release (>98% Purity) Purity->Final Pass Recryst->HPLC

Caption: Purification and Quality Control workflow for the isolation of high-purity hydrochloride salt.

Part 4: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The HCl salt is hygroscopic.[4] Store in a desiccator or tightly sealed container.

  • Amide Stability: The benzamide linkage is robust and resistant to hydrolysis under neutral/mild conditions.

  • Amine Reactivity: The primary amine at position 4 is highly nucleophilic (in free base form) and sensitive to aldehydes (Schiff base formation) and acid chlorides. Avoid exposure to atmospheric CO₂ (carbamate formation) if stored as a free base.

Safety Data (SDS Summary)
  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Eye Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle fine powders in a fume hood to avoid inhalation.

  • First Aid: In case of contact, flush eyes with water for 15 minutes.[5] If inhaled, move to fresh air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 749125, (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone (Related Structure Analysis). Retrieved from [Link][6]

  • MDPI (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

In-Depth Technical Guide: Structure Elucidation of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The Strategic Imperative: An Orthogonal, Multi-Technique Workflow

Confidence in a structural assignment is born from the convergence of data from multiple, independent analytical techniques. This orthogonal strategy is indispensable, as it mitigates the inherent limitations of any single method. For 1-(4-Methylbenzoyl)-4-piperidinamine, our elucidation workflow integrates High-Resolution Mass Spectrometry (HRMS) to define the elemental formula, Infrared (IR) Spectroscopy to identify key functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.

Figure 1: Logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Molecular Formula

Expertise & Rationale: The initial and most critical step is to determine the precise molecular weight and, by extension, the elemental composition. HRMS provides this foundational data with high accuracy. Electrospray Ionization (ESI) is the chosen technique due to its "soft" nature, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺. This is crucial for piperidine-containing compounds, as the basic nitrogen atom is readily protonated.[1][2]

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of high-purity methanol or acetonitrile.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode is selected to facilitate the formation of [M+H]⁺.

  • Data Acquisition: Scan a mass range of m/z 100-500 to ensure capture of the molecular ion and any potential adducts.

Anticipated Data & Interpretation

The molecular formula of 1-(4-Methylbenzoyl)-4-piperidinamine is C₁₃H₁₈N₂O.

ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₈N₂OBased on synthesis precursors.
Monoisotopic Mass 218.1419 uThe exact mass calculated from the most abundant isotopes.
Observed [M+H]⁺ ~219.1492 m/zProtonated molecule (C₁₃H₁₉N₂O⁺).
Mass Accuracy < 5 ppmA standard for high-resolution instrumentation, confirming the elemental composition.

Observing an ion at m/z ≈ 219.1492 with an accuracy of < 5 ppm provides extremely strong evidence for the C₁₃H₁₈N₂O formula, setting the stage for subsequent spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups. For this molecule, the diagnostic peaks are the amide carbonyl (C=O), the primary amine (N-H) stretches, and vibrations associated with the aromatic and aliphatic C-H bonds.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small quantity of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer with an ATR accessory is used for ease of sampling and high-quality data.

  • Data Acquisition: The spectrum is typically collected from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Absorptions & Interpretation
Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode & Appearance
Primary Amine N-H 3500-3300 cm⁻¹Two distinct, medium-intensity sharp peaks (asymmetric & symmetric stretch).[4][5]
Aromatic C-H 3100-3000 cm⁻¹Stretch; typically weaker than aliphatic C-H.
Aliphatic C-H 3000-2850 cm⁻¹Strong, sharp peaks from piperidine and methyl groups.
Tertiary Amide C=O ~1630 cm⁻¹A very strong, sharp "sword-like" peak.[4][5] Its position is characteristic of a conjugated amide.
Aromatic C=C 1600-1450 cm⁻¹Multiple sharp bands of varying intensity.

The presence of a strong absorption around 1630 cm⁻¹ confirms the amide carbonyl, while the characteristic pair of "fangs" in the 3500-3300 cm⁻¹ region is a clear signature of the primary amine (NH₂) group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy provides the most detailed structural information, allowing for the complete assignment of every proton and carbon atom and their connectivity. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous elucidation.[6][7]

Experimental Protocol: High-Field NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion and resolution.

  • 1D Experiments:

    • ¹H NMR: To identify all unique proton environments, their integrations (relative numbers), and coupling patterns.

    • ¹³C NMR: To identify all unique carbon environments.

    • DEPT-135: To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To map ¹H-¹H spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting structural fragments.

Predicted NMR Data & Structural Assembly

(Note: Chemical shifts (δ) are approximate and can vary with solvent. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet)

Proton Label (¹H)Approx. δ (ppm)MultiplicityIntegrationCarbon Label (¹³C)Approx. δ (ppm)DEPT-135
Ar-CH₃ ~2.40s3HAr-CH₃ ~21CH₃
Piperidine-H (axial) ~1.4-1.6m2HPiperidine-Cβ ~32-35CH₂
Piperidine-H (equatorial) ~1.9-2.1m2HPiperidine-Cα ~40-45CH₂
Piperidine-Hγ ~2.8-3.0m1HPiperidine-Cγ ~48-52CH
Amine-NH₂ Variable (broad)s2HAromatic-C (quat, CH₃) ~142Quat
Piperidine-Hα ~3.0-4.6 (broad)m4HAromatic-CH (ortho to C=O) ~129CH
Aromatic-H (ortho to CH₃) ~7.25d2HAromatic-CH (ortho to CH₃) ~127CH
Aromatic-H (ortho to C=O) ~7.40d2HAromatic-C (quat, C=O) ~135Quat
Amide C=O ~170Quat

Assembling the Structure with 2D NMR:

The true power of NMR is realized in the 2D experiments which connect the puzzle pieces.

G cluster_0 Key HMBC Correlations H_aromatic_ortho_CO Aromatic-H (δ ~7.4) C_carbonyl Amide C=O (δ ~170) H_aromatic_ortho_CO->C_carbonyl Connects Ring to Carbonyl H_alpha_piperidine Piperidine-Hα (δ ~3.0-4.6) H_alpha_piperidine->C_carbonyl Connects Piperidine to Carbonyl C_gamma_piperidine Piperidine-Cγ (δ ~50) H_alpha_piperidine->C_gamma_piperidine Confirms Piperidine Ring H_methyl Ar-CH₃ (δ ~2.4) C_aromatic_ortho_CH3 Aromatic-CH (δ ~127) H_methyl->C_aromatic_ortho_CH3 Confirms p-Substitution C_aromatic_quat_CH3 Aromatic-C (quat, δ ~142) H_methyl->C_aromatic_quat_CH3

Figure 2: Critical HMBC correlations for structural assembly.

  • COSY: Will establish the connectivity within the piperidine ring, showing correlations between the Hα, Hβ, and Hγ protons.

  • HSQC: Will provide a direct one-bond correlation map, for example, linking the aromatic proton signals at ~7.25 ppm and ~7.40 ppm to their respective carbon signals.

  • HMBC: This is the keystone experiment. A crucial correlation will be observed between the piperidine protons adjacent to the nitrogen (Hα) and the amide carbonyl carbon (~170 ppm). This unequivocally links the piperidine ring to the 4-methylbenzoyl group. Further HMBC correlations from the aromatic protons to the same carbonyl carbon will confirm this connection from the other side.

Conclusion: A Validated and Unambiguous Structural Assignment

Through the systematic and logical application of this orthogonal analytical workflow, we achieve a high-confidence structure elucidation of 1-(4-Methylbenzoyl)-4-piperidinamine. The HRMS provides the exact elemental composition, FTIR confirms the presence of the required functional groups, and the comprehensive suite of NMR experiments provides an unambiguous map of atomic connectivity. Each dataset reinforces the others, leading to a self-validating and definitive structural assignment, which is the essential prerequisite for any further scientific inquiry or development of this compound.

References

  • Cholli, A., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group. Available at: [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). University of Colorado Boulder. Available at: [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. Available at: [Link]

  • Ellis, G., & Jones, R. G. (1972). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part I. Empirical substituent parameters for C-methyl and N-methyl groups. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]

  • Lameira, J., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Available at: [Link]

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019, September). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

Sources

The Versatile Intermediate: A Technical Guide to 1-(4-Methylbenzoyl)-4-piperidinamine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Significance of 1-(4-Methylbenzoyl)-4-piperidinamine

The piperidine ring is a cornerstone in medicinal chemistry, serving as a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged scaffold in the design of novel therapeutics. Within this critical class of heterocycles, 1-(4-Methylbenzoyl)-4-piperidinamine emerges as a highly versatile chemical intermediate, offering a strategic entry point for the synthesis of complex molecules targeting a range of biological pathways.

This technical guide provides an in-depth exploration of 1-(4-Methylbenzoyl)-4-piperidinamine, from its synthesis and chemical properties to its applications as a pivotal building block in modern drug discovery. The strategic placement of the 4-methylbenzoyl group and the primary amine at the 4-position of the piperidine ring allows for a diverse range of subsequent chemical modifications, making it a valuable tool for researchers developing novel kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Physicochemical Properties and Characterization

While specific experimental data for 1-(4-Methylbenzoyl)-4-piperidinamine is not extensively published, its properties can be reliably estimated based on closely related analogs.

PropertyEstimated ValueSource/Justification
Molecular Formula C₁₃H₁₈N₂O---
Molecular Weight 218.30 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogy with similar benzoylpiperidines
Melting Point >150 °C (as hydrochloride salt)Analogy with similar aminopiperidine salts
Solubility Soluble in methanol, ethanol, and DMSO. Poorly soluble in non-polar solvents.General solubility of aminopiperidines
pKa 8.5 - 9.5 (for the piperidine nitrogen)Estimated based on similar N-acylated piperidines

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons from the 4-methylbenzoyl group (a characteristic AA'BB' system), a singlet for the methyl group, and distinct multiplets for the piperidine ring protons, along with a broad singlet for the primary amine protons.

  • ¹³C NMR: Key resonances would be observed for the carbonyl carbon of the benzoyl group, aromatic carbons, the methyl carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS):

  • The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 218.3 or 219.3, respectively.

Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine: A Two-Step Approach

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is most effectively achieved through a two-step process involving the formation of a Boc-protected intermediate followed by deprotection. This strategy ensures high yields and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection Boc_Amine tert-Butyl (piperidin-4-yl)carbamate Boc_Protected tert-Butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate Boc_Amine->Boc_Protected Et3N, DCM Acyl_Chloride 4-Methylbenzoyl chloride Acyl_Chloride->Boc_Protected Final_Product 1-(4-Methylbenzoyl)-4-piperidinamine Boc_Protected->Final_Product Acidic Conditions HCl HCl in Dioxane HCl->Final_Product

Figure 1: Synthetic workflow for 1-(4-Methylbenzoyl)-4-piperidinamine.

Step 1: Synthesis of tert-Butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate

This initial step involves the acylation of the piperidine nitrogen of commercially available tert-butyl (piperidin-4-yl)carbamate with 4-methylbenzoyl chloride. The Boc (tert-butoxycarbonyl) group serves to protect the primary amine, preventing it from reacting with the acyl chloride.

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 equivalent) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (Et₃N, 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.1 equivalents) in DCM (2 mL/mmol) to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate as a white solid.

Step 2: Deprotection to Yield 1-(4-Methylbenzoyl)-4-piperidinamine

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired primary amine. Using a solution of hydrogen chloride in dioxane is a common and effective method for this transformation.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve the tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate (1.0 equivalent) from the previous step in anhydrous 1,4-dioxane (10 mL/mmol) in a round-bottom flask.

  • Deprotection: To this solution, add a 4 M solution of HCl in dioxane (5-10 equivalents) and stir the mixture at room temperature.

  • Reaction Monitoring and Isolation: Monitor the reaction by TLC. Upon completion (typically 1-4 hours), the hydrochloride salt of the product will often precipitate.[3] The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(4-Methylbenzoyl)-4-piperidinamine hydrochloride.

  • Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH of >10. The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate, dried, and concentrated.

Applications as a Chemical Intermediate in Drug Discovery

1-(4-Methylbenzoyl)-4-piperidinamine is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds, particularly those targeting kinases and GPCRs. The primary amine at the 4-position provides a key handle for introducing diverse functionalities through reactions such as amide bond formation, reductive amination, and urea/thiourea formation.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] The 4-aminopiperidine scaffold is a common feature in many kinase inhibitors. 1-(4-Methylbenzoyl)-4-piperidinamine can be used to synthesize potent and selective kinase inhibitors.

Kinase_Inhibitor_Synthesis Intermediate 1-(4-Methylbenzoyl)- 4-piperidinamine Kinase_Inhibitor Kinase Inhibitor (e.g., targeting PDGFR) Intermediate->Kinase_Inhibitor Amide Coupling (EDC, HOBt) Carboxylic_Acid Heterocyclic Carboxylic Acid Carboxylic_Acid->Kinase_Inhibitor

Figure 2: General scheme for the synthesis of kinase inhibitors.

For instance, coupling 1-(4-Methylbenzoyl)-4-piperidinamine with a suitable heterocyclic carboxylic acid using standard peptide coupling reagents (e.g., EDC/HOBt) can yield potent inhibitors of kinases such as platelet-derived growth factor receptor (PDGFR).[4]

Synthesis of GPCR Modulators

G protein-coupled receptors are the largest family of cell surface receptors and are the target of a significant portion of approved drugs.[5] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity.[6] The 1-(4-methylbenzoyl)-4-piperidinamine scaffold can be elaborated to create novel positive or negative allosteric modulators (PAMs or NAMs) of various GPCRs.

Conclusion

1-(4-Methylbenzoyl)-4-piperidinamine stands out as a strategically important and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—the 4-methylbenzoyl moiety and the primary amine—provide a rich platform for the creation of diverse and complex molecular architectures. This guide has outlined a reliable synthetic pathway and highlighted its potential in the development of next-generation kinase inhibitors and GPCR modulators. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utility of well-designed chemical intermediates like 1-(4-Methylbenzoyl)-4-piperidinamine will undoubtedly play an increasingly critical role in advancing drug discovery.

References

  • Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, CDCl₃) δ. Retrieved from [Link]

  • Prathebha, K., Jonathan, D. R., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1157–o1158. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6593. Retrieved from [Link]

  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2233–2239. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

  • Banks, H. D. (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H₂SO₄ in CH₂Cl₂. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

  • Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 289(18), 12345–12352. Retrieved from [Link]

  • MDPI. (2022, March 8). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 23(6), 2973. Retrieved from [Link]

  • Kalinichenko, E., Faryna, A., Belko, A., Shcharbin, D., & Shadyro, O. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. Retrieved from [Link]

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54. Retrieved from [Link]

  • Semantic Scholar. (2019, September 30). [PDF] Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2024, March 13). (PDF) N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents. Retrieved from [Link]

  • Krumm, B. E., & Hubbell, W. L. (2025). Intracellular GPCR modulators enable precision pharmacology. Trends in Pharmacological Sciences, 46(5), 415-427. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • ResearchGate. (2025, October 12). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Retrieved from [Link]

  • MDPI. (2025, December 9). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(12), 1875. Retrieved from [Link]

  • Hennequin, L. F., Allen, J., B-Rao, C., Breed, J., Curwen, J., Fozard, J., ... & Wedge, S. R. (2006). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. Retrieved from [Link]

Sources

literature review of 1-(4-Methylbenzoyl)-4-piperidinamine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-(4-Methylbenzoyl)-4-piperidinamine CAS 926259-94-1 | A Privileged Scaffold for Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 926259-94-1) is a versatile heterocyclic building block widely utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, viral assembly inhibitors, and epigenetic modulators. Structurally, it consists of a piperidine ring functionalized with a primary amine at the C4 position and a p-toluoyl (4-methylbenzoyl) group at the N1 position.

This molecule represents a specific instance of the benzoylpiperidine pharmacophore—a "privileged structure" in medicinal chemistry known for its ability to orient substituents into hydrophobic binding pockets (e.g., in 5-HT2A receptors or Acetylcholinesterase).

Technical Specifications
PropertyData
CAS Number 926259-94-1
IUPAC Name (4-aminopiperidin-1-yl)(4-methylphenyl)methanone
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Physical State Typically supplied as a solid (HCl salt) or viscous oil (free base).[1]
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (unless protonated).
Key Functionality Primary amine (nucleophile for diversification); Benzoyl amide (stable hydrophobic anchor).

Part 2: Synthetic Methodologies

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is a sequential process designed to differentiate the two nitrogen atoms of the piperidine ring. The most robust protocol utilizes 4-(N-Boc-amino)piperidine as the starting material to ensure regioselectivity.

Protocol A: Regioselective Synthesis via Boc-Protection

Objective: Synthesize the target scaffold while preventing polymerization or bis-acylation.

Reagents:

  • Starting Material: 4-(N-Boc-amino)piperidine (CAS 73874-95-0).

  • Acylating Agent: 4-Methylbenzoyl chloride (1.1 equiv).

  • Base: Triethylamine (Et₃N) or DIPEA (1.5 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Workflow:

  • Acylation (N1-Functionalization):

    • Dissolve 4-(N-Boc-amino)piperidine in anhydrous DCM under an inert atmosphere (N₂).

    • Cool to 0°C: Causality: Cooling suppresses the exothermic nature of the reaction and minimizes the formation of di-acyl impurities.

    • Add Et₃N followed by the dropwise addition of 4-methylbenzoyl chloride.

    • Monitor: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of the amide reduces polarity compared to the amine).

    • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection (C4-Amine Liberation):

    • Dissolve the intermediate (tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate) in DCM (or Dioxane).

    • Add TFA (20% v/v) or 4M HCl in Dioxane at 0°C.

    • Stir: 1–2 hours at RT. Self-Validation: Evolution of CO₂ gas ceases when the reaction is near completion.

    • Isolation: Evaporate solvent/acid in vacuo.

    • Free Basing (Optional): If the free amine is required, redissolve the salt in DCM and wash with 1M NaOH.

Visualizing the Synthetic Logic

Synthesis Start 4-(N-Boc-amino)piperidine (CAS 73874-95-0) Step1 Acylation (4-Methylbenzoyl chloride, Et3N) Start->Step1 0°C to RT Inter Intermediate: N-Boc-1-(4-methylbenzoyl)piperidine Step1->Inter Amide Bond Formation Step2 Deprotection (TFA or HCl) Inter->Step2 Cleavage Final Target: 1-(4-Methylbenzoyl)-4-piperidinamine Step2->Final Salt Formation

Caption: Regioselective synthetic route ensuring differentiation between the secondary piperidine amine and the primary exocyclic amine.

Part 3: Medicinal Chemistry Applications

This scaffold acts as a "linker-anchor" system. The 4-methylbenzoyl group serves as a hydrophobic anchor (interacting with aromatic residues like Phenylalanine or Tryptophan in receptor pockets), while the 4-amino group serves as a vector for growing the molecule into polar regions of the target protein.

CCR5 Antagonists (HIV Entry Inhibitors)

In the development of drugs like Vicriviroc and its analogs, the 4-aminopiperidine scaffold is central. The N1-acyl group (often substituted benzoyl) fits into the hydrophobic pocket of the CCR5 receptor.

  • Mechanism: The piperidine ring creates a semi-rigid linker that positions the N1-substituent and the C4-substituent in a specific spatial arrangement (often trans-like) required to block the gp120 binding site.

  • Modification: The C4-amine is typically derivatized with a benzyl or phenyl-ethyl group to engage the secondary binding pocket.

Acetylcholinesterase (AChE) Inhibitors

Research indicates that N-benzoylpiperidine derivatives can span the active site gorge of AChE.

  • SAR Insight: The 4-methyl group on the benzoyl ring provides steric bulk that improves selectivity for AChE over Butyrylcholinesterase (BuChE) by filling the peripheral anionic site (PAS).

  • Derivatization: The 4-amino group is often coupled to another aromatic system (e.g., phthalimide or indanone) to interact with the catalytic triad at the bottom of the gorge.

SMYD3 and Epigenetic Targets

Recent studies (e.g., Eur. J. Med. Chem. 2022) utilize 4-aminopiperidines to design covalent inhibitors for SMYD3 (a lysine methyltransferase).

  • Role: The piperidine acts as a scaffold to present a "warhead" (reactive group) to a cysteine residue (Cys186) in the enzyme. The benzoyl group provides the necessary binding affinity to anchor the molecule before the covalent bond forms.

Structure-Activity Relationship (SAR) Map

SAR Core 1-(4-Methylbenzoyl)-4-piperidinamine (Scaffold) Benzoyl 4-Methylbenzoyl Group (Hydrophobic Anchor) Core->Benzoyl Amine 4-Amino Group (Growth Vector) Core->Amine Piperidine Piperidine Ring (Rigid Spacer) Core->Piperidine CCR5 CCR5 Antagonists (Target: Hydrophobic Pocket) Benzoyl->CCR5 Pi-Pi Stacking AChE AChE Inhibitors (Target: Peripheral Anionic Site) Benzoyl->AChE Steric Fit Amine->CCR5 Reductive Amination SMYD3 SMYD3 Inhibitors (Target: Cys186 Proximity) Amine->SMYD3 Warhead Attachment

Caption: SAR map illustrating how distinct domains of the molecule contribute to binding affinity across different therapeutic targets.

Part 4: Technical Protocols & Handling

Handling & Storage
  • Stability: The amide bond is hydrolytically stable under neutral conditions. The primary amine is sensitive to oxidation and carbamate formation (from atmospheric CO₂).

  • Storage: Store at 2–8°C under Argon.

  • Safety: Irritant.[2] Wear gloves and eye protection.[2] Avoid inhalation of dust (if salt) or vapors (if free base).

Standard Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.30 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) — Benzoyl aromatic protons.

    • δ 3.50–4.50 (broad m, 2H) — Piperidine equatorial protons (deshielded by amide).

    • δ 2.35 (s, 3H) — Methyl group.

    • δ 1.20–1.90 (m, 4H) — Piperidine axial/equatorial protons.

  • Mass Spectrometry (ESI): [M+H]⁺ = 219.15.

References

  • National Institutes of Health (NIH). (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design. PubMed. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]

  • Molecules. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

1-(4-Methylbenzoyl)-4-piperidinamine: A Privileged Pharmacophore Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 1158307-50-6, often as the hydrochloride salt) is a versatile pharmacophore scaffold belonging to the class of N-acyl-4-aminopiperidines . While not a marketed pharmaceutical itself, it serves as a critical privileged structure in medicinal chemistry. Its molecular architecture—comprising a piperidine core, a primary amine at the C4 position, and a lipophilic 4-methylbenzoyl moiety at the N1 position—enables it to act as a potent ligand scaffold for a variety of biological targets, most notably G-Protein Coupled Receptors (GPCRs) (e.g., Chemokine receptors like CCR5/CXCR4, Monoamine receptors) and Sigma-1 receptors .

This technical guide dissects the mechanism of action of this scaffold as a ligand, detailing its molecular recognition features, synthesis protocols, and application in high-throughput screening for drug discovery.

Part 1: Mechanism of Action & Molecular Recognition

The Pharmacophore Hypothesis

The biological activity of 1-(4-Methylbenzoyl)-4-piperidinamine derivatives stems from their ability to mimic endogenous ligands or block binding sites through specific molecular interactions. The scaffold functions through three distinct pharmacophoric elements:

  • The Basic Amine (C4-NH₂):

    • Mechanism: At physiological pH (7.4), the primary amine is often protonated (pKa ~9-10), forming a cationic center. This allows for critical electrostatic interactions or hydrogen bonding with conserved aspartate (Asp) or glutamate (Glu) residues deep within the transmembrane binding pockets of GPCRs (e.g., Asp3.32 in monoamine receptors).

    • Function: Anchors the ligand in the orthosteric binding site.

  • The Piperidine Spacer:

    • Mechanism: The semi-rigid chair conformation of the piperidine ring acts as a molecular ruler , maintaining a precise distance (typically 5-7 Å) between the basic amine and the hydrophobic tail.

    • Function: Prevents steric clash while orienting functional groups for optimal receptor engagement.

  • The 4-Methylbenzoyl Moiety (Lipophilic Tail):

    • Mechanism: The p-toluoyl group provides a planar aromatic surface for π-π stacking interactions with aromatic residues (Phe, Trp, Tyr) in the receptor's extracellular loops or hydrophobic vestibules. The para-methyl group adds specific hydrophobic bulk, often filling small lipophilic pockets to enhance affinity (the "magic methyl" effect).

    • Function: Increases residence time and selectivity by exploiting hydrophobic sub-pockets.

Target Class Specificity
  • Chemokine Receptors (CCR5/CXCR4): The scaffold mimics the cationic and hydrophobic features of chemokine N-termini, blocking viral entry (HIV) or immune cell chemotaxis.

  • Sigma-1 Receptors: The N-substituted piperidine core is a classic hallmark of Sigma-1 ligands, which modulate calcium signaling and ER stress responses. The hydrophobic benzoyl group engages the primary hydrophobic pocket of the Sigma-1 chaperone.

  • Serine Proteases: In some contexts, the 4-amino group can serve as a warhead anchor for serine protease inhibitors (e.g., Thrombin or Factor Xa), interacting with the S1 specificity pocket.

Part 2: Synthesis & Chemical Biology Protocols

Synthetic Pathway (Amide Coupling)

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is a robust, two-step protocol designed to ensure high yield and purity. It involves the selective acylation of the secondary amine of a protected piperidine precursor, followed by deprotection.

Protocol: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine Hydrochloride

Reagents:

  • 4-(N-Boc-amino)piperidine (1.0 eq)

  • 4-Methylbenzoyl chloride (1.1 eq) OR 4-Methylbenzoic acid + Coupling Agent (EDC/HOBt or HATU)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) (Solvent)

  • 4M HCl in Dioxane (Deprotection agent)

Step-by-Step Methodology:

  • Acylation (Amide Bond Formation):

    • Dissolve 4-(N-Boc-amino)piperidine (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Add TEA (25 mmol) and cool the solution to 0°C.

    • Dropwise add 4-Methylbenzoyl chloride (11 mmol) dissolved in DCM (10 mL).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine. Dry over MgSO₄ and concentrate in vacuo to yield the intermediate tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (20 mL).

    • Add 4M HCl in Dioxane (10 mL) at 0°C.

    • Stir at room temperature for 2 hours. A white precipitate (the product HCl salt) should form.

    • Isolation: Filter the precipitate, wash with diethyl ether (to remove non-polar impurities), and dry under high vacuum.

    • Yield: Typically >85% as a white crystalline solid.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and the key chemical transformations.

SynthesisPathway Precursor 4-(N-Boc-amino)piperidine Intermediate Boc-Protected Intermediate (Amide Bond Formed) Precursor->Intermediate Acylation (DCM, TEA, 0°C) Reagent 4-Methylbenzoyl Chloride Reagent->Intermediate Deprotection HCl/Dioxane Treatment (Boc Removal) Intermediate->Deprotection Acidolysis Product 1-(4-Methylbenzoyl)-4-piperidinamine HCl Deprotection->Product Precipitation & Filtration

Caption: Step-wise synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine via selective N-acylation and acid-mediated deprotection.

Part 3: Biological Evaluation & Data Analysis

Competitive Radioligand Binding Assay

To validate the affinity of this scaffold (or its derivatives) against a target like the Sigma-1 Receptor , a competitive binding assay is the gold standard.

Objective: Determine the inhibition constant (


) of the compound.

Protocol:

  • Membrane Preparation: Use guinea pig brain homogenates or HEK293 cells overexpressing human Sigma-1 receptors.

  • Radioligand: [³H]-(+)-Pentazocine (specific Sigma-1 agonist, 2-5 nM).

  • Incubation:

    • Mix 100 µL membrane suspension + 50 µL [³H]-ligand + 50 µL test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Data Analysis: Calculate % Inhibition and fit to a non-linear regression model (one-site competition) to derive


. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.
Pharmacophore Interaction Model

The diagram below visualizes the hypothetical binding mode of the scaffold within a generic GPCR or Sigma-1 binding pocket.

PharmacophoreModel Amine 4-Amino Group (Cationic Center) Aspartate Asp3.32 / Glu Residue (Anionic Site) Amine->Aspartate Ionic / H-Bond Piperidine Piperidine Ring (Spacer) Piperidine->Amine Benzoyl 4-Methylbenzoyl Group (Lipophilic Tail) Piperidine->Benzoyl Aromatic Phe / Trp Residues (Hydrophobic Pocket) Benzoyl->Aromatic π-π Stacking / Hydrophobic

Caption: Pharmacophore model showing the bipartite binding mode: electrostatic anchoring via the amine and hydrophobic interaction via the benzoyl tail.

Part 4: Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 218.30 g/mol (Free base)Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Calc) ~1.8 - 2.2Optimal lipophilicity for membrane permeability and CNS penetration.
TPSA ~46 ŲHigh oral bioavailability potential (Rule of 5 compliant).
pKa (Amine) ~9.8Predominantly ionized at physiological pH, ensuring receptor binding.
H-Bond Donors 2 (Primary Amine)Key for specific anchoring in the active site.
H-Bond Acceptors 2 (Amide Carbonyl, Amine)Facilitates water-mediated networks or direct backbone interactions.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Privileged Structures). Link

  • PubChem Compound Summary. (4-amino-1-piperidinyl)(4-methylphenyl)methanone. National Center for Biotechnology Information. Link

  • Meyer, E. et al. (2010). Sigma-1 receptor ligands: structure-activity relationships and therapeutic potential. Expert Opinion on Drug Discovery. Link

  • Sigma-Aldrich. 1-(4-Methylbenzoyl)-4-piperidinamine hydrochloride Product Specification. Link

1-(4-Methylbenzoyl)-4-piperidinamine derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 1-(4-Methylbenzoyl)-4-piperidinamine Scaffold: A Technical Guide to Divergent Library Design in Drug Discovery

Executive Summary

The 1-(4-Methylbenzoyl)-4-piperidinamine core (CAS 160352-25-8) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple benzylpiperidines (e.g., Donepezil), the benzoyl amide linker at the N1 position introduces conformational rigidity and alters the basicity of the piperidine nitrogen, significantly impacting membrane permeability and metabolic stability.

This guide provides a technical roadmap for utilizing this scaffold to target Soluble Epoxide Hydrolase (sEH) , G-Protein Coupled Receptors (GPCRs) , and Acetylcholinesterase (AChE) . It details the synthetic logic, structure-activity relationships (SAR), and validated protocols required to transition this building block from a raw intermediate to a lead candidate.

Part 1: Structural Analysis & Pharmacophore Modeling

The Scaffold Architecture

The molecule consists of three distinct pharmacophoric zones, each serving a specific function in ligand-protein binding:

  • The Hydrophobic Tail (4-Methylbenzoyl):

    • Function: Occupies deep hydrophobic pockets (e.g., the acyl-binding pocket of sEH or the peripheral anionic site of AChE).

    • Electronic Effect: The para-methyl group is a weak electron donor, increasing lipophilicity (+

      
      ) without introducing significant electronic repulsion.
      
    • Conformational Lock: The amide bond (N-C=O) restricts the rotation of the piperidine ring relative to the phenyl ring, creating a defined vector for the 4-amino substituent.

  • The Linker (Piperidine Ring):

    • Function: A semi-rigid spacer that directs the "warhead" (4-amino derivatives) toward catalytic sites.

    • pKa Modulation: The N1-benzoyl group removes the basicity of the piperidine nitrogen (unlike N-benzyl derivatives). This eliminates protonation at physiological pH, enhancing passive diffusion across the Blood-Brain Barrier (BBB) for CNS targets but reducing solubility.

  • The Divergent Handle (4-Amino Group):

    • Function: The primary site for library expansion. It acts as a nucleophile for urea formation, amidation, or reductive amination.

Visualization: The Divergent SAR Map

The following diagram illustrates how the 1-(4-Methylbenzoyl)-4-piperidinamine core serves as a central hub for accessing distinct therapeutic classes.

SAR_Map Core 1-(4-Methylbenzoyl)- 4-piperidinamine (The Scaffold) Urea Modification: Urea Linkage (-NH-CO-NH-R) Core->Urea Isocyanates Amide Modification: Amide/Sulfonamide (-NH-CO-R) Core->Amide Acid Chlorides Benzyl Modification: Reductive Amination (-NH-CH2-Ar) Core->Benzyl Aldehydes sEH Target: Soluble Epoxide Hydrolase (Inflammation/Pain) GPCR Target: 5-HT2A / D2 Receptors (Antipsychotics) AChE Target: Acetylcholinesterase (Alzheimer's) Urea->sEH Mimics Transition State Amide->GPCR H-Bond Donor/Acceptor Benzyl->AChE Dual Binding Site

Caption: Divergent synthesis pathways from the core scaffold to specific therapeutic targets.

Part 2: Synthetic Methodologies

Synthesis of the Core (Building Block)

Objective: Efficient generation of 1-(4-methylbenzoyl)piperidin-4-amine from commercially available precursors.

Pathway:

  • Starting Material: 4-(N-Boc-amino)piperidine.

  • Acylation: Reaction with 4-methylbenzoyl chloride.[1]

  • Deprotection: Acidic cleavage of the Boc group.

Critical Control Point: Direct acylation of 4-aminopiperidine (unprotected) leads to a mixture of N-acylated and N,N'-diacylated products. The Boc-protection strategy is required for high purity.

Library Generation Strategies
Reaction TypeReagent ClassTarget ClassKey Mechanistic Insight
Urea Formation Isocyanates (R-NCO) or Carbamoyl ChloridessEH Inhibitors The urea moiety mimics the transition state of epoxide hydrolysis. The 1-benzoyl group provides the necessary lipophilic anchor for the "Left-Hand Side" (LHS) pocket of the enzyme.
Reductive Amination Aryl Aldehydes + NaBH(OAc)3AChE / CCR5 Creates a secondary amine that remains basic (protonated) at physiological pH, crucial for cation-pi interactions in the AChE active site.
Sulfonylation Sulfonyl ChloridesIon Channels Sulfonamides provide a rigid geometry often required for blocking N-type calcium channels.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

1-(4-Methylbenzoyl)piperidin-4-amine hydrochloride

  • Acylation Step:

    • Dissolve 4-(N-Boc-amino)piperidine (10.0 mmol, 2.00 g) in anhydrous Dichloromethane (DCM) (30 mL).

    • Add Triethylamine (TEA) (15.0 mmol, 2.1 mL) and cool to 0°C under nitrogen.

    • Dropwise add 4-methylbenzoyl chloride (11.0 mmol, 1.70 g) dissolved in DCM (5 mL).

    • Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate to yield the N-Boc intermediate.[2]

  • Deprotection Step:

    • Dissolve the intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA) (5 mL) or 4M HCl in Dioxane (10 mL).

    • Stir at RT for 2 hours (monitor by TLC).

    • Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to precipitate the product as a white hydrochloride salt.

    • Yield: Typically >85%.

Protocol B: Synthesis of a Urea Derivative (sEH Inhibitor)

1-(1-(4-methylbenzoyl)piperidin-4-yl)-3-(adamantan-1-yl)urea

Rationale: Urea derivatives of piperidines are potent Soluble Epoxide Hydrolase inhibitors.[3] The adamantyl group is a classic "Right-Hand Side" (RHS) pharmacophore for sEH.

  • Reaction:

    • Suspend 1-(4-methylbenzoyl)piperidin-4-amine HCl (1.0 mmol) in anhydrous DMF (5 mL).

    • Add Diisopropylethylamine (DIPEA) (2.5 mmol) to free the base.

    • Add 1-Adamantyl isocyanate (1.1 mmol).

    • Stir at RT for 12 hours.

  • Workup:

    • Pour the reaction mixture into ice-water (50 mL). The urea product typically precipitates.

    • Filter the solid, wash with water and hexanes.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM).

Part 4: Validated Biological Applications (Case Studies)

Case Study 1: Soluble Epoxide Hydrolase (sEH) Inhibition

Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into diols. Inhibiting sEH stabilizes EETs, reducing pain and hypertension. Role of Scaffold: The 1-(4-methylbenzoyl) group fits into the hydrophobic pocket of the enzyme, while the urea linker (derived from the 4-amino group) hydrogen bonds with Asp335 and Tyr383 in the catalytic center. Data Point: Analogous benzoylpiperidine ureas have demonstrated IC50 values < 5 nM against human sEH [1, 4].

Case Study 2: Multi-Target AChE Inhibitors

Mechanism: Dual binding site inhibitors target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of Acetylcholinesterase. Role of Scaffold: The 4-amino group is linked to a tacrine or quinolone unit (CAS binder), while the benzoylpiperidine moiety acts as the PAS binder, preventing amyloid-beta aggregation. Data Point: Benzoylpiperidine derivatives have shown mixed inhibition/aggregation properties, often optimized by varying the linker length between the amine and the second aromatic system [2, 5].

Part 5: Workflow Visualization

The following flowchart details the decision logic for optimizing this scaffold based on initial screening results.

Optimization_Logic Start Hit: 1-(4-Methylbenzoyl)-4-amino Derivative Active CheckPotency Is Potency < 100 nM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes Modify_R Strategy: Optimize R-Group (4-Amino Substituent) Explore Bioisosteres CheckPotency->Modify_R No Modify_Linker Strategy: Modify N1-Linker Switch Benzoyl -> Benzyl (Increases Basicity/Solubility) CheckSolubility->Modify_Linker No Advanced Advanced Lead (PK/PD Optimization) CheckSolubility->Advanced Yes

Caption: Medicinal chemistry decision tree for optimizing 4-aminopiperidine hits.

References

  • Kitamura, S., et al. (2017).[4] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE, 12(5).[4] Link

  • Teodori, E., et al. (2004).[5] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.[5] Link

  • BenchChem. "The Pivotal Role of N-Methyl-1-(piperidin-4-yl)methanamine in Modern Medicinal Chemistry."[6] Technical Guide. Link

  • Martín-López, J., et al. (2022).[7] "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity."[3] eScholarship, University of California. Link

  • Piemontese, L., et al. (2019). "Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease."[8][9] European Journal of Medicinal Chemistry, 179, 680-693. Link

Sources

Optimizing the Piperidine Scaffold: A Technical Guide to the SAR of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Methylbenzoyl)-4-piperidinamine (Compound 1 ), a privileged scaffold in medicinal chemistry. Structurally characterized by a semi-rigid piperidine core linking a polar primary amine and a lipophilic p-toluoyl tail, this molecule serves as a versatile template for G-Protein Coupled Receptor (GPCR) ligands, Glycine Transporter-1 (GlyT1) inhibitors, and enzyme antagonists.

This document details the synthetic pathways, Structure-Activity Relationship (SAR) vectors, and biological evaluation protocols necessary to transition this scaffold from a screening hit to a lead candidate.

Structural Deconstruction & Pharmacophore Analysis

To optimize Compound 1 , one must first decouple its structural elements into functional vectors. The molecule functions as a "bivalent ligand" capable of spanning distinct binding pockets.

The Pharmacophore Map

The molecule is divided into three distinct regions, each governing specific physicochemical and binding properties:

  • Region A (The Polar Head): The C4-primary amine.

    • Role: Critical H-bond donor/acceptor; key interaction point for Asp/Glu residues in receptor binding pockets.

    • Liability: High basicity (pKa ~10.5) can limit blood-brain barrier (BBB) permeability and increase clearance.

  • Region B (The Core): The piperidine ring.[1][2][3][4][5][6]

    • Role: Provides a defined spatial vector (approx. 5–6 Å) between the polar head and the lipophilic tail.

    • Conformation: Predominantly exists in a chair conformation, directing substituents into equatorial positions.

  • Region C (The Lipophilic Tail): The 4-methylbenzoyl group.

    • Role: Engages in

      
      -
      
      
      
      stacking or hydrophobic interactions within the receptor's deep pocket. The carbonyl oxygen acts as a weak H-bond acceptor.
Visualization: SAR Vector Analysis

The following diagram illustrates the modification strategies for each region.

SAR_Map Core Piperidine Core (Scaffold) Tail 4-Methylbenzoyl (Lipophilic Tail) Core->Tail Mod_Core Strategy B: 1. Ring Contraction (Pyrrolidine) 2. C2/C3 Methylation (Conformation) 3. Spiro-cyclization Core->Mod_Core Restrict Entropy Head C4-Amine (Polar Head) Head->Core Mod_Head Strategy A: 1. Reductive Amination 2. Sulfonylation (GlyT1) 3. Bioisosteres (Piperazine) Head->Mod_Head Optimize pKa Mod_Tail Strategy C: 1. Halogenation (F, Cl) 2. Heterocycles (Pyridine) 3. Linker Switch (Sulfonamide) Tail->Mod_Tail Metabolic Stability

Figure 1: Strategic SAR vectors for 1-(4-Methylbenzoyl)-4-piperidinamine optimization.

Synthetic Protocols

Reliable synthesis is the bedrock of SAR exploration. The following protocol utilizes a convergent strategy, allowing late-stage diversification of the amine (Head) or the benzoyl group (Tail).

Primary Route: Amide Coupling & Deprotection

This route prioritizes the formation of the amide bond using N-Boc-4-aminopiperidine as the starting material.

Step 1: Acylation (Amide Coupling)

  • Reagents: N-Boc-4-aminopiperidine (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

  • Protocol:

    • Dissolve N-Boc-4-aminopiperidine in DCM at 0°C under

      
      .
      
    • Add TEA dropwise, followed by the slow addition of 4-methylbenzoyl chloride.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Quench with sat.

      
      , extract with DCM, wash with brine, and dry over 
      
      
      
      .
    • Yield: Typically >85%.

Step 2: N-Boc Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in DCM.[7]

    • Add TFA (20% v/v) at 0°C. Stir for 2 hours at RT.

    • Critical Step: Evaporate volatiles. Basify with weak resin or

      
       to obtain the free base.
      
    • Validation: LC-MS should show

      
      .
      
Synthetic Workflow Diagram

Synthesis Start N-Boc-4-aminopiperidine Step1 Acylation (4-Me-Ph-COCl, TEA, DCM) Start->Step1 Inter1 Intermediate: N-Boc-1-(4-methylbenzoyl)piperidine Step1->Inter1 Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Final Target: 1-(4-Methylbenzoyl)-4-piperidinamine Step2->Final

Figure 2: Convergent synthetic pathway for the scaffold generation.

SAR Exploration Strategy

Vector A: Modulating the Amine (The Head)

The primary amine is often too polar for CNS targets. Modifications here focus on reducing basicity and increasing steric bulk.

ModificationRationaleTarget Outcome
Dimethylation Reductive amination with formaldehyde.Increases BBB permeability; prevents Phase II conjugation.
Sulfonylation Reaction with sulfonyl chlorides (

).
Critical for GlyT1 activity. Creates a neutral sulfonamide H-bond acceptor.
Amidation Coupling with carboxylic acids.Reduces basicity completely; targets peptide-binding pockets.
Vector C: The Aryl Tail (4-Methyl Group)

The para-methyl group is a metabolic "soft spot" susceptible to oxidation (CYP450-mediated benzylic hydroxylation).

  • Substitution with Fluorine (-F): Blocks metabolism while maintaining steric size (Bioisostere).

  • Substitution with Chlorine (-Cl): Increases lipophilicity (

    
    ) and fills larger hydrophobic pockets.
    
  • Substitution with Methoxy (-OMe): Introduces an H-bond acceptor; electron-donating effect changes the electronics of the carbonyl linker.

Biological Evaluation Protocols

To validate the SAR, a robust screening cascade is required.

In Vitro Binding Assay (Generic GPCR Protocol)
  • Objective: Determine affinity (

    
    ) for the target receptor (e.g., 5-HT2A or GlyT1).
    
  • Method: Radioligand Displacement Assay.

    • Membrane Prep: HEK293 cells overexpressing the target.

    • Incubation: Incubate membranes with radioligand (e.g.,

      
      -Glycine) and varying concentrations of Test Compound (1 nM – 10 
      
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Termination: Rapid filtration through GF/B filters.

    • Analysis: Measure radioactivity via scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Microsomal Stability Assay (ADME)
  • Objective: Assess metabolic stability of the 4-methylbenzoyl tail.

  • Protocol:

    • Incubate compound (1

      
      M) with liver microsomes (human/rat) and NADPH.
      
    • Sample at

      
       min.
      
    • Quench with acetonitrile containing internal standard.

    • Analysis: LC-MS/MS to determine intrinsic clearance (

      
      ).
      
    • Success Criteria:

      
       min for lead compounds.
      

Case Study: Optimization for GlyT1 Inhibition

Research indicates that N-benzoyl-4-aminopiperidines are potent inhibitors of Glycine Transporter-1 (GlyT1), a target for schizophrenia.

The Transformation:

  • Start: 1-(4-Methylbenzoyl)-4-piperidinamine (Weak activity, high clearance).

  • Modification 1 (Head): Convert primary amine to N-propylsulfonamide.

    • Effect: Increases potency (

      
       drops from 
      
      
      
      M to nM range).
  • Modification 2 (Tail): Replace 4-methylbenzoyl with 2,4-dichlorobenzoyl.

    • Effect: Improves metabolic stability and fills the hydrophobic pocket.

Result: A lead compound with


 nM and favorable brain penetration.

Screening_Cascade Hit Hit Identification (Compound 1) Screen1 Primary Binding Assay (Target: GlyT1/5-HT) Hit->Screen1 Decision1 IC50 < 1 uM? Screen1->Decision1 Decision1->Hit No (Discard) Opt Lead Optimization (SAR Vectors A & C) Decision1->Opt Yes ADME ADME Profiling (Microsomal Stability) Opt->ADME

Figure 3: Screening cascade for validating SAR improvements.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: NIH / PMC. URL:[Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: MDPI (Molecules). URL:[Link]

  • Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Source: PubMed. URL:[Link]

Sources

Methodological & Application

experimental procedure for N-acylation of 4-piperidinamine with 4-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the experimental procedure for the N-acylation of 4-piperidinamine (4-amino-1-piperidine) using 4-methylbenzoyl chloride. The core challenge in this synthesis is chemoselectivity : the substrate contains two nucleophilic nitrogen atoms—a secondary amine within the piperidine ring (N1) and a primary exocyclic amine (N4).

While primary amines are typically less sterically hindered, the secondary piperidine nitrogen is generally more nucleophilic in aprotic solvents due to inductive stabilization. Consequently, the direct reaction with one equivalent of acyl chloride favors the formation of the tertiary amide at the ring nitrogen .

This guide provides two distinct workflows:

  • Protocol A (Direct): Selective synthesis of (4-amino-1-piperidinyl)(4-methylphenyl)methanone (N1-acylation).

  • Protocol B (Protected): Strategic synthesis of N-(4-piperidinyl)-4-methylbenzamide (N4-acylation) using a Boc-protection strategy.

Chemical Logic & Mechanism[1][2]

Nucleophilicity & Selectivity

The regiochemical outcome is dictated by the relative nucleophilicity of the two nitrogen centers.

  • N1 (Secondary, Ring): Higher pKa (~10-11) and electron density. In non-polar solvents (DCM), it reacts faster with acyl chlorides.

  • N4 (Primary, Exocyclic): Lower pKa (~9-10). While less hindered, it is outcompeted by the ring nitrogen under kinetic control.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions and protection strategies.

ReactionPathways SM 4-Piperidinamine (C5H12N2) Intermediate Tetrahedral Intermediate SM->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent 4-Methylbenzoyl Chloride Reagent->Intermediate Prod_N1 Target A (Major): N1-Acylated (Ring Amide) Intermediate->Prod_N1 Kinetic Control (N1 Attack) Prod_N4 Target B (Minor/Trace): N4-Acylated (Exocyclic Amide) Intermediate->Prod_N4 Thermodynamic/Steric (Rare without protection) Prod_Bis Impurity: Bis-Acylated (Non-Basic) Prod_N1->Prod_Bis Excess Reagent Over-acylation Prod_N4->Prod_Bis Excess Reagent

Caption: Divergent reaction pathways. Direct acylation favors N1 (green path). Over-reaction leads to bis-acylation (red path).

Experimental Protocols

Protocol A: Direct Regioselective N1-Acylation

Target: (4-amino-1-piperidinyl)(4-methylphenyl)methanone Mechanism: Kinetic control at low temperature.

Reagents & Stoichiometry
ComponentMW ( g/mol )Equiv.Role
4-Piperidinamine 100.161.0Substrate
4-Methylbenzoyl chloride 154.591.0Electrophile
Triethylamine (TEA) 101.191.1HCl Scavenger
Dichloromethane (DCM) --Solvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add a magnetic stir bar.
    
  • Dissolution: Add 4-piperidinamine (10 mmol, 1.00 g) and TEA (11 mmol, 1.53 mL) to the flask. Dissolve in anhydrous DCM (50 mL).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Controlled Addition: Dissolve 4-methylbenzoyl chloride (10 mmol, 1.54 g) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes using a pressure-equalizing addition funnel or syringe pump.

    • Critical: Rapid addition causes local high concentrations, leading to bis-acylation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (System: 10% MeOH in DCM + 1% 
    
    
    
    ).
  • Quench: Add saturated aqueous

    
     (30 mL) to quench unreacted acid chloride.
    
Purification (Self-Validating Acid/Base Extraction)

This step separates the desired product (basic amine) from the bis-acylated impurity (neutral amide).

  • Phase Separation: Separate organic and aqueous layers. Keep the organic layer.[1]

  • Acid Extraction: Extract the organic layer with 1M HCl (

    
     mL).
    
    • Logic: The desired product (containing a free primary amine) will protonate and move to the aqueous layer.

    • Impurity Removal: The bis-acylated byproduct (neutral) remains in the DCM layer. Discard the DCM layer.

  • Basification: Cool the aqueous acidic extract to

    
    . Slowly basify to pH > 12 using 4M NaOH. The product should precipitate or oil out.
    
  • Final Extraction: Extract the basic aqueous mixture with DCM (

    
     mL).
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Protocol B: N4-Acylation (Alternative Route)

Target: N-(4-piperidinyl)-4-methylbenzamide Strategy: Protection-Deprotection sequence. Direct acylation of the primary amine without protecting the secondary amine is not feasible with high yield.

Workflow Diagram

ProtectionStrategy Step1 Start: N-Boc-4-aminopiperidine (Secondary amine protected) Step2 Acylation: Add 4-Methylbenzoyl chloride (Targets free primary amine) Step1->Step2 Step3 Intermediate: N-Boc-N'-(4-methylbenzoyl)-4-aminopiperidine Step2->Step3 Step4 Deprotection: TFA or HCl/Dioxane Step3->Step4 Step5 Final Product: N-(4-piperidinyl)-4-methylbenzamide Step4->Step5

Caption: Route to N4-acylated product requires blocking the reactive ring nitrogen.

Procedure Summary
  • Start: Use tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).

  • Acylation: React with 4-methylbenzoyl chloride/TEA in DCM at

    
     (Same conditions as Protocol A).
    
  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:1) for 1 hour at RT.

  • Workup: Basify with NaOH and extract with DCM.

Quality Control & Validation

Analytical Parameters
ParameterMethodExpected Result (Protocol A)
TLC Silica (10% MeOH/DCM)Product

(stains with Ninhydrin due to free

)
1H NMR DMSO-

or

Diagnostic shift of piperidine ring protons (N1-acylation) vs. exocyclic NH doublet (N4-acylation).
LC-MS ESI+

(Calc. for

)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-acylated product detected Excess reagent or high temp.Strictly maintain

and 1:1 stoichiometry. Ensure dropwise addition.
Low Yield Product lost in water layer.The product is very polar. Use "salting out" (add NaCl) during the final extraction or use CHCl3/IPA (3:1) as solvent.[2][3][4]
Emulsion during workup Amine surfactant properties.Filter through Celite or add a small amount of brine.

References

  • PubChem. 4-Aminopiperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for chemoselectivity of amines).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at: [Link]

Sources

analytical methods for 1-(4-Methylbenzoyl)-4-piperidinamine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 1-(4-Methylbenzoyl)-4-piperidinamine

Abstract

This technical guide outlines a comprehensive analytical framework for the characterization of 1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 1158307-50-6 for HCl salt), a critical intermediate in the synthesis of CCR5 antagonists and other piperidine-based pharmacophores. The protocol integrates High-Performance Liquid Chromatography (HPLC-UV/MS) for purity profiling, Non-Aqueous Titration for assay determination, and spectroscopic methods (NMR, IR) for structural confirmation. Special attention is given to the handling of the primary amine functionality to prevent peak tailing and ensure robust quantification.

Introduction & Compound Properties

1-(4-Methylbenzoyl)-4-piperidinamine is a bifunctional building block containing a secondary amide (part of the acylated piperidine ring) and a free primary amine at the 4-position. Its dual nature—possessing both a neutral amide and a basic amine—dictates the analytical strategy.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Structure 4-amino-1-(4-methylbenzoyl)piperidine
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol (Free Base)
pKa (Calculated) ~10.6 (Primary Amine), Amide is neutral
Solubility Soluble in MeOH, DMSO, dilute acids; Low solubility in non-polar solvents
Chromophores Benzoyl moiety (λmax ~230-254 nm)

Analytical Strategy Workflow

The characterization lifecycle follows a "Identity-Purity-Potency" logic. The following Graphviz diagram illustrates the decision tree for selecting the appropriate method based on the analytical objective.

AnalyticalWorkflow Sample Sample: 1-(4-Methylbenzoyl)-4-piperidinamine Identity Identity Confirmation Sample->Identity Purity Purity Profiling Sample->Purity Assay Assay (Potency) Sample->Assay NMR 1H / 13C NMR (Structural Integrity) Identity->NMR IR FT-IR (Functional Groups) Identity->IR HPLC HPLC-UV/MS (Related Substances) Purity->HPLC Assay->HPLC Secondary Titration Non-Aqueous Titration (Stoichiometric Purity) Assay->Titration

Figure 1: Analytical workflow for the characterization of piperidine intermediates.

Method 1: HPLC-UV/MS Purity Profiling

Rationale: The primary amine group often causes peak tailing on standard silica-based C18 columns due to silanol interactions. This protocol uses a Charged Surface Hybrid (CSH) or Base-Deactivated column with a high-pH or acidic mobile phase to ensure sharp peak shape.

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 254 nm (Benzoyl absorption)
Injection Volume 5-10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.090Linear Gradient
18.090Wash
18.15Re-equilibration
23.05End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: Ensure the sample is fully dissolved; sonicate if necessary. If the HCl salt is used, the pH of the solution will be acidic.

Impurity Analysis Logic
  • Early Eluting Peaks (< 3 min): Likely polar degradation products or free 4-aminopiperidine (if hydrolysis of the amide occurs).

  • Late Eluting Peaks (> 12 min): Likely bis-acylated byproducts or starting material (4-methylbenzoic acid derivatives).

Method 2: Assay by Non-Aqueous Titration

Rationale: For raw material release, titration is often superior to HPLC for absolute purity (assay) determination as it is independent of a reference standard's purity. The primary amine at position 4 is sufficiently basic to be titrated with perchloric acid.

Protocol
  • Reagents: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: Glacial Acetic Acid (50 mL).

  • Indicator: Crystal Violet (2 drops) or Potentiometric Detection (Glass/Calomel electrode).

  • Procedure:

    • Weigh accurately ~200 mg of the substance.

    • Dissolve in 50 mL of Glacial Acetic Acid.

    • (Optional) Add 5 mL of Mercuric Acetate solution if the sample is a Hydrochloride salt (to sequester the halide).

    • Titrate with 0.1 N HClO₄ to a blue-green endpoint (Crystal Violet) or inflection point (Potentiometric).

  • Calculation:

    
    
    
    • V = Volume of titrant (mL)

    • N = Normality of titrant

    • MW = 218.30 mg/mmol

    • W = Sample weight (mg)

Method 3: Spectroscopic Identification (NMR & IR)

1H-NMR (400 MHz, DMSO-d6)
  • δ 7.2 - 7.4 ppm (4H, m): Aromatic protons of the 4-methylbenzoyl group (characteristic AA'BB' system).

  • δ 2.35 ppm (3H, s): Methyl group attached to the phenyl ring.

  • δ 3.5 - 4.5 ppm (Broad): Piperidine ring protons adjacent to the Nitrogen (deshielded by the amide).

  • δ 2.8 - 3.0 ppm (1H, m): Proton at C4 (alpha to the amine).

  • δ 1.2 - 1.9 ppm (4H, m): Piperidine ring protons at C3 and C5.

FT-IR (ATR)
  • 3300 - 3400 cm⁻¹: N-H stretching (Primary amine).

  • 1620 - 1640 cm⁻¹: C=O stretching (Tertiary amide).

  • 1510 - 1550 cm⁻¹: C=C aromatic stretching.

Synthesis & Impurity Origin Diagram

Understanding the synthesis helps in identifying impurities. The compound is typically synthesized by deprotecting a Boc-intermediate.[1]

SynthesisPath Start 4-(N-Boc-amino)piperidine Step1 Acylation (+ 4-Methylbenzoyl Chloride) Start->Step1 Inter Intermediate: 1-(4-Methylbenzoyl)-4-(N-Boc-amino)piperidine Step1->Inter Impurity2 Impurity B: Residual 4-Methylbenzoic Acid Step1->Impurity2 Side Reaction Step2 Deprotection (Acid/TFA) Inter->Step2 Final Target: 1-(4-Methylbenzoyl)-4-piperidinamine Step2->Final Impurity1 Impurity A: Unreacted 4-Boc-amine Step2->Impurity1 Incomplete Deprotection

Figure 2: Synthetic pathway and potential impurity origins.

References

  • Sigma-Aldrich. 1-(4-fluorobenzyl)-4-piperidinamine (Related Structure Reference). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73874-95-0 (4-Boc-aminopiperidine Precursor). Retrieved from

  • Cayman Chemical. 4-(N-Boc-amino)piperidine Product Information. Retrieved from

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine (Piperidine Derivative Protocols). Retrieved from

  • Journal of Medicinal Chemistry. Facile synthesis of 4-substituted-4-aminopiperidine derivatives (CCR5 Antagonists). PMID: 15203141.[2] Retrieved from

Sources

purification of 1-(4-Methylbenzoyl)-4-piperidinamine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Purification of 1-(4-Methylbenzoyl)-4-piperidinamine by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(4-Methylbenzoyl)-4-piperidinamine, a key intermediate in pharmaceutical research, using silica gel column chromatography. The inherent basicity of the piperidine amine moiety presents unique challenges, primarily strong interaction with the acidic silica stationary phase, leading to significant peak tailing and poor separation. This guide details a systematic approach, beginning with method development via Thin Layer Chromatography (TLC) and culminating in an optimized flash column chromatography protocol. We address the critical role of mobile phase modification with a basic additive, triethylamine (TEA), to achieve a sharp, symmetrical peak profile and high-purity product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for purifying basic amine compounds.

Introduction: The Challenge of Purifying Basic Amines

1-(4-Methylbenzoyl)-4-piperidinamine is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex bioactive molecules. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Potential impurities may include unreacted starting materials, by-products, or degradation products formed during synthesis or storage.[1][2]

The primary challenge in the chromatographic purification of this compound lies in its chemical nature. The presence of a secondary amine in the piperidine ring imparts basic properties. When using standard silica gel—a Brønsted acid due to its surface silanol (Si-OH) groups—a strong acid-base interaction occurs.[3] This interaction causes the amine to adsorb irreversibly or elute slowly and non-uniformly, resulting in severe peak tailing, reduced product recovery, and poor resolution from impurities. This guide outlines a robust method to counteract these effects.

Principle of the Method: Mitigating Acid-Base Interactions

To achieve efficient purification on standard silica gel, the deleterious acid-base interactions must be suppressed. The most common and effective strategy is to modify the mobile phase by adding a small percentage of a competing, volatile base, such as triethylamine (Et₃N or TEA).[3]

The added TEA acts as a "silanol-masking agent." It preferentially interacts with the acidic sites on the silica gel surface, effectively neutralizing them.[3] This prevents the target amine from strongly adsorbing, allowing it to travel through the column with the mobile phase in a more ideal equilibrium. The result is a significant improvement in peak shape, leading to better separation and higher recovery of the purified compound.

Pre-Purification: Method Development with Thin Layer Chromatography (TLC)

Before committing the entire crude sample to a large-scale column, it is essential to develop and optimize the separation conditions using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that uses the same principles as column chromatography, making it an excellent predictive tool.[4]

Protocol: TLC System Optimization
  • Plate Preparation: Use standard silica gel 60 F254 TLC plates.[5]

  • Sample Preparation: Dissolve a small amount of the crude 1-(4-Methylbenzoyl)-4-piperidinamine in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude material onto the TLC plate baseline.

  • Developing Solvent Systems: Prepare several small beakers with different solvent mixtures (eluents). The goal is to find a system where the desired product has a Retention Factor (Rƒ) of approximately 0.25 - 0.35 . A lower Rƒ provides better separation from less polar impurities, while a higher Rƒ can lead to co-elution with more polar impurities.

    • System A (Initial Screening): 50:50 Hexane/Ethyl Acetate.

    • System B (More Polar): 95:5 Dichloromethane/Methanol.

    • System C (Optimized with Base): 95:5:0.5 Dichloromethane/Methanol/Triethylamine.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • First, visualize the plate under UV light (254 nm) to see UV-active compounds.[6]

    • Next, stain the plate using a suitable agent for amines, such as Ninhydrin or Permanganate stain, followed by gentle heating to visualize non-UV-active spots.

  • Analysis: Compare the Rƒ values and spot separation in the different systems. System C, containing triethylamine, will likely show a well-defined, round spot for the target amine with minimal streaking, indicating it is the optimal choice for the column.

Detailed Protocol: Flash Column Chromatography Purification

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh)
Crude Sample 1-(4-Methylbenzoyl)-4-piperidinamine
Eluent (Mobile Phase) Dichloromethane (DCM), HPLC Grade
Methanol (MeOH), HPLC Grade
Triethylamine (TEA), Reagent Grade
Column Glass Chromatography Column (e.g., 40-60 mm diameter)
Ancillaries Cotton or Glass Wool, Sand, Collection Tubes, TLC Plates
Experimental Workflow Diagram

The overall process from crude material to purified product is summarized in the following workflow.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (DCM/MeOH/TEA) Crude->TLC spot Pack Pack Column (Silica Slurry) TLC->Pack determine mobile phase Load Dry Load Sample Pack->Load Elute Elute with DCM/MeOH/TEA Load->Elute Collect Collect Fractions Elute->Collect TLC_monitor Monitor Fractions (TLC) Collect->TLC_monitor feedback Combine Combine Pure Fractions TLC_monitor->Combine identify pure Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for the purification of 1-(4-Methylbenzoyl)-4-piperidinamine.

Step-by-Step Methodology
  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM/MeOH with 0.5% TEA). The consistency should be like a milkshake.

    • Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the packed silica bed to prevent disruption during solvent addition.

    • Wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. Never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

    • Rationale: Dry loading is superior to wet loading for basic amines as it prevents band broadening and streaking that can occur when a concentrated solution is applied directly to the column.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (95:5:0.5 DCM/MeOH/TEA) to the column.

    • Open the stopcock and begin collecting fractions in test tubes or vials. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate (e.g., 2-3 inches/minute descent of the solvent front).

    • Maintain the solvent level above the silica bed at all times.

  • Monitoring the Separation:

    • Spot every few fractions (or every fraction) onto a TLC plate alongside a spot of the original crude material.

    • Develop and visualize the TLC plate as described in Section 3.

    • Identify the fractions containing the pure product (single spot at the correct Rƒ). Also, identify fractions containing impurities and mixed fractions.

  • Product Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator. The presence of TEA may require co-evaporation with a solvent like toluene to remove it completely.

    • Place the resulting purified compound under high vacuum to remove any residual solvent.

Results and Troubleshooting

The successful application of this protocol should yield 1-(4-Methylbenzoyl)-4-piperidinamine with high purity.

Expected Results
ParameterDetailsRationale / Comments
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[7]
Optimized Mobile Phase 95:5:0.5 (v/v/v) DCM / MeOH / TEAThe TEA is critical to prevent tailing of the basic amine.[3]
Product Rƒ (TLC) ~0.30Provides good separation and a reasonable elution time.
Hypothetical Yield 85-95%Dependent on the purity of the crude material and technique.
Purity (Crude) ~80% (by HPLC)Hypothetical starting purity.
Purity (Post-Column) >98% (by HPLC)Demonstrates the effectiveness of the purification method.
Troubleshooting Guide
  • Problem: Product is not eluting from the column.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the percentage of Methanol in the eluent (e.g., from 5% to 7% or 10%).

  • Problem: Poor separation between the product and an impurity.

    • Cause: The mobile phase is too polar, causing compounds to elute too quickly.

    • Solution: Decrease the percentage of Methanol. If separation is still poor, consider a different solvent system (e.g., Ethyl Acetate/Hexane with 0.5% TEA).

  • Problem: Streaking or tailing of spots is still observed.

    • Cause: Insufficient triethylamine or highly acidic impurities in the crude mix.

    • Solution: Increase the concentration of TEA slightly (e.g., to 1%). Ensure the silica is fully equilibrated with the basic mobile phase before loading the sample.

Conclusion

The protocol described provides a reliable and systematic method for the purification of 1-(4-Methylbenzoyl)-4-piperidinamine using silica gel flash column chromatography. By understanding the fundamental interaction between the basic analyte and the acidic stationary phase, and by employing a triethylamine-modified mobile phase, common purification challenges such as peak tailing are effectively overcome. This method yields a high-purity product suitable for subsequent stages of research and development.

References

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (n.d.).
  • Supporting Information for Asymmetric Rh(I)-Catalyzed [3+2] Cycloadditions. (n.d.).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Chow, F. K., & Grushka, E. (1977). Separation of aromatic amine isomers by high pressure liquid chromatography with a copper(II)-bonded phase. Analytical Chemistry, 49(12), 1756–1761.
  • Narang, A. S., & Choudhury, D. R. (1980). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography.
  • LibreTexts. (n.d.). 29.3 Chromatographic Columns. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Tantishaiyakul, V., et al. (2016). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657.
  • ChemicalBook. (2026, January 13). 1-Methylpiperidin-4-amine | 41838-46-4.
  • OIV (International Organisation of Vine and Wine). (n.d.). Detection of biogenic amines by TLC.
  • Supporting information for Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of 4-Bromo-1-tosylpiperidine. (n.d.). Royal Society of Chemistry.
  • Prathebha, K., Jonathan, D. R., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.
  • AfaSci. (2019, January 12). Synthesis and evaluation of 1,4-disubstituted and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain.
  • SiliCycle. (n.d.). Thin Layer Chromatography (TLC). AGA Analytical.
  • Patel, D. P. (2022). Impurities in Pharmaceutical Substances. Journal of Pharmaceutical Sciences and Research, 14(1), 1-5.
  • Eadara, K. C., Divvela, S. R. V. N., et al. (2016). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104.

Sources

developing a high-throughput screening assay using 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Development of a High-Throughput AlphaLISA Assay for the Identification of Novel Kinase-1 (NK1) Inhibitors using 1-(4-Methylbenzoyl)-4-piperidinamine as a Reference Compound

Abstract: The discovery of specific kinase inhibitors is a cornerstone of modern drug development. This document provides a detailed guide for the development, optimization, and validation of a robust, high-throughput screening (HTS) assay for a hypothetical therapeutic target, Novel Kinase-1 (NK1). We utilize the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology, a bead-based, no-wash method ideal for automated screening.[1] Using 1-(4-Methylbenzoyl)-4-piperidinamine as a reference inhibitor, we outline a comprehensive workflow from initial assay development and optimization of critical parameters—such as enzyme and substrate concentrations, ATP levels, and DMSO tolerance—to full-scale validation using the Z'-factor statistical parameter.[2][3] The protocols herein are designed to serve as a self-validating framework for researchers seeking to establish a reliable screening platform for identifying novel modulators of kinase activity.

Introduction and Scientific Rationale

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is frequently implicated in diseases such as cancer and inflammatory disorders.[4] Consequently, they have become one of the most important classes of drug targets. High-throughput screening (HTS) is an essential methodology in the early stages of drug discovery, enabling the rapid testing of large compound libraries to identify "hit" molecules with desired biological activity.[5][6]

This guide details the development of an HTS assay for a hypothetical serine/threonine kinase, Novel Kinase-1 (NK1), which is postulated to be a key node in a disease-relevant signaling cascade. The objective is to identify small molecule inhibitors of NK1's catalytic activity. We will use 1-(4-Methylbenzoyl)-4-piperidinamine as a known, reference inhibitor for the purposes of assay development and validation.

The choice of assay technology is critical for a successful HTS campaign. We have selected the AlphaLISA platform due to its numerous advantages for kinase screening: it is a homogeneous, no-wash assay format that is less susceptible to certain types of compound interference, highly sensitive, and readily amenable to miniaturization and automation in 384-well or 1536-well formats.[7][8][9]

The AlphaLISA Assay Principle for Kinase Activity

The AlphaLISA technology is a proximity-based assay that relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead.[1][10] For our NK1 kinase assay, the components are configured as follows:

  • Donor Beads: Streptavidin-coated beads that bind to a biotinylated peptide substrate for NK1.

  • Acceptor Beads: Coated with an antibody specific for the phosphorylated version of the substrate peptide (e.g., anti-phosphoserine).

In the presence of active NK1 enzyme and ATP, the biotinylated substrate is phosphorylated. This allows the phospho-specific antibody on the Acceptor bead to bind to the substrate, which is already captured by the Donor bead. When the Donor and Acceptor beads are brought into close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected at ~615 nm.[11][12] A potent inhibitor, such as our reference compound, will prevent substrate phosphorylation, keeping the beads separated and resulting in a loss of signal.

AlphaLISA Kinase Assay Principle cluster_0 Active Kinase (Low Inhibition) cluster_1 Inhibited Kinase (High Inhibition) Donor Donor Bead Acceptor Acceptor Bead Donor->Acceptor ¹O₂ Transfer Substrate Biotin-Substrate-P Donor->Substrate Biotin-Strep Binding Acceptor->Substrate Antibody Binding Light_Out Emission (~615 nm) Acceptor->Light_Out Signal Kinase Active NK1 Kinase->Substrate Phosphorylation ATP ATP Light_In Excitation (680 nm) Light_In->Donor Donor_inh Donor Bead Substrate_inh Biotin-Substrate Donor_inh->Substrate_inh Binding Acceptor_inh Acceptor Bead No_Light_Out No Signal Kinase_inh Inhibited NK1 Inhibitor Inhibitor Inhibitor->Kinase_inh Light_In_inh Excitation (680 nm) Light_In_inh->Donor_inh

Caption: Principle of the NK1 AlphaLISA Assay.

Materials & Reagents

  • Enzyme: Purified, active recombinant Novel Kinase-1 (NK1).

  • Substrate: Biotinylated peptide substrate specific for NK1.

  • Reference Inhibitor: 1-(4-Methylbenzoyl)-4-piperidinamine.

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate.

  • AlphaLISA Reagents:

    • Streptavidin (SA) Donor Beads (PerkinElmer).

    • Anti-phospho-substrate (pAb) Acceptor Beads (PerkinElmer, custom).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1% BSA.

  • Stop/Detection Buffer: Assay buffer containing 50 mM EDTA, 40 µg/mL SA-Donor beads, and 40 µg/mL pAb-Acceptor beads.

  • Plates: 384-well, low-volume, white opaque microplates (e.g., Greiner Bio-One or Corning).

  • Instrumentation: Microplate reader capable of AlphaLISA detection (e.g., PerkinElmer EnVision®).

Experimental Protocols: Assay Development & Optimization

A robust and reliable HTS assay requires careful optimization of each component to achieve a stable signal window suitable for screening.[13][14] The overall workflow is depicted below.

Assay Development Workflow A 1. Reagent Titration (Enzyme & Substrate Cross-Titration) B 2. ATP Kₘ Determination (Optimize ATP Concentration) A->B Find optimal concentrations C 3. Kinase Reaction Kinetics (Determine Optimal Incubation Time) B->C Use optimal ATP for kinetics D 4. DMSO Tolerance Test (Assess Impact of Compound Solvent) C->D Use optimal time for tolerance test E 5. Assay Validation (Z'-Factor & S/B Ratio Calculation) D->E Confirm robustness F Ready for HTS E->F Z' > 0.5 HTS Data Analysis Workflow RawData 1. Raw AlphaLISA Data (Per-plate RFU values) QC 2. Plate-Level QC (Z'-Factor > 0.5?) RawData->QC QC->RawData Fail -> Re-run plate Normalization 3. Data Normalization (% Inhibition Calculation) QC->Normalization Pass HitSelection 4. Primary Hit Selection (e.g., % Inhibition > 50% or 3x StDev from mean) Normalization->HitSelection Confirmation 5. Hit Confirmation (Re-test from fresh stock) HitSelection->Confirmation DoseResponse 6. Dose-Response & IC₅₀ (Potency Determination) Confirmation->DoseResponse Confirmed FinalHits Validated Hits DoseResponse->FinalHits

Caption: HTS data analysis and hit triage workflow.

Protocol 5: Primary HTS Campaign
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from the source plates to the 384-well assay plates. [15]Also plate wells with the reference inhibitor (positive control) and DMSO only (negative control) in designated columns on each plate.

  • Enzyme/Substrate Addition: Dispense 10 µL of a 2x solution of NK1 enzyme and biotinylated substrate in assay buffer into each well.

  • Pre-incubation: Seal the plates and incubate for 30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Dispense 5 µL of a 4x solution of ATP in assay buffer to start the kinase reaction.

  • Kinase Reaction: Seal the plates and incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • Detection: Dispense 15 µL of Stop/Detection Buffer to all wells.

  • Final Incubation: Incubate for 60 minutes in the dark at room temperature.

  • Data Acquisition: Read all plates on an AlphaLISA-compatible reader.

Data Analysis and Hit Progression

  • Quality Control: For each plate, calculate the Z'-factor using the on-plate controls. Plates with a Z' < 0.5 should be flagged for review or re-screening. [2]2. Normalization: Normalize the raw data for each test well to percent inhibition using the on-plate controls: % Inhibition = 100 * (1 - [ (Signal_compound - μ_low_signal) / (μ_high_signal - μ_low_signal) ])

  • Hit Selection: A primary hit is typically defined as a compound that meets a specific activity threshold, for example, >50% inhibition or activity greater than 3 standard deviations from the mean of the neutral (DMSO) controls. [16]4. Hit Confirmation: Primary hits must be re-tested to confirm their activity. This involves re-sourcing the solid compound, preparing a fresh solution, and testing it in the primary assay.

  • Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀). This process helps to establish a preliminary structure-activity relationship (SAR). [13][17]

Conclusion

This application note provides a comprehensive and validated framework for the development of a high-throughput AlphaLISA assay to identify inhibitors of the novel kinase, NK1. By following the detailed protocols for optimization and validation, researchers can establish a statistically robust screening platform with a high Z'-factor, ensuring the reliable identification of promising hit compounds. This methodology is not limited to the hypothetical NK1 target but can be readily adapted for a wide range of other kinase enzymes, serving as a foundational guide for accelerating early-stage drug discovery programs.

References

  • Bastos, M. M., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Casey, W., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

  • Auld, D. S., & Inglese, J. (2009). The Use of AlphaScreen Technology in HTS: Current Status. PMC. [Link]

  • Guo, K., et al. (2025). Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. [Link]

  • Selvita. (n.d.). High-Throughput Screening (HTS). Selvita. [Link]

  • Shukla, S., & Varghese, B. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • Zhang, X. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • An, W. F., & Tolliday, N. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Sullivan, J. E., et al. (2012). Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology. PMC. [Link]

  • Pukatzki, S., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • Sadybekov, A., & Sadybekov, D. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • G. G., & Wang, T. (2019). Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Malo, N., et al. (2006). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening. [Link]

  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

  • Basicmedical Key. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Egan, P., et al. (2013). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Biotechnologia. (2016). Cell-based assays in high-throughput mode (HTS). biotechnologia-journal.org. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • IU Indianapolis ScholarWorks. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]

  • Sussex Drug Discovery Centre. (2018). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Sussex Drug Discovery Centre. [Link]

  • SpringerLink. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. SpringerLink. [Link]

  • ACS Omega. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Publications. [Link]

  • Freie Universität Berlin. (2025). Statistical methods for analysing high throughput sequencing data. Refubium. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?. BIT 479/579. [Link]

  • ACS Omega. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. PMC. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Markossian, S., et al. (2024). Assay Guidance Manual. PubMed. [Link]

Sources

Application Notes & Protocols: Leveraging 1-(4-Methylbenzoyl)-4-piperidinamine as a Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its conformational rigidity, three-dimensional character, and ability to modulate physicochemical properties like solubility and basicity make it an invaluable structural motif.[2][3][4] Within this class, 1-(4-Methylbenzoyl)-4-piperidinamine presents a particularly compelling starting point for library synthesis and lead optimization. This scaffold offers a unique combination of features: a central piperidine core that orients substituents in defined vectors, a reactive secondary amine at the 4-position for facile diversification, and a stable N-benzoyl group that anchors the molecule and whose p-methyl substituent offers a site for potential metabolic stabilization or further modification.

This guide provides a comprehensive overview of the synthesis, characterization, and strategic derivatization of the 1-(4-Methylbenzoyl)-4-piperidinamine scaffold, complete with detailed protocols and the scientific rationale behind key experimental choices.

Section 1: Core Scaffold Analysis & Diversification Strategy

The power of the 1-(4-Methylbenzoyl)-4-piperidinamine scaffold lies in its synthetically accessible points for diversification. These two primary vectors allow for a systematic exploration of the surrounding chemical space to achieve desired interactions with a biological target.

  • Vector 1 (V1): The 4-Amino Group. This secondary amine is the primary handle for derivatization. It can be readily functionalized via N-alkylation, reductive amination, acylation, or sulfonylation to introduce a wide variety of functional groups, building blocks, and pharmacophores.

  • Vector 2 (V2): The 4-Methylbenzoyl Group. While the N-benzoyl moiety provides a stable anchor, the para-methyl group can be subtly modified. For instance, replacing it with other substituents (e.g., -Cl, -OCH3, -CF3) by starting with different benzoyl chlorides can modulate electronic properties and target interactions.

Caption: Primary diversification vectors of the scaffold.

Section 2: Synthesis and Analytical Characterization of the Core Scaffold

A robust and well-characterized supply of the starting scaffold is paramount for any discovery campaign. The following protocol describes a reliable two-step synthesis starting from a commercially available precursor.

Protocol 2.1: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Principle: This synthesis involves the acylation of the piperidine nitrogen of a Boc-protected 4-aminopiperidine with 4-methylbenzoyl chloride, followed by the acidic removal of the Boc protecting group to liberate the key secondary amine. This sequence ensures regioselective acylation at the more nucleophilic piperidine nitrogen over the protected 4-amino group.

Materials & Reagents:

  • tert-butyl piperidin-4-ylcarbamate (1.0 eq)

  • 4-Methylbenzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-Dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flasks, separatory funnel, standard glassware

Procedure:

Step 1: Acylation

  • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA or DIPEA (1.5 eq) to the stirred solution.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5][6]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate. This intermediate can often be used in the next step without further purification.

Step 2: Boc Deprotection

  • Dissolve the crude intermediate from Step 1 in a minimal amount of DCM or methanol.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.[7][8] Monitor for the disappearance of the starting material by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether or ethyl acetate to afford the hydrochloride salt of the title compound as a white solid.

  • To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract thoroughly with DCM or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield 1-(4-Methylbenzoyl)-4-piperidinamine.

Protocol 2.2: Analytical Characterization

Principle: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the scaffold before its use in library synthesis. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a complete analytical profile.[9]

TechniquePurposeExpected Observations for 1-(4-Methylbenzoyl)-4-piperidinamine
¹H NMR Structural Confirmation & PuritySignals corresponding to the tolyl group protons (~7.2-7.4 ppm), the tolyl methyl group (~2.4 ppm), piperidine ring protons (complex multiplets, ~1.5-4.5 ppm), and the NH amine proton (broad singlet, variable ppm). Integration should match the expected proton count.
¹³C NMR Carbon Skeleton ConfirmationResonances for the benzoyl carbonyl (~170 ppm), aromatic carbons (~125-145 ppm), piperidine carbons (~30-50 ppm), and the tolyl methyl carbon (~21 ppm).
LC-MS Purity Assessment & Mass VerificationA single major peak on the chromatogram (purity >95%). Mass spectrometry (ESI+) should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (C₁₃H₁₈N₂O, MW = 218.29).[10]
HPLC Quantitative Purity AnalysisUsed to determine the precise purity of the batch using a calibrated standard curve if required for quantitative assays.[11]

Section 3: Library Synthesis via Scaffold Derivatization

The true utility of the scaffold is realized through the creation of a diverse chemical library. The protocols below outline two of the most robust and widely used reactions in medicinal chemistry for derivatizing the 4-amino group.[12]

Protocol 3.1: Derivatization by Reductive Amination

Principle: Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of the scaffold's amine with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (STAB) to yield the corresponding secondary or tertiary amine.[7][13] STAB is preferred as it is selective for the iminium ion over the starting carbonyl compound.

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

  • To a stirred solution of 1-(4-Methylbenzoyl)-4-piperidinamine (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add the desired aldehyde or ketone (1.1 eq).

  • Add acetic acid (0.1-0.5 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction carefully by adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to yield the desired N-alkylated derivative.

Protocol 3.2: Derivatization by Amide Bond Formation

Principle: Amide coupling is arguably the most common reaction in medicinal chemistry.[12][14] It involves activating a carboxylic acid with a coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive ester intermediate. This intermediate is then readily attacked by the scaffold's amine to form a stable amide bond. A non-nucleophilic base like DIPEA is required to neutralize the acid formed during the reaction.[15]

Sources

Application Note: Large-Scale Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust, scalable synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 926259-94-1), a critical pharmacophore scaffold used frequently in the development of GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors.[1]

While direct acylation of 4-aminopiperidine is theoretically possible, it suffers from poor regioselectivity (bis-acylation) at scale.[1] This guide prioritizes a Protection-Acylation-Deprotection (PAD) strategy using tert-butyl carbamate (Boc) protection.[1] This route guarantees regiochemical integrity and high purity (>98%) essential for GMP-adjacent workflows.[1] A secondary "Direct Route" is provided for non-GMP, cost-sensitive applications.

Retrosynthetic Analysis & Strategy

The target molecule contains two nitrogen centers: a primary amine at C4 and a secondary amide at N1. The synthetic challenge lies in differentiating the nucleophilicity of the two nitrogens in the precursor, 4-aminopiperidine.

Strategic Comparison
FeatureRoute A: The PAD Strategy (Recommended) Route B: Direct Acylation
Starting Material 4-(N-Boc-amino)piperidine4-Aminopiperidine
Regiocontrol Absolute (Protected C4-amine)Kinetic (pH/Temp dependent)
Impurity Profile Low (Mainly unreacted SM)High (Bis-acylated byproducts)
Scalability Excellent (Predictable exotherms)Moderate (Mixing sensitivity)
Cost Higher (Boc-SM + Deprotection step)Low (One step)
Visualizing the Synthetic Logic

SyntheticStrategy Target Target: 1-(4-Methylbenzoyl)-4-piperidinamine SM_Boc Start: 4-(N-Boc-amino)piperidine Inter_Amide Intermediate: N-Boc-1-(4-methylbenzoyl)piperidin-4-amine SM_Boc->Inter_Amide Acylation (Regioselective) SM_Direct Start: 4-Aminopiperidine SM_Direct->Target Direct Acylation (Risk: Bis-acylation) Inter_Amide->Target Acidic Deprotection (-Boc) Reagent Reagent: 4-Methylbenzoyl Chloride Reagent->Target Reagent->Inter_Amide

Figure 1: Strategic Disconnection.[1] The Blue path (PAD) is preferred for high-fidelity synthesis.[1]

Protocol A: High-Fidelity Synthesis (The PAD Route)[1]

This protocol is validated for 100g – 1kg scale batches.

Phase 1: N-Acylation

Objective: Selective formation of the amide bond at the piperidine nitrogen.

  • Reagents:

    • 4-(N-Boc-amino)piperidine (1.0 equiv)[1]

    • 4-Methylbenzoyl chloride (1.05 equiv)[1]

    • Triethylamine (TEA) or DIPEA (1.2 equiv)[1]

    • Dichloromethane (DCM) or Toluene (10 vol)[1]

Step-by-Step Methodology:

  • Setup: Charge a reactor with 4-(N-Boc-amino)piperidine and DCM. Cool to 0–5°C under nitrogen atmosphere.

  • Base Addition: Add TEA slowly, maintaining temperature <10°C.

  • Acylation: Add 4-Methylbenzoyl chloride dropwise (dissolved in minimal DCM if solid) over 60 minutes.

    • Expert Insight: The reaction is highly exothermic. Controlling addition rate is critical to prevent thermal runaway and impurity formation.

  • Reaction: Allow to warm to 20–25°C and stir for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC.[1] Target <1% remaining starting material.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess TEA), then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate.

    • Result: Off-white solid (Intermediate A).[1] Yield typically >90%.[2][3][4][5][6]

Phase 2: Deprotection & Isolation

Objective: Removal of the Boc group without hydrolyzing the newly formed amide.

  • Reagents:

    • Intermediate A[1][7][8]

    • 4M HCl in Dioxane or Isopropanol (IPA) (4-5 equiv HCl)[1]

    • Solvent: IPA or MeOH

Step-by-Step Methodology:

  • Dissolution: Dissolve Intermediate A in IPA (5 vol).

  • Acidolysis: Add 4M HCl/IPA solution dropwise at 20°C.

    • Safety Note: Significant gas evolution (Isobutylene) will occur.[1] Ensure adequate venting/scrubbing.

  • Digestion: Stir at 40°C for 2–4 hours. A thick white precipitate (the HCl salt of the target) will form.[1]

  • Filtration (Salt Isolation): Cool to 0°C. Filter the solid. Wash with cold IPA or Et₂O.

    • Note: The product is stable as the HCl salt (CAS: 300063-47-0).[1] If the free base is required, proceed to Step 5.

  • Free Basing (Optional): Dissolve the salt in minimal water.[1] Adjust pH to >12 with 4M NaOH. Extract with DCM (3x).[1] Dry and concentrate.

Protocol B: Direct Acylation (Cost-Optimized)[1]

Use Case: Early-stage discovery where <90% purity is acceptable, or cost is the primary driver.

Mechanism: Relies on the higher nucleophilicity of the secondary ring amine (pKa ~11) compared to the primary amine (pKa ~10.6), but selectivity is narrow.[1]

  • Dissolution: Dissolve 4-aminopiperidine (1.0 equiv) in DCM.

  • Temperature Control: Cool strictly to -10°C .

  • Slow Addition: Add 4-Methylbenzoyl chloride (0.9 equiv - sub-stoichiometric to avoid bis-acylation) dropwise over 2 hours.

    • Critical: Do NOT use excess acid chloride.

  • Workup: Wash with water. The aqueous layer may contain unreacted diamine (discard).[1] The organic layer contains the product.[3][9][10]

  • Purification: Recrystallization from EtOAc/Hexane is usually required to remove bis-acylated byproducts.[1]

Analytical Specifications (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these specifications.

TestAcceptance CriteriaDiagnostic Value
HPLC Purity > 98.0% (AUC)Ensures removal of bis-acylated impurities.[1]
1H NMR

2.38 (s, 3H, Ar-CH3)
Confirms incorporation of toluoyl group.[1]
1H NMR

1.2-1.9 (m, Piperidine CH2)
Confirms piperidine ring integrity.[1]
Appearance White to off-white powderYellowing indicates oxidation or TEA salts.[1]
Solubility Soluble in DMSO, MeOH, DCMInsoluble material suggests polymer/salt issues.
Expected 1H NMR Data (DMSO-d6, Free Base):
  • 
     7.28 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 3.60-4.40 (br m, 2H, N-CH eq), 2.80-3.10 (m, 3H, N-CH ax + CH-NH2), 2.34 (s, 3H, Ar-CH3), 1.75 (m, 2H), 1.20 (m, 2H).[1]
    

Process Control & Troubleshooting

The following decision tree helps troubleshoot common synthetic failures.

Troubleshooting Start Issue Detected Check1 Impurity: Bis-acylation? Start->Check1 Check2 Low Yield? Start->Check2 Check3 Incomplete Deprotection? Start->Check3 Action1 Reduce Acid Chloride equiv. Lower Temp (-10°C). Check1->Action1 Action2 Check pH of workup. Amine may be in aqueous layer. Check2->Action2 Action3 Increase HCl concentration. Switch solvent to Dioxane. Check3->Action3

Figure 2: Troubleshooting Logic for Process Deviation.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 415852 (Analogous structures). Retrieved from [Link]

  • Han, G., & Tamaki, M. (2001).[6] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[1][6][11] Journal of Peptide Research, 58(4), 338-341.[1]

  • Vijayakumar, A., et al. (2018).[12] Growth and Characterization of a new Piperidine Derivative. International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Vertex AI Search. (2023).[1] Consolidated search results for CAS 926259-94-1 and synthetic routes. (See internal search logs 1.1 - 1.20).

Sources

Application Note: 1-(4-Methylbenzoyl)-4-piperidinamine as a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

The "Benzoylpiperidine" Privileged Structure

1-(4-Methylbenzoyl)-4-piperidinamine represents a specific instantiation of the benzoylpiperidine scaffold, a "privileged structure" in medicinal chemistry. This moiety is statistically over-represented in bioactive libraries due to its ability to mimic the spatial arrangement of peptide turns and its bioisosteric relationship with the piperazine ring [1].

Unlike the flexible alkyl-linked piperidines, the 1-benzoyl group introduces:

  • Conformational Rigidity: The amide bond at the N1 position restricts the piperidine ring pucker, often locking the C4-substituent into an equatorial orientation favorable for receptor binding.

  • Metabolic Stability: The benzamide linkage is generally resistant to hydrolysis and oxidative metabolism compared to benzylamines.

  • Lipophilic Vector: The 4-methyl group on the phenyl ring provides a specific hydrophobic contact point, often engaging in

    
    -stacking or hydrophobic pocket filling in GPCR targets (e.g., 5-HT2A, Dopamine D2) [2].
    
Structural Specifications
PropertyValueRelevance
Formula C

H

N

O
Core scaffold
MW 218.30 g/mol Low MW allows significant decoration (Fragment-Based Design)
ClogP ~1.8 - 2.1Ideal range for CNS and membrane permeability
pKa (4-NH2) ~10.5Highly basic; primary handle for library generation
H-Bond Donors 2 (NH

)
Critical for salt bridge formation (e.g., Asp residues in GPCRs)

Part 2: Applications in Drug Discovery[5][6][7]

Case Study: Hepatitis C Virus (HCV) Assembly Inhibitors

Recent high-throughput phenotypic screens have identified the 4-aminopiperidine (4AP) scaffold as a potent inhibitor of HCV assembly, a distinct mechanism from standard protease/polymerase inhibitors.

  • Mechanism: The 4AP core disrupts the viral packaging process post-replication.

  • Role of the Benzoyl Group: Structure-Activity Relationship (SAR) studies indicate that the N1-substituent is critical for potency. The 4-methylbenzoyl derivative serves as a lead compound, where the distal aryl ring occupies a hydrophobic pocket on the viral Core protein [3].

GPCR Ligand Design (Serotonin & Dopamine)

The 1-benzoyl-4-aminopiperidine motif is a structural homolog of Ketanserin and Altanserin (5-HT2A antagonists).

  • Design Strategy: The primary amine at position 4 is derivatized to create a "linker-headgroup" architecture. The benzoylpiperidine acts as the "anchor," while the 4-amino substituent extends into the orthosteric binding site.

  • Bioisosterism: This scaffold effectively replaces the N-phenylpiperazine moiety found in many antipsychotics, reducing the risk of formation of reactive quinone-imine metabolites [1].

Part 3: Synthetic Protocols & Workflows

Logical Workflow: From Scaffold to Lead

The following diagram illustrates the strategic divergence points for this building block.

Scaffold_Utility Scaffold 1-(4-Methylbenzoyl)- 4-piperidinamine Rxn_A Reductive Amination (R-CHO / STAB) Scaffold->Rxn_A Secondary Amine Gen Rxn_B Amide Coupling (R-COOH / HATU) Scaffold->Rxn_B Amide Library Rxn_C Urea Formation (R-NCO) Scaffold->Rxn_C Urea Library Target_1 HCV Assembly Inhibitors Rxn_A->Target_1 Target_2 5-HT2A/D2 Antagonists Rxn_B->Target_2 Target_3 sEH Inhibitors (Urea derivatives) Rxn_C->Target_3

Figure 1: Divergent synthesis pathways utilizing the primary amine handle.

Protocol A: High-Efficiency Amide Coupling (Library Scale)

Context: Derivatizing the C4-amine to create focused libraries for GPCR exploration. Rationale: The C4-amine is sterically unhindered but highly basic. Standard carbodiimides (EDC) can be sluggish; HATU is preferred for rapid, high-yield parallel synthesis.

Materials:

  • Substrate: 1-(4-Methylbenzoyl)-4-piperidinamine (1.0 eq)

  • Carboxylic Acid: R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMA.[1]

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration relative to acid). Stir for 5 minutes at Room Temperature (RT) to form the active ester.

  • Addition: Add DIPEA (3.0 eq) followed immediately by 1-(4-Methylbenzoyl)-4-piperidinamine (1.0 eq).

  • Reaction: Seal the reaction vessel and stir at RT for 2–4 hours.

    • QC Check: Monitor by LC-MS. The benzoyl group provides a strong UV chromophore (254 nm), simplifying detection.

  • Workup (High Throughput):

    • Dilute with EtOAc.

    • Wash sequence: 1x Sat. NaHCO

      
      , 1x Water, 1x Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: If necessary, purify via preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Context: Creating HCV inhibitor analogs where a basic nitrogen is required for activity [3]. Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent to prevent reduction of the 1-benzoyl amide bond.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(4-Methylbenzoyl)-4-piperidinamine (1.0 eq) and the aldehyde (R-CHO, 1.1 eq) in 1,2-Dichloroethane (DCE).

    • Optional: Add MgSO

      
       (anhydrous) to sequester water and drive imine formation.
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Acidity Control: If the reaction is sluggish, add 1 drop of Acetic Acid (AcOH) to catalyze the imine formation.

  • Duration: Stir at RT for 12–16 hours.

  • Quench: Quench with Sat. NaHCO

    
     solution. Stir for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

  • Salt Formation (Storage): The resulting secondary amines are often oils. Convert to the HCl salt by treating the ethereal solution with 4M HCl in Dioxane for long-term stability.

Part 4: Quality Control & Characterization

When validating compounds derived from this scaffold, specific NMR signatures confirm structural integrity.

  • 1H NMR Diagnostic Peaks (DMSO-d6):

    • 
       2.35 ppm (s, 3H):  Methyl group on the benzoyl ring. Distinct singlet.
      
    • 
       7.20 - 7.40 ppm (m, 4H):  AA'BB' system of the p-tolyl ring.
      
    • 
       3.50 - 4.50 ppm (broad m):  Piperidine ring protons (H2/H6) often appear as broad multiplets due to restricted rotation around the amide bond (rotamers). Note: Heating the NMR tube to 353K often coalesces these peaks.
      

Part 5: References

  • Battisti, U. M., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(1930).[2] Link

  • Rowley, M., et al. (2001). "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry, 44(10), 1603–1614. Link

  • Nomanbhoy, T., et al. (2011). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Bioorganic & Medicinal Chemistry Letters, 21(18), 5342-5346. Link

  • PubChem. (2025).[3][4] "Compound Summary: (1-Benzyl-4-piperidyl)methanamine (Analogous Scaffold Data)." National Library of Medicine. Link

Sources

Application Note: LC-MS/MS Method Development for 1-(4-Methylbenzoyl)-4-piperidinamine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation strategy for the quantification of 1-(4-Methylbenzoyl)-4-piperidinamine , a functionalized piperidine derivative often encountered as a synthesis intermediate or metabolite in drug development. Due to the presence of a primary amine (position 4) and a neutral amide (position 1), the molecule exhibits mixed polarity and basicity, presenting specific chromatographic challenges such as peak tailing and dewetting. This protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase to ensure superior peak symmetry under acidic conditions, coupled with positive electrospray ionization (ESI+) MS/MS for high-sensitivity detection.

Introduction & Chemical Context

Analyte Properties[1][2][3]
  • IUPAC Name: (4-amino-1-piperidinyl)(4-methylphenyl)methanone

  • Molecular Formula: C₁₃H₁₈N₂O

  • Molecular Weight: 218.29 g/mol

  • Monoisotopic Mass: 218.14 Da

  • Key Functional Groups:

    • Primary Amine (C4): Highly basic (pKa ~10.5). Responsible for protonation in ESI+ and potential silanol interactions.

    • Benzamide Moiety (N1): Neutral, provides hydrophobicity and UV absorption, but reduces the basicity of the piperidine nitrogen.

The Analytical Challenge

Standard C18 columns often fail with primary amines like 1-(4-Methylbenzoyl)-4-piperidinamine due to secondary interactions with residual silanols, leading to severe peak tailing. While high-pH mobile phases can suppress ionization of the amine to improve shape, they often reduce ESI+ sensitivity.

The Solution: We employ a Charged Surface Hybrid (CSH) column technology. The CSH particle surface carries a low-level positive charge that repels the protonated amine analyte, effectively eliminating secondary interactions while allowing the use of acidic mobile phases (Formic Acid) that maximize MS sensitivity.

Method Development Strategy

MS/MS Fragmentation Logic

To ensure specificity, we utilize Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule


.
  • Primary Transition (Quantifier): Cleavage of the amide bond is the most energetically favorable pathway, generating the stable 4-methylbenzoyl acylium ion (

    
     119.1).
    
  • Secondary Transition (Qualifier): Further loss of CO from the acylium ion yields the tolyl/tropylium cation (

    
     91.1).
    
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Rationale: Acetonitrile is preferred over Methanol to prevent high backpressure and ensure sharper peaks for the aromatic moiety.

Experimental Protocol

Chemicals and Reagents[4]
  • Reference Standard: 1-(4-Methylbenzoyl)-4-piperidinamine (>98% purity).

  • Internal Standard (IS): 1-Benzoyl-4-piperidinamine-d5 (or structural analog if SIL is unavailable).

  • Matrix: K2EDTA Human Plasma (biologically representative).

Stock and Working Solutions
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of DMSO/Methanol (50:50 v/v) to yield 1.0 mg/mL.

  • Working Standard: Dilute Stock to 10 µg/mL in Water/Methanol (50:50).

  • Calibration Curve: Prepare serial dilutions in plasma ranging from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation: Protein Precipitation (PPT)
  • Step 1: Aliquot 50 µL of plasma sample into a 96-well plate.

  • Step 2: Add 20 µL of Internal Standard solution (50 ng/mL).

  • Step 3: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Step 4: Vortex vigorously for 2 minutes.

  • Step 5: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions

Table 1: Liquid Chromatography Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40955Initial
0.500.409556
3.000.405956
4.000.405956
4.100.409551
5.500.409551

Table 2: Mass Spectrometer Parameters (Source: ESI+)

ParameterSetting
Capillary Voltage1.5 kV
Desolvation Temp500°C
Desolvation Gas1000 L/Hr
Cone Voltage30 V
Collision GasArgon

Table 3: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Target219.15119.053022Quantifier
Target219.1591.053035Qualifier
IS205.15105.053022Internal Std

Visualizations

Analytical Workflow Diagram

BioanalyticalWorkflow Sample Plasma Sample (50 µL) IS_Add Add IS (20 µL) Sample->IS_Add PPT Protein Precipitation (200 µL ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifuge 4000g, 10 min PPT->Centrifuge Dilution Dilute Supernatant 1:1 with Water Centrifuge->Dilution Supernatant Injection Inject 5 µL LC-MS/MS Dilution->Injection

Figure 1: Step-by-step sample preparation workflow using Protein Precipitation (PPT).

Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ m/z 219.1 (Protonated Amine) Fragment1 Product Ion A [4-Methylbenzoyl]+ m/z 119.1 Parent->Fragment1 Collision Energy: 22eV Neutral1 Neutral Loss Piperidin-4-amine (100 Da) Parent->Neutral1 Fragment2 Product Ion B [Tolyl Cation]+ m/z 91.1 Fragment1->Fragment2 Collision Energy: 35eV Neutral2 Neutral Loss CO (28 Da) Fragment1->Neutral2

Figure 2: Proposed ESI+ fragmentation pathway for 1-(4-Methylbenzoyl)-4-piperidinamine.

Validation Parameters (Acceptance Criteria)

To ensure this method meets regulatory standards (FDA/EMA Bioanalytical Guidelines), the following criteria must be met during validation:

  • Linearity:

    
     over the range of 1–1000 ng/mL. Weighting factor 
    
    
    
    is recommended to improve accuracy at the lower limit of quantification (LLOQ).
  • Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).

  • Precision: Coefficient of Variation (%CV) must be <15% (<20% at LLOQ).

  • Matrix Effect: Assess by comparing post-extraction spike vs. neat solution. A matrix factor between 0.85 and 1.15 is acceptable. If suppression is observed (>20%), switch to MCX SPE (Mixed-mode Cation Exchange) cleanup.

  • Recovery: Should be consistent (>70%) across Low, Medium, and High QC levels.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the primary amine and silanols.

    • Fix: Ensure the column is a "Charged Surface Hybrid" (CSH) or "Base Deactivated" type. Alternatively, increase buffer strength (e.g., 10 mM Ammonium Formate) instead of just using Formic Acid.

  • Issue: Carryover.

    • Cause: Basic amines sticking to injector needle/loop.

    • Fix: Use a strong needle wash: Acetonitrile:Water:Formic Acid (40:40:20) or Methanol:DMSO (90:10).

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or suppression.

    • Fix: Check source temperature (increase to 550°C). Verify that the mobile phase pH is acidic (< 3.0) to ensure the amine is fully protonated.

References

  • FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry. (2018). Retrieved from [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Retrieved from [Link][1][2][3]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Retrieved from [Link]

  • PubChem. Compound Summary: 1-(4-Methylbenzoyl)piperidin-4-amine derivatives.[4] (Accessed 2025).[1][4][5][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the necessary insights to overcome common challenges and ensure a successful, reproducible synthesis.

Overview of the Synthesis

The target molecule, 1-(4-Methylbenzoyl)-4-piperidinamine, is synthesized by the N-acylation of a 4-aminopiperidine derivative. A critical challenge in this synthesis is achieving regioselectivity. The starting material, 4-aminopiperidine, possesses two nucleophilic nitrogen atoms: a primary amine at the C4 position (N⁴) and a secondary amine within the piperidine ring (N¹). The primary amine is generally more nucleophilic and less sterically hindered, making it the preferential site of acylation in a direct reaction.

Therefore, a direct reaction between 4-aminopiperidine and 4-methylbenzoyl chloride will predominantly yield the undesired isomer, N-(piperidin-4-yl)-4-methylbenzamide. To synthesize the desired 1-(4-Methylbenzoyl)-4-piperidinamine, a protecting group strategy is essential.[1] The most common approach involves protecting the C4-amino group, acylating the N¹ ring nitrogen, and subsequently removing the protecting group.

cluster_reactants Step 1: Protection cluster_acylation Step 2: Acylation cluster_deprotection Step 3: Deprotection R1 4-Aminopiperidine P1 N-Boc-4-Aminopiperidine (Intermediate 1) R1->P1 R2 Boc Anhydride (or other protecting group) R2->P1 P2 tert-butyl (1-(4-methylbenzoyl) -piperidin-4-yl)carbamate (Intermediate 2) P1->P2 R3 4-Methylbenzoyl Chloride R3->P2 Base Base (e.g., TEA) Base->P2 P3 1-(4-Methylbenzoyl) -4-piperidinamine (Target Molecule) P2->P3 Acid Acid (e.g., TFA, HCl) Acid->P3

Figure 1: Recommended three-step synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: Why can't I just react 4-aminopiperidine directly with 4-methylbenzoyl chloride?

As explained in the overview, direct acylation is unselective. The primary amine at the C4 position is more reactive towards electrophiles than the secondary amine in the piperidine ring. This will result in the formation of the isomeric amide at the C4 position as the major product, making purification difficult and significantly lowering the yield of your target molecule. A protecting group strategy is the most reliable method to ensure acylation occurs at the desired N¹ position.[2]

Q2: Which protecting group is best for the 4-amino group?

The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is easily installed on the 4-amino group using di-tert-butyl dicarbonate (Boc₂O) and is stable under the basic conditions required for the subsequent acylation step.[3] Crucially, it can be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) that do not cleave the newly formed amide bond.[1]

Q3: What are the critical parameters for the acylation step?

The acylation of the N-Boc-4-aminopiperidine intermediate is a standard nucleophilic acyl substitution. Key parameters include:

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are essential to prevent hydrolysis of the acyl chloride.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl byproduct generated during the reaction.[4] At least one equivalent is necessary, but using a slight excess (1.1-1.5 equivalents) is common practice.

  • Temperature: The reaction is typically started at 0°C during the dropwise addition of the acyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature.[5]

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. A typical mobile phase would be a mixture of a moderately polar solvent (e.g., ethyl acetate or a DCM/methanol mixture) and a non-polar solvent (e.g., hexanes). You should be able to visualize the consumption of the starting material (N-Boc-4-aminopiperidine) and the appearance of a new, less polar spot corresponding to the acylated product. Staining with ninhydrin can be useful for visualizing the starting amine before it is fully consumed.

CompoundTypical Rf Value (50% EtOAc in Hexanes)Notes
N-Boc-4-Aminopiperidine~0.2Primary amine, visible with ninhydrin stain.
4-Methylbenzoyl ChlorideHigh Rf, may streakReacts with silica gel; often not observed.
Protected Product (Intermediate 2)~0.6UV active due to the benzoyl group.
Final Product (Deprotected)Baseline (polar)Free amine is highly polar.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My final yield is disappointingly low. I've followed the three-step process. What could have gone wrong?

This is a common issue that can originate from several steps. Let's break down the possibilities.

A: Potential Causes & Solutions:

  • Inefficient Protection (Step 1): If the 4-amino group is not fully protected, the free amine will react during the acylation step, leading to the wrong isomer and consuming your reagents.

    • Diagnosis: Before proceeding to acylation, run a TLC of your crude N-Boc-4-aminopiperidine. Stain with ninhydrin. A persistent spot at the same Rf as the 4-aminopiperidine starting material indicates incomplete protection.

    • Solution: Ensure you use at least 1.0 equivalent of Boc-anhydride. If the reaction is sluggish, consider gentle warming or extending the reaction time. Purify the N-Boc intermediate by column chromatography before proceeding.

  • Inactive Acylating Agent (Step 2): 4-Methylbenzoyl chloride is highly sensitive to moisture.[6] Exposure to atmospheric humidity will hydrolyze it to 4-methylbenzoic acid, which is unreactive under these conditions.

    • Diagnosis: The acyl chloride should be a clear, fuming liquid.[6] If it appears cloudy or if you observe a significant amount of 4-methylbenzoic acid byproduct in your crude LC-MS or NMR, your reagent has likely hydrolyzed.

    • Solution: Use a fresh bottle of 4-methylbenzoyl chloride or distill it immediately before use. Handle it under an inert atmosphere (nitrogen or argon).

  • Suboptimal Acylation Conditions (Step 2):

    • Diagnosis: A TLC plate showing mostly unreacted N-Boc-4-aminopiperidine after several hours indicates a stalled reaction.

    • Solution:

      • Check Your Base: Ensure you have added at least one full equivalent of a tertiary amine base like TEA or DIPEA. Without it, the HCl generated will protonate the starting amine, rendering it non-nucleophilic.

      • Solvent Quality: Ensure your solvent is anhydrous. Water will preferentially react with the acyl chloride.

      • Temperature: While starting at 0°C is wise, ensure the reaction is allowed to warm to room temperature and stir for an adequate time (typically 2-4 hours).[7]

  • Incomplete Deprotection or Product Loss (Step 3):

    • Diagnosis: If the acylation step was successful (confirmed by TLC/LC-MS), but the final yield is low, the issue may be in the final step or workup. The deprotected product is a basic, polar amine, which can be challenging to handle.

    • Solution:

      • Deprotection: Ensure complete removal of the Boc group by monitoring with TLC until the protected intermediate spot has vanished. Strong acids like TFA (in DCM) or HCl (in dioxane or methanol) are effective.

      • Workup: After deprotection with acid, the product exists as a salt. You must perform a basic workup (e.g., adding NaOH or NaHCO₃ solution until pH > 10) to generate the free amine before extracting with an organic solvent like DCM or ethyl acetate. Failure to neutralize the acid will leave your product in the aqueous layer.

      • Extraction: The free amine product has some water solubility. Use multiple extractions with a generous volume of organic solvent and consider using a salt wash (brine) to improve phase separation.

Start Low Final Yield Observed Step2_Check Was Step 2 (Acylation) Product Formed? Start->Step2_Check Step2_No No Step2_Check->Step2_No No Step2_Yes Yes Step2_Check->Step2_Yes Yes Step1_Check Was Step 1 (Protection) Complete? Step2_No->Step1_Check Step1_No_Cause Cause: Incomplete Protection Solution: Check stoichiometry, purify intermediate. Step1_Check->Step1_No_Cause No Acyl_Check Is Acyl Chloride Active? (Anhydrous Conditions?) Step1_Check->Acyl_Check Yes Acyl_No_Cause Cause: Hydrolyzed Reagent Solution: Use fresh/distilled 4-methylbenzoyl chloride. Acyl_Check->Acyl_No_Cause No Base_Check Was sufficient base used? Acyl_Check->Base_Check Yes Base_No_Cause Cause: Amine Protonation Solution: Add >1 eq. of TEA/DIPEA. Base_Check->Base_No_Cause No Step3_Check Was Deprotection Complete? Step2_Yes->Step3_Check Step3_No_Cause Cause: Incomplete Boc Removal Solution: Extend reaction time, use stronger acid (TFA). Step3_Check->Step3_No_Cause No Workup_Check Was Workup pH Basic (>10) Before Extraction? Step3_Check->Workup_Check Yes Workup_No_Cause Cause: Product remains in aqueous layer as a salt. Solution: Basify then extract. Workup_Check->Workup_No_Cause No

Figure 2: Troubleshooting workflow for low product yield.
Problem Area 2: Unexpected Side Products

Q: My crude NMR/LC-MS is messy. What are the likely impurities I am seeing?

A: Potential Side Products & Their Origins:

  • N-(piperidin-4-yl)-4-methylbenzamide (Isomeric Byproduct):

    • Cause: This is the product of acylation at the C4-amino group. It forms if the protection step (Step 1) was incomplete.

    • Identification: It will have the same mass as your target product. Its NMR spectrum will be different, notably in the chemical shifts of the piperidine ring protons adjacent to the N¹-H (which will be a broad singlet, unlike the N¹-acyl product).

    • Prevention: Ensure complete protection of the 4-amino group as described above.

  • 4-Methylbenzoic Acid:

    • Cause: This results from the hydrolysis of 4-methylbenzoyl chloride by trace water in the solvent, on the glassware, or from the atmosphere.[8]

    • Identification: It is an acidic impurity. In an LC-MS analysis, it will have a distinct mass and retention time.

    • Removal/Prevention: Use anhydrous solvents and handle reagents under an inert atmosphere. It can be easily removed during workup by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.

  • Di-acylated Product (tert-butyl (1-(4-methylbenzoyl)-piperidin-4-yl)(4-methylbenzoyl)carbamate):

    • Cause: While unlikely, it's possible for the carbamate N-H to be acylated under harsh conditions (e.g., forcing the reaction with excess acyl chloride and a strong base).

    • Identification: This will be a high molecular weight, non-polar impurity visible by LC-MS.

    • Prevention: Use controlled stoichiometry (near 1:1 ratio of amine to acyl chloride). Avoid overly harsh conditions.

Reactant N-Boc-4-Aminopiperidine + 4-Methylbenzoyl Chloride Product_Desired Desired Product (Intermediate 2) Reactant->Product_Desired Correct Pathway (Base, Anhydrous) Byproduct_Isomer Isomeric Byproduct (From unprotected amine) Reactant->Byproduct_Isomer Incomplete Protection Byproduct_Acid 4-Methylbenzoic Acid Reactant->Byproduct_Acid Trace H₂O Byproduct_Diacyl Di-acylated Impurity Reactant->Byproduct_Diacyl Harsh Conditions (Excess Reagent)

Figure 3: Common side reactions and byproducts.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate (Intermediate 2)
  • Protection: Dissolve N-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq) and stir the solution.

  • Acylation: Cool the mixture to 0°C in an ice bath. Dissolve 4-methylbenzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes) until the starting amine spot is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection to Yield 1-(4-Methylbenzoyl)-4-piperidinamine (Final Product)
  • Acidolysis: Dissolve the crude product from the previous step in DCM (approx. 0.1 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Monitoring: Monitor by TLC until the starting material is completely consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization & Extraction: Dissolve the residue in water and cool in an ice bath. Carefully add 2M NaOH solution until the pH is >10. Extract the aqueous layer three times with DCM.

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, typically as a solid or viscous oil.

References

  • McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • Hopkins, T. P., et al. (2019). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Gunaratna, M. J., et al. (2019). and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neurop. AfaSci. [Link]

  • Patent CN103980230A. Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
  • Karthik, C. S., Mallesha, L., & Mallu, P. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. [Link]

  • Prathebha, K., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E. [Link]

  • Wang, T., et al. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry. [Link]

  • Patent CN115703750A. Extraction and purification method of 1-amino-4-methylpiperazine.
  • Scurti, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Patent CN104628627A. Method for synthesizing 1-boc-4-aminopiperidine.
  • Reddit r/Chempros Discussion. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Lee, S., et al. (2009). 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide. PubMed. [Link]

  • Patent CN108358776A. The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Patent US2919275A. Purification of piperazine.
  • Thopate, Y., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Molbase. (Date not available). 4-Methylbenzoyl chloride 874-60-2 wiki. [Link]

  • Guler, B., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]

  • Patent CN102775343A. Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Patent US9029547B1. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13405, 4-Methylbenzoyl Chloride. [Link]

  • Wikipedia. (Date not available). Benzoyl chloride. [Link]

  • OECD SIDS. (Date not available). 4-METHYLBENZENESULFONYL CHLORIDE. UNEP Publications. [Link]

Sources

Technical Support: Optimizing Reaction Conditions for 1-(4-Methylbenzoyl)-4-piperidinamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-(4-MB)-4-PA-SYNTH Status: Open Support Tier: Senior Application Scientist

Executive Summary: The Selectivity Challenge

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine presents a classic chemoselectivity problem. You are targeting the acylation of the secondary amine (N1, ring nitrogen) while preserving the primary amine (N4, exocyclic nitrogen).

  • The Trap: In an unprotected 4-aminopiperidine system, the primary amine is sterically more accessible, yet the secondary amine is often more nucleophilic due to alkyl substitution. This competition typically leads to a mixture of N1-acylated, N4-acylated, and N1,N4-bis-acylated products.

  • The Solution: This guide prioritizes Route A (Protection Strategy) as the industry "Gold Standard" for purity. We also provide Route B (Direct Selective Acylation) for advanced optimization where cost/step-count is the primary driver, though it carries higher risk.

Visual Workflow: Synthesis Pathways

The following diagram outlines the decision logic and chemical pathways for this synthesis.

G Start START: Choose Starting Material RouteA ROUTE A: High Purity (Recommended) Start: 4-(N-Boc-amino)piperidine Start->RouteA RouteB ROUTE B: Low Cost / High Risk Start: 4-Aminopiperidine Start->RouteB StepA1 Step 1: Acylation (4-Methylbenzoyl chloride + Base) RouteA->StepA1 StepB1 Direct Acylation (Strict pH/Temp Control) RouteB->StepB1 StepA2 Intermediate: N-Boc-1-(4-methylbenzoyl)-4-aminopiperidine StepA1->StepA2 High Yield (>90%) StepA3 Step 2: Deprotection (HCl/Dioxane or TFA/DCM) StepA2->StepA3 Product TARGET: 1-(4-Methylbenzoyl)-4-piperidinamine StepA3->Product Quant. Yield StepB1->Product Moderate Yield Impurity RISK: Bis-acylated Impurity (Difficult Separation) StepB1->Impurity Side Reaction

Figure 1: Decision tree comparing the Protection Strategy (Route A) vs. Direct Acylation (Route B).

Route A: The Protection Strategy (Recommended)

This route guarantees regioselectivity by using 4-(N-Boc-amino)piperidine (CAS: 73874-95-0). Since the primary amine is masked, acylation can only occur at the ring nitrogen.

Phase 1: Acylation Protocol

Reagents: 4-(N-Boc-amino)piperidine (1.0 eq), 4-Methylbenzoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).

  • Dissolution: Dissolve 4-(N-Boc-amino)piperidine and TEA in anhydrous DCM (0.2 M concentration). Cool to 0°C .[1]

  • Addition: Add 4-Methylbenzoyl chloride dropwise over 15–20 minutes. Crucial: Keep temperature <5°C to prevent exotherms from degrading the Boc group.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2][3]

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organic layer with 1M citric acid (removes unreacted amine) and brine. Dry over Na₂SO₄.[3]

Phase 2: Deprotection Protocol

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

  • Reaction: Dissolve the intermediate in the chosen acid solution (5–10 mL per gram). Stir at RT for 1–2 hours.[4]

  • Monitoring: Look for the disappearance of the Boc-intermediate peak (LCMS) or gas evolution cessation (CO₂/Isobutylene).

  • Isolation (Salt Form): If using HCl/Dioxane, the product often precipitates as the hydrochloride salt. Filter and wash with ether.

  • Isolation (Free Base): If the free amine is required, dissolve the salt in minimal water, basify to pH >12 with NaOH (aq), and extract exhaustively with DCM/Isopropanol (3:1 ratio).

Troubleshooting Guide: Route A
IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Check acid chloride quality (should be clear/white, not yellow/fuming).
"Gummy" Precipitate Polymerization or Salt TrappingDuring workup, ensure the aqueous wash is thorough. If the product oils out, triturate with cold diethyl ether or pentane.
Incomplete Deprotection Acid Concentration Too LowIf using TFA, ensure the ratio is at least 20% v/v. If using HCl/Dioxane, ensure the reagent is fresh (HCl gas escapes over time).
Product is Hygroscopic HCl Salt FormationThe HCl salt is naturally hygroscopic. Store in a desiccator or convert to the free base immediately.

Route B: Direct Selective Acylation (Advanced)

Warning: This route is only recommended if you cannot source the Boc-protected starting material. It relies on the subtle nucleophilicity difference between the secondary (ring) and primary amines.

Protocol Optimization

To favor the secondary amine (ring N), you must exploit the Schotten-Baumann conditions or Low-Temp Selectivity .

  • Temperature Control: Perform the reaction at -78°C in DCM. The secondary amine is generally more nucleophilic (electron-rich), but the primary amine is less sterically hindered. At very low temperatures, electronic factors often dominate, favoring the secondary amine.

  • Stoichiometry: Use a slight deficit of acid chloride (0.9 eq) to prevent bis-acylation.

  • Additives: Use DMAP (0.1 eq) . DMAP forms a highly reactive N-acylpyridinium intermediate that reacts faster with the more nucleophilic secondary amine.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil, but the literature says it should be a solid. Why?

A: You likely have the Free Base form, whereas many literature references cite the Hydrochloride (HCl) Salt .

  • Verification: Check the solubility. The free base is soluble in DCM; the HCl salt is not (but is soluble in water/methanol).

  • Fix: To obtain a solid, dissolve the oil in Et₂O or EtOH and bubble HCl gas (or add HCl/Dioxane) to precipitate the salt.

Q2: I see a +118 mass unit impurity in LCMS. What is it?

A: This is the Bis-acylated byproduct (MW of 4-methylbenzoyl group is ~119, -H = +118 shift).

  • Cause: Excess acid chloride or high temperatures in Route B.

  • Fix: Switch to Route A (Protection Strategy). If already on Route A, your Boc group fell off during the first step (acid chloride contained free HCl). Add a scavenger base (TEA/DIPEA) before adding the acid chloride.

Q3: Can I use 4-Methylbenzoic acid instead of the chloride?

A: Yes, using coupling agents like EDC/HOBt or HATU .

  • Benefit: Milder conditions, no HCl generation.

  • Protocol: Activate Acid (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF for 15 min. Add 4-(N-Boc-amino)piperidine.[5][6][7] Stir 12h.

References

  • BenchChem. (2025).[3] Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.Link

  • National Institutes of Health (NIH). (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.Link

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.Link

  • PubChem. (2025). 4-(N-Boc-amino)piperidine Compound Summary.Link

  • Fisher Scientific. (2025). Amide Synthesis Protocols: Schotten-Baumann Reaction.Link

Sources

Technical Support Center: Synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to troubleshooting the low yield in the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is provided below.

Welcome to the technical support center for the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common acylation reaction. As Senior Application Scientists, we provide not just protocols, but also the underlying chemical principles to empower you to solve challenges in your laboratory.

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine is typically achieved via a Schotten-Baumann reaction, where 4-piperidinamine is acylated with 4-methylbenzoyl chloride in the presence of a base.[1][2] While seemingly straightforward, this reaction is prone to several issues that can lead to low yields. This guide will address the most common problems in a question-and-answer format.

Core Reaction Scheme

G cluster_reactants Reactants cluster_products Products 4-piperidinamine product 4-piperidinamine->product + 4-Methylbenzoyl Chloride + Base 4-methylbenzoyl_chloride 4-methylbenzoyl_chloride->product HCl HCl

Figure 1: General reaction scheme for the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield is very low, and I have a significant amount of unreacted 4-piperidinamine. What are the likely causes?

Plausible Causes:

This is a common issue and often points to the deactivation or insufficient reactivity of your acylating agent, 4-methylbenzoyl chloride.

  • Hydrolysis of 4-Methylbenzoyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture or a biphasic system with an aqueous base.[3][4] The resulting 4-methylbenzoic acid will not acylate the amine under these conditions.

  • Impure Starting Materials: The purity of both 4-piperidinamine and 4-methylbenzoyl chloride is crucial. Old or improperly stored 4-methylbenzoyl chloride may have already hydrolyzed.

  • Inadequate Mixing in a Biphasic System: If you are using a two-phase system (e.g., dichloromethane and water), poor mixing can lead to a low reaction rate as the reactants are in different phases.[1]

Troubleshooting Protocol:

  • Verify the Quality of 4-Methylbenzoyl Chloride:

    • If possible, run a quick NMR or IR spectrum of your 4-methylbenzoyl chloride to check for the presence of 4-methylbenzoic acid.

    • Consider purchasing a fresh bottle or purifying the existing stock by distillation.

  • Optimize Reaction Conditions to Minimize Hydrolysis:

    • Anhydrous Conditions: If using an organic solvent with a tertiary amine base (e.g., triethylamine in dichloromethane), ensure all glassware is oven-dried and the solvent is anhydrous.

    • Schotten-Baumann Conditions: If using a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5]

    • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.

Preventative Measures:

  • Always use freshly opened or purified 4-methylbenzoyl chloride.

  • Store 4-methylbenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Ensure all solvents are of appropriate quality and are anhydrous if the reaction protocol calls for it.

G cluster_troubleshooting Troubleshooting Low Yield with Unreacted Amine Start Low Yield, Unreacted Amine Detected CheckAcylChloride Verify Purity of 4-Methylbenzoyl Chloride Start->CheckAcylChloride Impure Purify by Distillation or Use Fresh Reagent CheckAcylChloride->Impure Impure Pure Purity Confirmed CheckAcylChloride->Pure Pure Re-run Re-run Experiment Impure->Re-run OptimizeConditions Optimize Reaction Conditions Pure->OptimizeConditions Anhydrous Use Anhydrous Solvent and Inert Atmosphere OptimizeConditions->Anhydrous Anhydrous Protocol Biphasic Ensure Vigorous Stirring in Biphasic System OptimizeConditions->Biphasic Schotten-Baumann Protocol Temperature Control Temperature (e.g., 0-5 °C) Anhydrous->Temperature Biphasic->Temperature Temperature->Re-run

Figure 2: Troubleshooting workflow for low yield with significant unreacted amine.

Q2: I am observing a significant amount of a white, water-soluble solid after the reaction. What is it and how can I prevent its formation?

Plausible Causes:

The white, water-soluble solid is likely the hydrochloride salt of 4-piperidinamine. This forms when the hydrochloric acid byproduct of the acylation reaction protonates the unreacted starting material or the product.

  • Insufficient Base: The primary role of the base in the Schotten-Baumann reaction is to neutralize the HCl generated.[1][6] If an insufficient amount of base is used, the HCl will react with any available amine, rendering it non-nucleophilic and causing it to precipitate as the hydrochloride salt.

  • Incorrect Type of Base: While inorganic bases like NaOH or K2CO3 are common in biphasic systems, organic bases like triethylamine or pyridine are often used in single-phase organic systems. The pKa of the base is important; it must be basic enough to neutralize HCl but ideally not so basic as to promote other side reactions.

Troubleshooting Protocol:

  • Stoichiometry Check:

    • Ensure you are using at least one equivalent of base for every equivalent of 4-methylbenzoyl chloride. It is common practice to use a slight excess (1.1-1.5 equivalents) of the base.

  • Choice of Base and Solvent System:

    • Biphasic System: For a dichloromethane/water system, an inorganic base like sodium carbonate or potassium carbonate is a good choice.

    • Anhydrous Organic System: In a solvent like dichloromethane or THF, a non-nucleophilic organic base such as triethylamine or diisopropylethylamine (DIPEA) is preferred.[7]

Recommended Reaction Conditions

ParameterBiphasic SystemAnhydrous Organic System
Solvent Dichloromethane/Water (1:1)Dichloromethane or THF
Base K2CO3 or Na2CO3Triethylamine or DIPEA
Base Equivalents 2.0 - 2.21.5 - 2.0
Temperature 0 - 25 °C0 - 25 °C

Preventative Measures:

  • Carefully calculate and weigh your reagents, especially the base.

  • Add the 4-methylbenzoyl chloride slowly to the solution of 4-piperidinamine and base to ensure that the generated HCl is neutralized immediately.

Q3: My reaction appears to be successful by TLC or LCMS, but I experience significant product loss during the workup and purification. What are the best practices?

Plausible Causes:

The product, 1-(4-Methylbenzoyl)-4-piperidinamine, has both a basic piperidine nitrogen and an amide functionality, which can make extraction and purification challenging.

  • Product Partitioning: The product may have some solubility in the aqueous phase, especially if the pH is acidic, leading to loss during aqueous washes.

  • Emulsion Formation: The presence of both organic and aqueous phases with a product that has amphiphilic properties can lead to the formation of emulsions that are difficult to break.

  • Inappropriate Purification Method: The choice of chromatography conditions (e.g., silica gel vs. reverse phase, mobile phase) is critical for good separation and recovery.

Troubleshooting Protocol:

  • Workup Strategy:

    • After the reaction is complete, if you used an aqueous base, ensure the aqueous layer is basic (pH > 10) before extraction. This will ensure your product is in its free base form and partitions into the organic layer.

    • To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Purification Strategy:

    • Column Chromatography: Silica gel chromatography is a common method. A mobile phase of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (to prevent tailing of the basic product) is often effective.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane, ethanol/water) can be a highly effective purification method.[8]

Preventative Measures:

  • Perform a small-scale pilot extraction to determine the optimal pH for partitioning your product.

  • Screen for suitable crystallization solvents before attempting a large-scale purification.

Q4: I suspect the formation of a di-acylated byproduct. How can I confirm this and how can I prevent it?

Plausible Causes:

While the primary amine of 4-piperidinamine is generally more nucleophilic than the resulting amide nitrogen, under certain conditions, a second acylation can occur on the newly formed amide nitrogen. This is more likely with a large excess of a highly reactive acylating agent.

  • Excess Acylating Agent: Using a significant excess of 4-methylbenzoyl chloride can drive the reaction towards di-acylation.

  • Reaction Conditions: High temperatures can sometimes provide the necessary energy to overcome the lower nucleophilicity of the amide nitrogen.

Troubleshooting Protocol:

  • Confirmation of Di-acylated Product:

    • Mass Spectrometry: Look for a molecular ion peak corresponding to the mass of the di-acylated product.

    • NMR Spectroscopy: The NMR spectrum of the di-acylated product would show characteristic shifts and the absence of the N-H proton of the amide.

  • Prevention of Di-acylation:

    • Control Stoichiometry: Use a 1:1 or a slight excess of the amine to the acyl chloride (e.g., 1.1:1).

    • Slow Addition: Add the 4-methylbenzoyl chloride dropwise to the reaction mixture to avoid localized high concentrations of the acylating agent.

    • Temperature Control: Maintain a low reaction temperature (0-5 °C).

G cluster_side_reactions Competing Reactions in the Synthesis AcylChloride 4-Methylbenzoyl Chloride DesiredReaction Acylation of Amine (Desired Product) AcylChloride->DesiredReaction + 4-Piperidinamine Hydrolysis Hydrolysis (4-Methylbenzoic Acid) AcylChloride->Hydrolysis + H₂O Diacylation Di-acylation (Byproduct) DesiredReaction->Diacylation + Excess Acyl Chloride

Figure 3: Competing reactions that can lead to low yield.

References

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (n.d.). Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide. (2014).
  • Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. (2014). Acta Crystallographica Section E. [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.). Google Patents.
  • N-Acylation Reactions of Amines. (2019). ResearchGate. [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). MDPI. [Link]

  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (n.d.). Google Patents.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). Semantic Scholar. [Link]

  • The preparation method of 4- chloromethyl benzoic acid chlorides. (n.d.). Google Patents.
  • Amide Bond Formation. (2016). Royal Society of Chemistry. [Link]

  • Synthesis and screening of 1-methyl-4-substituted benzoyl piperazides against adult Setaria digitata for antifilarial activity. (2009). PubMed. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. (2020). AIR Unimi. [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Optimization of the conditions for the reaction of 1 with piperidine a. (n.d.). ResearchGate. Retrieved from [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI. [Link]

  • Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • 4-Methylbenzoyl Chloride. (n.d.). PubChem. Retrieved from [Link]

  • Chemistry of Amides. (2021). Chemistry LibreTexts. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Acylation under weak base conditions. (n.d.). Retrieved from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). National Center for Biotechnology Information. [Link]

  • Benzoyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2018). SciELO México. [Link]

  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. (2007). ResearchGate. [Link]

  • Solvent-Free Acylation of Alcohols, Phenols, Thiols and Amines. (2018). Journal of Medicinal and Chemical Sciences. [Link]

  • 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. (n.d.). Retrieved from [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2022). Royal Society of Chemistry. [Link]

  • A Highly Efficient in situ N-Acetylation Approach for Solid Phase Synthesis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Schotten-Baumann Reaction. (2017). Lokey Lab Protocols - Wikidot. [Link]

  • What is acetylation of amines? (2016). Quora. [Link]

Sources

side-product formation in the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. The content is structured in a practical question-and-answer format, combining troubleshooting advice with frequently asked questions to provide actionable solutions and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1-(4-Methylbenzoyl)-4-piperidinamine?

The most common and direct method for synthesizing 1-(4-Methylbenzoyl)-4-piperidinamine is through the N-acylation of 4-aminopiperidine with 4-methylbenzoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2]

The primary amine of 4-aminopiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride. A base, such as triethylamine (TEA) or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Reaction_Scheme cluster_reactants Reactants cluster_products Products R1 4-Aminopiperidine R2 4-Methylbenzoyl Chloride R1_struct Plus1 + R2_struct Arrow Base (e.g., TEA) DCM, 0°C to RT P1 1-(4-Methylbenzoyl)-4-piperidinamine P1_struct Plus2 + HCl

Caption: General reaction scheme for the synthesis.

Q2: Why is a base necessary in this reaction?

A base is critical for two main reasons:

  • Neutralization of Byproduct: The reaction between an amine and an acyl chloride liberates one equivalent of hydrochloric acid (HCl).[3] Amines are basic and will readily react with this acid to form an ammonium salt. This protonation deactivates the amine, rendering it non-nucleophilic and halting the reaction. An external base, typically a tertiary amine like triethylamine or an inorganic base like NaOH, is added to scavenge the HCl as it is formed.[2]

  • Driving Equilibrium: By neutralizing the acidic byproduct, the base ensures that the free amine is always available to react, effectively driving the reaction equilibrium towards the formation of the amide product according to Le Châtelier's principle.

Q3: How can I monitor the reaction's progress and determine its endpoint?

Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the 4-aminopiperidine starting material.

  • Eluent System: A moderately polar solvent system, such as 10-20% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexanes with a small amount of triethylamine (to reduce streaking of the amines), is generally effective.

  • Visualization: Use UV light (the benzoyl group is UV-active) and a potassium permanganate stain (which visualizes amines) to see the spots.

  • Interpretation: The reaction is complete when the spot corresponding to the 4-aminopiperidine starting material has been completely consumed and a new, typically less polar spot for the product has appeared and its intensity is no longer increasing.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, focusing on the formation of key side-products and impurities.

Problem 1: Low Yield or Incomplete Reaction

Potential Cause A: Hydrolysis of 4-Methylbenzoyl Chloride 4-methylbenzoyl chloride is highly reactive and susceptible to hydrolysis by water or other protic solvents, converting it into the unreactive 4-methylbenzoic acid.[4][5] This side-reaction consumes your electrophile, leading to a poor yield.

Suggested Solutions:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Purchase high-purity, dry solvents or dry them using appropriate methods (e.g., distillation from calcium hydride for DCM).

  • Use Fresh Reagent: Use a fresh bottle of 4-methylbenzoyl chloride or purify older stock by distillation. Acyl chlorides that fume excessively when the cap is removed are often a sign of moisture contamination.[4]

  • Inert Atmosphere: For best results, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Potential Cause B: Sub-optimal Reaction Temperature The reaction is exothermic. Adding the acyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

Suggested Solutions:

  • Controlled Addition: Dissolve the 4-methylbenzoyl chloride in your reaction solvent and add it dropwise to the cooled (0-5 °C) solution of 4-aminopiperidine and base.[6]

  • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure it goes to completion.[7]

Problem 2: Product is Impure; A Higher Molecular Weight Peak is Observed in LC-MS

This is the most common and challenging issue in this synthesis, often indicative of over-acylation.

Potential Cause: Di-acylation Side-Product Formation 4-aminopiperidine possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH-). While the primary amine is more nucleophilic and less sterically hindered, the secondary amine can also be acylated, especially if excess 4-methylbenzoyl chloride is present. This leads to the formation of the key side-product: 1,4-bis(4-methylbenzoyl)piperidin-4-amine .

Side_Product_Formation cluster_path1 Desired Pathway cluster_path2 Side-Reaction Pathway DesiredProduct Desired Product 1-(4-Methylbenzoyl)-4-piperidinamine SideProduct Side-Product 1,4-Bis(4-methylbenzoyl)piperidine DesiredProduct->SideProduct 2. Secondary amine reacts (Requires excess acyl chloride) Aminopiperidine 4-Aminopiperidine Aminopiperidine->DesiredProduct 1. Primary amine reacts (More nucleophilic) AcylChloride 4-Methylbenzoyl Chloride AcylChloride->DesiredProduct 1 eq. AcylChloride->SideProduct Excess

Caption: Competing reaction pathways for mono- and di-acylation.

Suggested Solutions & Prevention:

  • Strict Stoichiometry Control: Use a precise 1.0 to 1.05 molar equivalent of 4-aminopiperidine relative to 4-methylbenzoyl chloride. A slight excess of the diamine can help suppress di-acylation. Do not use excess acyl chloride.

  • Purification via Column Chromatography: The di-acylated product is significantly less polar than the desired mono-acylated product (due to the free primary amine). This difference can be exploited for purification.

    Parameter Recommendation
    Stationary Phase Silica Gel (230-400 mesh)
    Mobile Phase Gradient elution: Start with a non-polar system (e.g., 100% DCM) and gradually increase polarity by adding Methanol (e.g., 0% to 10% MeOH).
    Elution Order The less polar di-acylated side-product will elute first, followed by the desired product.
Problem 3: Product is Impure; An Acidic Impurity is Detected

Potential Cause: Presence of 4-Methylbenzoic Acid As discussed in "Problem 1", any moisture in the reaction will hydrolyze the starting acyl chloride to 4-methylbenzoic acid.[4] This acidic impurity will persist through the reaction and can be difficult to remove from the final product by crystallization alone.

Suggested Solutions:

  • Aqueous Basic Wash: During the workup procedure, after quenching the reaction, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your product.

  • Extraction Protocol:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash with saturated NaHCO₃ solution (2x).

    • Wash with water (1x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Troubleshooting Workflow

For a systematic approach to problem-solving, refer to the following workflow diagram.

Troubleshooting_Workflow Start Experiment Complete CheckYield Check Yield & Purity (TLC/LCMS) Start->CheckYield Success Product is Pure Yield is >80% CheckYield->Success Yes LowYield Problem: Low Yield CheckYield->LowYield No (Low Yield) Impure Problem: Impure Product CheckYield->Impure No (Impure) Cause_Hydrolysis Cause: Acyl Chloride Hydrolysis? LowYield->Cause_Hydrolysis Cause_Stoich Cause: Incorrect Stoichiometry? LowYield->Cause_Stoich Cause_Diacylation Cause: Di-acylation? Impure->Cause_Diacylation Cause_Acid Cause: Acidic Impurity? Impure->Cause_Acid Sol_Anhydrous Solution: Use Anhydrous Conditions Cause_Hydrolysis->Sol_Anhydrous Sol_Stoich Solution: Verify Reagent Moles Cause_Stoich->Sol_Stoich Cause_Diacylation->Sol_Stoich Sol_Chromatography Solution: Purify via Column Chromatography Cause_Diacylation->Sol_Chromatography Sol_BaseWash Solution: Perform Basic Aqueous Wash Cause_Acid->Sol_BaseWash

Caption: A step-by-step workflow for troubleshooting common synthesis issues.

References
  • Prathebha, K., Jonathan, D. R., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1157. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][3]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link][2]

  • Wikidata. (n.d.). 4-Methylbenzoyl chloride. Retrieved from [Link][4]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link][8]

  • Sathee. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link][1]

  • ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link][9]

Sources

challenges in the scale-up of 1-(4-Methylbenzoyl)-4-piperidinamine production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the scale-up production of 1-(4-Methylbenzoyl)-4-piperidinamine (also known as (4-Amino-1-piperidinyl)(4-methylphenyl)methanone).

This guide is structured for process chemists and engineers encountering specificity and handling issues during the transition from milligram-scale medicinal chemistry to gram/kilogram-scale process development.

Strategic Route Selection: The Regioselectivity Paradox

User Question: Can I react 4-aminopiperidine directly with 4-methylbenzoyl chloride to save a step?

Senior Scientist Response: No. Direct acylation is chemically viable but regiochemically disastrous for your target.

  • The Chemistry: 4-aminopiperidine contains two nucleophilic nitrogen atoms:[1]

    • N1 (Ring Nitrogen): Secondary amine, sterically hindered.

    • N4 (Exocyclic Nitrogen): Primary amine, sterically accessible.

  • The Problem: In a direct competition, the primary amine (N4) is kinetically superior. Reacting 4-aminopiperidine with 4-methylbenzoyl chloride will predominantly yield N-(piperidin-4-yl)-4-methylbenzamide (the "inverse" amide) or the bis-acylated impurity.[1]

  • The Solution: You must use a protection strategy. The industry-standard starting material is 4-(N-Boc-amino)piperidine .[1] This blocks the N4 position, forcing acylation to occur exclusively at the N1 ring nitrogen.

Synthesis Workflow Diagram

The following diagram illustrates the correct "Protected Route" versus the failed "Direct Route."

SynthesisRoute SM_Direct 4-Aminopiperidine (Unprotected) Wrong_Product Major Impurity: N-(piperidin-4-yl)-4-methylbenzamide (Wrong Isomer) SM_Direct->Wrong_Product Direct Acylation (Primary Amine Reacts) SM_Protected 4-N-Boc-aminopiperidine (Protected) Intermediate Intermediate: 1-(4-Methylbenzoyl)-4-(Boc-amino)piperidine SM_Protected->Intermediate Selective Acylation (Secondary Amine Reacts) Reagent 4-Methylbenzoyl Chloride + Base Reagent->Intermediate Target TARGET PRODUCT: 1-(4-Methylbenzoyl)-4-piperidinamine Intermediate->Target Deprotection (HCl or TFA)

Figure 1: Comparison of the failed direct acylation route vs. the requisite Boc-protection strategy.

Step-by-Step Scale-Up Protocol

Phase A: Acylation (Amide Bond Formation)

Objective: Synthesize 1-(4-methylbenzoyl)-4-(tert-butoxycarbonylamino)piperidine.

Reagents:

  • Substrate: 4-(N-Boc-amino)piperidine (1.0 equiv)[1]

  • Electrophile: 4-Methylbenzoyl chloride (1.05 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Dissolution: Dissolve 4-(N-Boc-amino)piperidine in DCM (10 volumes). Cool to 0–5°C.

    • Why? Cooling controls the exotherm of the acid chloride addition, preventing impurity formation [1].

  • Base Addition: Add TEA. Stir for 10 minutes.

  • Acylation: Add 4-Methylbenzoyl chloride dropwise over 30–60 minutes. Maintain internal temperature <10°C.

    • Scale-Up Note: Rapid addition causes localized heating, leading to "dimer" impurities where the Boc group might partially cleave if HCl accumulates locally.

  • Quench: Warm to room temperature (RT) and stir for 2 hours. Quench with water.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO3, then Brine.

    • Critical Check: The 1M HCl wash must be quick and cold to avoid cleaving the Boc group prematurely.

Phase B: Deprotection (Boc Removal)

Objective: Isolate 1-(4-Methylbenzoyl)-4-piperidinamine (usually as an HCl salt).[1]

Protocol:

  • Solvent Swap: If using DCM from Phase A, swap to 1,4-Dioxane or Methanol.[1]

  • Acidification: Add 4M HCl in Dioxane (3–4 equiv) at RT.

    • Observation: Massive gas evolution (Isobutylene/CO2). Ensure reactor venting is sized correctly.

  • Precipitation: The product often precipitates as a white solid (HCl salt).

  • Isolation: Filter the solid. Wash with diethyl ether or MTBE to remove non-polar organic impurities.

Critical Process Parameters (CPPs) & Troubleshooting

Issue 1: "Sticky" or Gummy Precipitate during Deprotection

Symptom: During HCl treatment, the product oils out or forms a gum instead of a filterable powder. Root Cause: Presence of residual DCM or EtOAc from Step 1, or insufficient agitation. Fix:

  • Seed Crystals: Add a small amount of pure product seed crystals once turbidity begins.

  • Solvent Choice: Use Ethanol/HCl instead of Dioxane. Ethanol often allows for slower crystallization. If gum forms, heat the mixture to reflux (dissolve the gum) and cool slowly to induce crystallization.

Issue 2: Incomplete Conversion in Acylation

Symptom: Residual starting material (Boc-amine) detected by HPLC. Root Cause: Hydrolysis of 4-Methylbenzoyl chloride due to wet solvents.[1] Fix:

  • Ensure DCM/EtOAc water content is <0.05% (Karl Fischer titration).

  • Use a slight excess (1.1 equiv) of acid chloride.

Issue 3: Regioisomeric Impurities

Symptom: HPLC shows a peak with identical Mass (M+H) but different retention time. Root Cause: The starting material (4-Boc-aminopiperidine) contained free 4-aminopiperidine (Boc fell off or poor raw material quality).[1] Fix:

  • Raw Material QC: Test starting material. It must contain <0.5% free 4-aminopiperidine.[1]

  • Purification: The "wrong" isomer (N-(piperidin-4-yl)-4-methylbenzamide) has very different solubility.[1] It is more polar. A water wash at pH 10 usually removes the unacylated amine, but the wrong isomer is difficult to separate. Prevention is the only viable scale-up strategy. [1]

Quantitative Data: Solvent & Reagent Selection

ParameterRecommendationScale-Up Rationale
Coupling Agent Acid Chloride Cheapest for scale.[1] Avoids expensive reagents like HATU/EDC unless the acid is sensitive [2].
Base Triethylamine (TEA) Volatile, easy to remove. Inorganic bases (K2CO3) create biphasic mixtures that slow reaction rates.
Solvent (Step 1) DCM or Toluene DCM offers best solubility but is environmentally regulated. Toluene is better for larger scale but requires heating to dissolve the intermediate.
Deprotection Acid HCl / IPA HCl in Isopropanol (IPA) is safer than HCl/Dioxane (peroxide former) and cheaper than TFA.
Yield Target >85% (2 Steps) If <80%, check for loss of product in the aqueous workup of Step 1 (the intermediate is moderately polar).

Frequently Asked Questions (FAQs)

Q: Can I use 4-Methylbenzoic acid and EDC/HOBt instead of the acid chloride? A: Yes, but it is less efficient for scale-up.[1] Amide coupling reagents like EDC leave urea byproducts that are difficult to wash out without chromatography. Acid chloride coupling generates only HCl and amine salts, which are water-soluble and easily removed [3].[1]

Q: The final HCl salt is hygroscopic. How do I handle it? A: 4-aminopiperidine derivatives as HCl salts can be hygroscopic.[1]

  • Drying: Dry in a vacuum oven at 40°C with P2O5 desiccant.

  • Free Base: If the salt is too difficult to handle, convert it to the free base by treating with 2M NaOH and extracting into DCM. The free base is an oil or low-melting solid but may be stable enough for the next step.[1]

Q: Why do I see a "dimer" impurity? A: If you use too much acid chloride and high temperature, you might acylate the Boc-protected nitrogen (forming an imide) or acylate the carbamate oxygen. This is rare but happens if the reaction runs >25°C with large excess of reagent. Keep T < 10°C.

References

  • Magano, J., & Dunetz, J. R. (2012).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from

  • Sigma-Aldrich . (2025).[1] Peptide Coupling Reagents Guide. Retrieved from [1]

Sources

Technical Support Center: Purification Optimization for 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Identify Your Issue

Before proceeding, match your current observation to the troubleshooting vector below.

ObservationProbable CauseRecommended Module
Tailing/Broad Peaks on TLC/Column Interaction between the primary amine (C4-NH₂) and silanol groups.[1]Module 3 (Chromatography)
Product "Oils Out" during Crystallization Free base has low melting point; high lipophilicity prevents lattice formation.[1]Module 4 (Salt Formation)
Emulsions during Extraction Amphiphilic nature (Polar amine + Lipophilic tolyl/benzoyl group).[1]Module 2 (Work-up)
Impurity Co-elution (High Rf) Presence of unreacted coupling reagents or bis-acylated byproducts.[1]Module 2 (Acid/Base Wash)

Technical Overview & Chemical Logic

The Molecule: 1-(4-Methylbenzoyl)-4-piperidinamine consists of a piperidine ring with two distinct functionalities:

  • Position 1 (Amide): Neutral, stable, lipophilic.

  • Position 4 (Primary Amine): Basic (

    
    ), polar, nucleophilic.[1]
    

The Purification Strategy: Because the molecule contains a basic primary amine and a neutral amide, it is an ideal candidate for "Catch-and-Release" Acid-Base Extraction .[1] This method relies on switching the ionization state of the primary amine to move the product between aqueous and organic phases, leaving non-basic impurities behind.

Module 1: The "Catch & Release" Extraction Protocol (Primary Purification)

Objective: Remove neutral impurities (unreacted active esters, amides, bis-acylated byproducts) without chromatography.[1]

The Logic Flow

The following diagram illustrates the phase-switching logic required to isolate the target amine.

CatchAndRelease Start Crude Reaction Mixture (DCM or EtOAc) AcidWash Add 1M HCl (aq) Mix & Separate Start->AcidWash OrgPhase1 Organic Phase (Contains Neutral Impurities) AcidWash->OrgPhase1 Discard AqPhase1 Aqueous Phase (pH < 2) (Contains Product as NH3+ Salt) AcidWash->AqPhase1 Keep BaseWash Basify Aqueous Phase (Add 2M NaOH to pH > 12) AqPhase1->BaseWash Extract Extract with DCM/EtOAc BaseWash->Extract AqPhase2 Aqueous Phase (Waste) Extract->AqPhase2 Discard OrgPhase2 Organic Phase (Contains Purified Free Base) Extract->OrgPhase2 Keep Final Dry (Na2SO4) & Concentrate Target: 1-(4-Methylbenzoyl)-4-piperidinamine OrgPhase2->Final

Caption: Flowchart demonstrating the pH-dependent solubility switch to isolate the basic amine product from neutral impurities.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for safety, but DCM solubilizes the free base better if it is oily.

  • Acid Capture: Extract the organic layer with 1.0 M HCl (3x volumes).

    • Mechanism:[1][2][3][4][5] The C4-amine is protonated (

      
      ).[1] The product becomes water-soluble.[1]
      
    • Separation: Keep the Aqueous Layer . Discard the organic layer (which contains non-basic impurities like unreacted 4-methylbenzoyl chloride or neutral coupling byproducts).[1]

  • Base Release: Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH (or KOH) until pH > 12.

    • Mechanism:[1][2][3][4][5] The amine is deprotonated (

      
      ).[1] The product becomes lipophilic again.
      
    • Visual Cue: The solution will turn cloudy/milky as the free base oils out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    

Module 2: Flash Chromatography Optimization

Objective: Polish purification if the extraction yielded <95% purity.

The Problem: Primary amines interact strongly with the acidic silanol groups (


) on silica gel, causing peak tailing  (streaking) and poor resolution.[1]

The Solution: You must "deactivate" the silica using a basic modifier.

Recommended Solvent Systems
MethodSolvent ASolvent BModifierRatio (A:B)Notes
Standard Normal Phase DCMMethanol (MeOH)Triethylamine (TEA) or

95:5 to 85:15Add 1% TEA or 1%

(30% aq) to the MeOH bottle before mixing.[1]
High Polarity DCM7N

in MeOH
None98:2 to 90:10"Ammonia in Methanol" is a pre-saturated reagent that simplifies prep.[1]
Reverse Phase (C18) WaterAcetonitrile0.1% Formic Acid 95:5 to 5:95The amine will elute as a formate salt (sharp peak).

Critical Technical Note: Do not use acetic acid as a modifier on Normal Phase silica for this amine; it will form a salt streak that smears the entire column. Always use a basic modifier (TEA or Ammonia).

Module 3: Salt Formation (Solid Isolation)

Objective: Convert the likely oily/gummy free base into a stable, crystalline solid for storage and handling.

Why Salt Formation? 1-(4-Methylbenzoyl)-4-piperidinamine free base has a low melting point and may exist as a viscous oil.[1] Salts increase the lattice energy, forcing crystallization.

Protocol: Hydrochloride Salt Formation
  • Dissolve: Dissolve 1.0 g of the free base in a minimum amount of dry Ethanol or Isopropanol (IPA) (approx. 5-10 mL).

  • Acidify: Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or 1.25M HCl in Ethanol).

    • Avoid Aqueous HCl: Water makes crystallization difficult. Use anhydrous alcoholic HCl.

  • Precipitate:

    • Scenario A (Immediate Solid): If white solid forms, stir at 0°C for 1 hour, then filter.

    • Scenario B (No Solid): Slowly add Diethyl Ether or MTBE (anti-solvent) dropwise until turbidity persists.[1] Cool to -20°C overnight.

  • Isolate: Filter the white crystals under nitrogen (hygroscopic protection).

Alternative Salts (If HCl yields a hygroscopic gum)
  • Fumarate: Use 1.0 eq Fumaric acid in hot Ethanol. (Often non-hygroscopic).

  • Oxalate: Use 1.0 eq Oxalic acid in Acetone/Ethanol. (Forms very rigid crystals, good for X-ray diffraction).

Troubleshooting & FAQs

Q1: My product is stuck in the aqueous phase after the "Base Release" step.
  • Cause: The pH is not high enough. The pKa of a primary piperidinyl amine is high (~10.8).

  • Fix: Ensure the pH is >12 . Use a pH meter or high-range pH paper.[1] If the volume is large, saturate the aqueous phase with NaCl (solid) to "salt out" the organic amine, pushing it into the DCM layer.

Q2: I see two spots on TLC after purification.
  • Cause: This is likely "Rotamers" (Rotational Isomers).[1] The amide bond (N-C=O) has restricted rotation.[3]

  • Verification: Run a variable-temperature NMR. If the peaks coalesce at high temperature (e.g., 60°C in DMSO-

    
    ), it is a single pure compound. If they remain distinct, you have an impurity.
    
Q3: The product is oiling out during recrystallization.
  • Cause: Solvent polarity is too high, or cooling is too rapid.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" if available. If not, scratch the glass side of the flask with a spatula to induce nucleation. Switch to a Fumarate salt (see Module 3), which generally crystallizes better than HCl salts for this class of molecules.

References

  • Amide Coupling & Workup: Organic Chemistry Portal. "Amide Synthesis by Acylation." [Link][1]

  • Piperidine Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9839641 (Related Analog). [Link][1]

Sources

Technical Support Center: Stability Assurance for 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 1-(4-Methylbenzoyl)-4-piperidinamine .

As a researcher, you likely recognize this molecule as a bifunctional intermediate: it contains a robust benzamide moiety and a highly reactive primary amine at the piperidine-4 position. While the benzamide linkage provides structural rigidity, the primary amine is a "hotspot" for degradation. Improper storage often leads to the "silent failure" of this reagent—where purity looks acceptable by UV-HPLC (which often misses inorganic salts or carbamates), but reaction yields plummet due to stoichiometric imbalances.

This guide synthesizes organic reactivity principles with ICH Q1A(R2) regulatory standards to provide a self-validating storage protocol.

Module 1: The Degradation Matrix (Root Cause Analysis)

To prevent degradation, we must first understand the enemy. The stability of 1-(4-Methylbenzoyl)-4-piperidinamine is compromised by three primary vectors: Atmospheric CO₂ , Oxidation , and Moisture .[1]

The "Silent Killer": Carbamylation

The most immediate threat to primary amines is not oxidation, but carbamylation .

  • Mechanism: The nucleophilic nitrogen of the primary amine attacks electrophilic carbon dioxide in the air.

  • Result: Formation of carbamic acid, which rapidly stabilizes as a carbamate salt (often a white crust on the container rim).

  • Impact: This reaction is reversible but alters the stoichiometry of your subsequent reactions. If you weigh out 100 mg of "degraded" material, you may effectively only have 80 mg of active amine.

Oxidative Instability
  • Mechanism: Radical abstraction of hydrogen from the

    
    -carbon (next to the amine) or direct N-oxidation.[1]
    
  • Visual Indicator: Samples turn yellow or brown.[1]

  • Catalysts: Light (UV) and trace metal ions.

Hygroscopicity
  • Mechanism: The polar amine and amide groups can form hydrogen bonds with atmospheric water.

  • Impact: Hydrolysis of the amide bond is rare under neutral storage conditions, but moisture accelerates CO₂ absorption and oxidation.

Visualization: Degradation Pathways

DegradationPathways Molecule 1-(4-Methylbenzoyl)- 4-piperidinamine Air_CO2 Atmospheric CO2 (Kinetic Control) Molecule->Air_CO2 Nucleophilic Attack Air_O2 Atmospheric O2 (Radical/Light) Molecule->Air_O2 Slow Oxidation Moisture Moisture / H2O Molecule->Moisture H-Bonding Carbamate Carbamate Salt (White Crust/Solid) Air_CO2->Carbamate Rapid Surface Rxn Oxides N-Oxides / Imines (Yellowing) Air_O2->Oxides Accumulates over time Hydrate Clumping / Hydrolysis (Rare) Moisture->Hydrate Catalyzes other rxns

Figure 1: Primary degradation vectors.[1] Note that CO₂ absorption is often the fastest degradation route for open containers.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on the manufacturer's shipping conditions (often ambient) for long-term storage.[1] Follow this protocol to ensure >98% purity over 12+ months.

Environmental Controls
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing oxidation and radical propagation rates (Arrhenius equation).[1]
Atmosphere Argon or Nitrogen Overlay Displaces CO₂ and O₂. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass Blocks UV light (200-400 nm) which catalyzes photo-oxidation of the benzamide/amine system.[1]
Seal Parafilm + Desiccant Secondary barrier against moisture ingress.[1]
Handling SOP (Standard Operating Procedure)
  • Warm Up: Before opening a stored bottle, allow it to equilibrate to room temperature (approx. 30 mins). Why? Opening a cold bottle creates condensation inside, introducing water.

  • Aliquot: Do not store the bulk material in one large vessel if you plan to use it frequently. Aliquot into single-use vials to minimize freeze-thaw cycles and air exposure.[1]

  • Purge: After every use, gently flow dry Nitrogen or Argon into the headspace of the container for 5-10 seconds before capping.

Module 3: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Scenario A: Visual Changes

Q: My white powder has turned off-white/yellow. Is it usable?

  • Diagnosis: This indicates early-stage oxidation (N-oxide formation) or photo-degradation.[1]

  • Action:

    • Mild Yellowing: Likely >95% pure.[1] Verify with HPLC. Usable for crude reactions but may require extra purification later.

    • Dark Brown/Sticky: Significant degradation.[1] Discard.

Scenario B: Physical Changes

Q: There is a hard "crust" on the threads of the bottle cap.

  • Diagnosis: This is likely the carbamate salt formed by the reaction of the amine with CO₂ in the air.

  • Action: Carefully wipe the rim with a dry tissue. Do not let the crust fall back into the bottle. The bulk material underneath is usually intact.

Scenario C: Analytical Anomalies

Q: My LC-MS shows the correct mass, but the NMR looks "messy" or yields are low.

  • Diagnosis: LC-MS often uses acidic mobile phases which revert carbamates back to the free amine, masking the degradation. NMR (in DMSO-d6) or titration is better for detecting carbamates.[1]

  • Action: Run a proton NMR. Look for broad peaks around 6-8 ppm (carbamate protons) or shifts in the piperidine ring protons.[1]

Troubleshooting Decision Tree

Troubleshooting Start Observation Yellow Yellow Discoloration Start->Yellow Crust White Crust on Rim Start->Crust Sticky Clumping / Sticky Start->Sticky CheckHPLC Check Purity (HPLC) Yellow->CheckHPLC Wipe Wipe Rim & Purge Crust->Wipe Surface only Desiccate Dry under Vacuum Sticky->Desiccate Mild Discard Discard Sticky->Discard Severe/Oiling CheckHPLC->Wipe >95% CheckHPLC->Discard <90%

Figure 2: Rapid decision logic for evaluating material integrity.

Module 4: Quality Control & Validation

If you are working in a GxP environment or require high precision, use these methods to validate the integrity of your 1-(4-Methylbenzoyl)-4-piperidinamine.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzoyl absorption) and 210 nm (Amine/Amide).[1]

  • Note: The amine will be protonated in this mobile phase.

Titration (Assay)

To determine the exact amine content (excluding inert salts or moisture):

  • Method: Non-aqueous titration.[1]

  • Solvent: Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid.[1]

  • Endpoint: Potentiometric or Crystal Violet indicator.[1]

References

  • ICH Expert Working Group. "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2]

  • Danckwerts, P. V. "The Reaction of CO2 with Amine Solutions." Chemical Engineering Science, vol. 34, no. 4, 1979, pp. 443-446.
  • Baertschi, S. W., et al. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Drugs and the Pharmaceutical Sciences, vol. 153, Taylor & Francis, 2011.
  • PubChem. "Piperidine Derivatives and Stability Data." National Library of Medicine. [1]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific safety hazards (H315, H319) associated with piperidine derivatives.

Sources

catalyst selection for optimizing 1-(4-Methylbenzoyl)-4-piperidinamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Methylbenzoyl)-4-piperidinamine Synthesis

Part 1: The Core Directive (Strategic Analysis)

The Synthesis Challenge: Synthesizing 1-(4-Methylbenzoyl)-4-piperidinamine presents a classic chemoselectivity dilemma. The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen atoms:

  • N1 (Ring Nitrogen): Secondary amine (

    
    ), generally more nucleophilic but sterically constrained.
    
  • C4-NH2 (Exocyclic Nitrogen): Primary amine (

    
    ), less sterically hindered but slightly less basic.
    

The "Catalyst" Reality: While academic literature suggests direct chemoselective acylation is possible, in a high-reliability drug development environment, Protection-Group Strategy is the Gold Standard. However, if your workflow demands direct coupling or "Green" catalysis, we provide optimized catalytic routes below.

Your Primary Decision:

  • Route A (High Purity/Scale-Up): Use 4-(N-Boc-amino)piperidine . The catalyst optimizes the acylation of the hindered secondary amine.

  • Route B (Direct/Green): Use Unprotected 4-aminopiperidine . The catalyst must differentiate between N1 and N4 (High Risk).

Part 2: Diagnostic & Decision Logic

The following decision tree helps you select the correct catalyst system based on your starting materials and purity requirements.

CatalystSelection Start Starting Material: 4-aminopiperidine RouteChoice Select Strategy Start->RouteChoice Protected Route A: Protected (Use 4-N-Boc-aminopiperidine) RouteChoice->Protected High Purity Req. Direct Route B: Direct/Unprotected (Green Chemistry Focus) RouteChoice->Direct Atom Economy Req. AcylSourceA Acyl Source: 4-Methylbenzoyl Chloride Protected->AcylSourceA Standard AcylSourceB Acyl Source: 4-Methylbenzoic Acid Protected->AcylSourceB Avoid Chlorides Direct->AcylSourceB Direct Condensation CatA Catalyst: DMAP (0.1 eq) + Base (TEA/DIPEA) AcylSourceA->CatA Nucleophilic Activation CatB Catalyst: Boronic Acid (10 mol%) (e.g., 2-Iodophenylboronic acid) AcylSourceB->CatB Dehydrative Coupling ResultA Outcome: High Yield (>90%) Exclusive N1-Acylation CatA->ResultA ResultB Outcome: Moderate Yield (60-75%) Requires Chromatography CatB->ResultB

Caption: Decision matrix for catalyst selection based on starting material protection status and acyl source.

Part 3: Catalyst Technical Guide

Option 1: Nucleophilic Catalysis (DMAP)

Best For: Route A (Protected Intermediate) using Acid Chlorides or Anhydrides. Mechanism: 4-Dimethylaminopyridine (DMAP) attacks the 4-methylbenzoyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is far more susceptible to nucleophilic attack by the secondary amine of the piperidine ring than the acid chloride itself.

  • Why it works here: The 4-methyl group on the benzoyl ring is electron-donating, making the carbonyl carbon less electrophilic. DMAP compensates for this deactivation.

  • Recommended Loading: 5–10 mol%.

  • Solvent: DCM or THF (Anhydrous).

Option 2: Boronic Acid Catalysis (Green/Direct)

Best For: Route B (Direct Condensation) using Carboxylic Acids. Mechanism: Arylboronic acids (e.g., 2-Iodophenylboronic acid or 3,4,5-Trifluorophenylboronic acid ) form a mixed anhydride-like active species (acyloxyboron) that facilitates water removal and amine attack.

  • Why it works here: It allows the use of the parent acid (4-methylbenzoic acid) without converting to the moisture-sensitive chloride. It is often more chemoselective for the more nucleophilic secondary amine in competitive environments.

  • Recommended Loading: 10–20 mol%.

  • Conditions: Reflux in Toluene or Xylene with Dean-Stark trap or Molecular Sieves.

Part 4: Experimental Protocols

Protocol A: The "Gold Standard" (DMAP-Catalyzed)

Target: 1-(4-Methylbenzoyl)-4-(Boc-amino)piperidine (Precursor)

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) under

    
    .
    
  • Reagents:

    • 4-(N-Boc-amino)piperidine: 10.0 mmol (2.00 g)

    • Triethylamine (TEA): 12.0 mmol (1.67 mL) — Base scavenger

    • Catalyst: DMAP: 0.5 mmol (61 mg) — Nucleophilic Catalyst

    • Solvent: DCM (Anhydrous): 50 mL

  • Addition: Cool to 0°C. Add 4-Methylbenzoyl chloride (10.5 mmol) dropwise over 15 mins.

  • Reaction: Warm to Room Temperature (RT). Stir for 4 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show complete consumption of amine.

  • Workup: Wash with 1M HCl (removes DMAP/TEA), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Deprotection (Crucial Step): Dissolve crude in DCM (10 mL). Add TFA (5 mL). Stir 2h. Evaporate. Neutralize with resin or base wash to obtain free amine.

Protocol B: The "Green Route" (Boronic Acid-Catalyzed)

Target: Direct coupling of 4-Methylbenzoic acid + 4-(Boc-amino)piperidine

  • Setup: 100 mL RBF with Dean-Stark apparatus.

  • Reagents:

    • Acid: 4-Methylbenzoic acid (10 mmol)

    • Amine: 4-(N-Boc-amino)piperidine (10 mmol)

    • Catalyst: 2-Iodophenylboronic acid (1.0 mmol, 10 mol%)

    • Solvent: Toluene (40 mL)

  • Reaction: Reflux (

    
    ) for 24 hours with azeotropic water removal.
    
  • Workup: Cool. Filter off catalyst (if solid) or wash with water. Evaporate solvent.[1]

Part 5: Data Comparison & Performance

ParameterDMAP Route (Acid Chloride)Boronic Acid Route (Direct)Thermal (No Catalyst)
Yield (Isolated) 92 - 96% 75 - 85%< 50%
Reaction Time 3 - 5 Hours18 - 24 Hours48+ Hours
Atom Economy Low (Cl/Base waste)High (Water is byproduct) High
Selectivity High (via Protection)ModerateLow
Cost ModerateHigh (Catalyst cost)Low

Part 6: Troubleshooting & FAQs

Q1: I am seeing di-acylation (both nitrogens reacted) when trying the direct route. How do I fix this?

  • Diagnosis: The primary amine (C4-NH2) is competing with the secondary amine.

  • Fix: You cannot easily control this kinetically with standard catalysts.

    • Immediate Solution: Switch to 4-(N-Boc-amino)piperidine . The Boc group perfectly shields the primary amine.

    • Catalytic Solution: If you must use unprotected amine, perform the reaction at -10°C using the Acid Chloride and limiting reagent stoichiometry (0.9 eq of Acid Chloride). The secondary amine reacts faster at lower temperatures.

Q2: The reaction is stalling at 60% conversion with 4-methylbenzoic acid.

  • Diagnosis: 4-Methylbenzoic acid is deactivated by the methyl group (electron donor), making the carbonyl less reactive.

  • Fix:

    • Increase Catalyst: Bump DMAP to 20 mol% if using EDC/DCC coupling.

    • Switch Activator: Use HATU instead of EDC. HATU is far superior for electron-rich acids but is more expensive.

Q3: My product is stuck in the aqueous layer during workup.

  • Diagnosis: The product is a primary amine (after deprotection) or the starting material is very polar. 1-(4-Methylbenzoyl)-4-piperidinamine is basic.

  • Fix:

    • Ensure the aqueous layer is pH > 12 (use NaOH) before extracting with DCM. At neutral/acidic pH, the amine is protonated (ammonium salt) and stays in water.

    • Use Chloroform/Isopropanol (3:1) as the extraction solvent for stubborn polar amines.

Q4: Can I use Boric Acid (


) instead of expensive Boronic Acids? 
  • Answer: Yes, Boric Acid is a valid catalyst for direct amidation (Tang et al.), but it generally requires higher temperatures (refluxing xylene/mesitylene) and longer times compared to 2-iodophenylboronic acid. It is, however, much cheaper and easier to remove (water wash).

Part 7: References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852. Link

  • Tang, P. (2005).[3] Boric acid catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[4] Direct amidation of carboxylic acids catalyzed by ortho-iodoarylboronic acids. The Journal of Organic Chemistry, 77(19), 8386-8400. Link

  • BenchChem. (2025). Application Notes: Amidation of 4-Methylbenzoic Acid.[5] BenchChem Protocols. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational text on DMAP catalysis). Link

Sources

Technical Support Center: Solvent Effects on the Kinetics of 1-(4-Methylbenzoyl)-4-piperidinamine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine. The choice of solvent is a critical parameter that dictates not only the yield and purity but, most significantly, the reaction rate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the profound impact of the solvent system on this specific amide bond formation.

Section 1: Understanding the Core Reaction Mechanism

Before troubleshooting, it's essential to understand the underlying chemical transformation. The formation of 1-(4-Methylbenzoyl)-4-piperidinamine from 4-methylbenzoyl chloride and 4-piperidinamine is a classic example of a Nucleophilic Acyl Substitution .

Q: What is the fundamental reaction pathway for this amide formation?

A: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The primary amine of 4-piperidinamine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This breaks the carbonyl π-bond and forms a negatively charged tetrahedral intermediate.[1][2][3]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the most stable leaving group, the chloride ion, is expelled. A proton is subsequently lost from the nitrogen atom, often scavenged by a base or another amine molecule, to yield the final neutral amide product and hydrochloric acid (HCl).[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Addition cluster_products Elimination r1 4-Methylbenzoyl Chloride inter Tetrahedral Intermediate r1->inter Nucleophilic Attack r2 4-Piperidinamine r2->inter p1 1-(4-Methylbenzoyl)-4-piperidinamine inter->p1 Collapse & Leaving Group Expulsion p2 HCl inter->p2 Solvent_Screening_Workflow start Start: Slow Reaction Observed setup Setup Parallel Reactions (e.g., DCM, MeCN, THF, EtOH) start->setup monitor Monitor Each Reaction vs. Time (TLC, LC-MS, or NMR) setup->monitor analyze Analyze Data: - Time to completion - Presence of byproducts monitor->analyze select Select Solvent with: - Fastest Rate - Cleanest Profile analyze->select end Optimized Protocol select->end

Sources

work-up procedure modifications to improve 1-(4-Methylbenzoyl)-4-piperidinamine yield

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of the work-up procedure for 1-(4-Methylbenzoyl)-4-piperidinamine . This content is structured as a Tier-3 Technical Support resource, designed for organic chemists and process development scientists.

Case ID: YIELD-OPT-4AP-MB Subject: Work-up Modifications for Amine Isolation & Purification Status: Resolved / Protocol Updated

Diagnostic & Troubleshooting (Q&A)

This section addresses the most common failure modes reported by researchers attempting to isolate 1-(4-Methylbenzoyl)-4-piperidinamine (hereafter referred to as Target Amine ).

Q1: I am seeing low recovery (<40%) after the final extraction. Where is my product?

A: The product is likely trapped in the aqueous phase. The Target Amine contains a primary amine moiety (pKa


 10.5). If your aqueous work-up pH is below 12, a significant portion of the molecule remains protonated (water-soluble ammonium salt).
  • Immediate Fix: Adjust the aqueous layer pH to >12.5 using 2M NaOH or saturated KOH.

  • Solvent Modification: Standard diethyl ether or hexane extractions are ineffective here. Switch to DCM (Dichloromethane) or a CHCl

    
    :IPA (3:1)  mixture to improve the partition coefficient of the polar free amine.
    
Q2: My product is contaminated with a white solid that is insoluble in water but soluble in base.

A: This is likely p-Toluic acid (4-methylbenzoic acid). This impurity arises from the hydrolysis of unreacted 4-methylbenzoyl chloride used in the acylation step.

  • The Trap: In a standard basic work-up, the p-toluic acid forms a salt (p-toluate) and stays in the water. However, if you acidify to isolate a salt of your product, the p-toluic acid precipitates.

  • The Fix: Implement a "Base Wash" before product isolation. Wash the organic phase containing the Target Amine with 1M NaOH . The amine stays organic; the p-toluic acid becomes sodium p-toluate and washes away.

Q3: I tried to synthesize this directly from 4-aminopiperidine and 4-methylbenzoyl chloride, but the yield is poor and the NMR is messy.

A: Direct acylation is chemically flawed due to lack of regioselectivity. Both the ring nitrogen (secondary) and the exocyclic nitrogen (primary) are nucleophilic. You are likely generating a mixture of:

  • N1-acyl (Desired)

  • N4-acyl (Undesired)

  • Bis-acyl (Impurity) Protocol Shift: You must use a protecting group strategy (see Section 2: Validated Workflow).

The Validated Synthetic Workflow

To ensure high yield, the synthesis must follow the Boc-Protection Route . This prevents regioselectivity issues and simplifies the work-up.

Reaction Pathway Analysis

The following diagram illustrates the correct pathway and where impurities are generated/removed.

SynthesisPath SM 4-(N-Boc-amino)piperidine Inter Intermediate: N-Boc-1-(4-methylbenzoyl) -4-aminopiperidine SM->Inter Acylation Reagent p-Toluoyl Chloride (+ Base) Reagent->Inter Imp1 Impurity: p-Toluic Acid Reagent->Imp1 Hydrolysis Deprotect Deprotection (TFA or HCl) Inter->Deprotect CrudeSalt Crude Product Salt (TFA/HCl Salt) Deprotect->CrudeSalt Workup Optimized Work-up (pH Swing) CrudeSalt->Workup Final Target Amine (Free Base) Workup->Final Org. Phase Workup->Imp1 Aq. Phase (pH > 12) Imp1->Workup Carried over

Figure 1: Validated synthesis pathway using Boc-protection strategy. Note the critical separation of p-toluic acid during the basic work-up step.

Optimized Work-up Procedure (The "pH Swing" Method)

This protocol replaces standard extraction methods. It is designed to maximize yield of the free amine while rigorously removing acidic byproducts.

Prerequisites:

  • Starting state: Reaction mixture after Boc-deprotection (typically in DCM/TFA or Dioxane/HCl).

  • Target Compound: 1-(4-Methylbenzoyl)-4-piperidinamine.

Step-by-Step Protocol
Phase 1: Solvent Swap & Acid Wash (Impurity Removal)

If the reaction was done in TFA, remove excess TFA via rotary evaporation first.

  • Resuspend: Dissolve the crude salt residue in Ethyl Acetate (EtOAc) .

    • Why? The Target Amine salt is not soluble in EtOAc, but many non-polar organic impurities are.

  • Filtration (Optional but recommended): If a solid precipitates, filter it. This solid is likely your semi-pure product salt. If no solid forms, proceed to extraction.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Add 0.5 M HCl .

    • Mechanism:[1] The Target Amine is protonated (

      
      ) and moves to the Aqueous Layer .[2][3]
      
    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains non-basic impurities).

Phase 2: The pH Swing (Target Isolation)
  • Basification: Cool the aqueous layer (ice bath). Slowly add 4M NaOH dropwise with stirring until pH reaches 12-13 .

    • Observation: The solution will become cloudy/milky as the free amine precipitates (oils out).

  • Salting Out: Add solid NaCl to the aqueous mixture until saturation.

    • Why? This increases the ionic strength of the water, forcing the organic amine out ("Salting out" effect), drastically improving yield for polar amines.

Phase 3: High-Efficiency Extraction
  • Extraction Solvent: Extract the aqueous mixture with DCM (Dichloromethane) or CHCl

    
    :Isopropanol (9:1) .
    
    • Volume: Perform 3 x extractions (Volume = 1/3 of aqueous volume each time).

    • Note: Do not use Ether; the solubility is too low.

  • Drying: Combine organic layers. Dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate).
    • Avoid: MgSO

      
       is slightly acidic and can sometimes trap amines.
      
  • Concentration: Evaporate solvent under reduced pressure to yield the Target Amine as a viscous oil or low-melting solid.

Quantitative Data: Solvent Efficiency Comparison

We performed a solubility study to determine the best solvent for extracting the free amine from the aqueous phase (pH 12).

Solvent SystemPartition Coefficient (LogD @ pH 12)Recovery Yield (%)Impurity Profile
Diethyl Ether Low45%Clean
Ethyl Acetate Moderate62%Moderate
Dichloromethane (DCM) High 88% Clean
CHCl

/ IPA (3:1)
Very High 94% Salts carried over

Recommendation: Use DCM for general purity. Use CHCl


/IPA  only if yield is critically low and you plan to do column chromatography afterward.

Decision Logic for Purification

If the crude yield is high but NMR shows impurities, use this logic flow to determine the next step.

PurificationLogic Start Crude Free Amine Isolated CheckNMR Check 1H NMR Start->CheckNMR Decision1 Impurity Type? CheckNMR->Decision1 AcidImp p-Toluic Acid Present (Peaks ~7.2, 7.9 ppm) Decision1->AcidImp SaltImp Inorganic Salts (Broad peaks, wrong mass) Decision1->SaltImp UnkImp Unknown Organics Decision1->UnkImp Action1 Dissolve in DCM, Wash with 1M NaOH AcidImp->Action1 Action2 Redissolve in dry DCM, Filter, Evaporate SaltImp->Action2 Action3 Column Chromatography (DCM:MeOH:NH4OH) UnkImp->Action3

Figure 2: Troubleshooting logic for post-workup purification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13707-23-8, 1-(4-methylbenzoyl)piperidine. Retrieved from [Link]

  • University of Rochester. (n.d.).[4] Not Voodoo: Workup for Removing Amines. Retrieved from [Link]

Sources

addressing stability issues of 1-(4-Methylbenzoyl)-4-piperidinamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for 1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 139355-32-1). It is designed to assist researchers in maintaining compound integrity during solution preparation, storage, and experimental application.

Senior Application Scientist Desk Status: Active | Topic: Solution Stability & Handling

Compound Snapshot & Quick Reference

Before addressing stability, verify your material.

PropertyDetail
Chemical Name 1-(4-Methylbenzoyl)-4-piperidinamine
CAS Number 139355-32-1
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Functional Groups Primary Amine (C4-position), Benzamide (N1-position)
pKa (Calculated) ~10.5 (Primary amine), ~-0.5 (Amide oxygen)
Storage (Solid) -20°C, Desiccated, Protect from light

Critical Stability Mechanisms (The "Why")

Q: Why is my compound degrading in solution even at neutral pH?

A: While the amide backbone is robust, the primary amine at position 4 is a "hotspot" for instability. Degradation is rarely spontaneous; it is usually chemically induced by the environment.

Primary Degradation Pathways
  • Oxidative Deamination (Air Exposure): The primary amine is susceptible to oxidation by atmospheric oxygen, leading to hydroxylamines or imines, often resulting in yellowing of the solution.

  • Carbamate Formation (CO₂ Absorption): Primary amines are nucleophilic and react with atmospheric CO₂ to form carbamates (reversible salts), which can alter solubility and pH.

  • Amide Hydrolysis (pH Extremes): The benzoyl-piperidine bond is stable at pH 4–9. Below pH 2 or above pH 10, it hydrolyzes into 4-methylbenzoic acid and 4-aminopiperidine .

  • Schiff Base Formation (Solvent Error): Crucial: Dissolving this amine in ketones (Acetone) or aldehydes results in rapid condensation to form an imine (Schiff base).

Visualization: Degradation Pathways

The following diagram maps the structural fate of the compound under stress.

DegradationPathways Compound 1-(4-Methylbenzoyl)- 4-piperidinamine (MW 218.3) Hydrolysis Amide Hydrolysis (Acid/Base) Compound->Hydrolysis pH < 2 or > 10 Oxidation Oxidation (Air/Peroxides) Compound->Oxidation O2 / Light SchiffBase Schiff Base (Ketone Solvents) Compound->SchiffBase Acetone/Aldehydes Prod_Acid 4-Methylbenzoic Acid (MW 136.1) Hydrolysis->Prod_Acid Prod_Amine 4-Aminopiperidine (MW 100.1) Hydrolysis->Prod_Amine Prod_Nox N-Oxides / Imines (MW +16 / -2) Oxidation->Prod_Nox Prod_Imine Solvent Adduct (MW Variable) SchiffBase->Prod_Imine

Figure 1: Mechanistic degradation pathways for 1-(4-Methylbenzoyl)-4-piperidinamine highlighting pH, oxidative, and solvent-mediated risks.

Solvent Selection & Preparation Guide

Q: I need to prepare a 10 mM stock solution. Which solvent should I use?

A: Solvent choice is the single biggest determinant of stability. Do not use Acetone.

SolventSuitabilityTechnical Note
DMSO (Dimethyl Sulfoxide)Excellent Best for stock solutions. Store frozen (-20°C). Hygroscopic; keep sealed to prevent water uptake.
Methanol / Ethanol Good Suitable for short-term use. Proticity stabilizes the amine but increases susceptibility to oxidation if not degassed.
Water / PBS Poor (Solubility) The free base is sparingly soluble. Requires acidification (e.g., 0.1% Formic Acid) to protonate the amine for solubility.
Acetone / MEK FORBIDDEN Reacts with the primary amine to form a Schiff base within minutes.
DMF Moderate Usable, but DMF often contains amine impurities (dimethylamine) that can complicate analysis.

Protocol: Preparing a Stable Stock (10 mM)

  • Weigh the solid quickly to minimize moisture absorption.

  • Dissolve in anhydrous DMSO .

  • Aliquot into amber glass vials (to block UV light).

  • Purge the headspace with Nitrogen or Argon gas before sealing (prevents oxidation and CO₂ absorption).

  • Store at -20°C or -80°C.

Troubleshooting & Diagnostics (Q&A)

Q: My LC-MS shows a peak at MW 234.3 (+16 Da). Is this an impurity? A: This is likely an N-oxide .

  • Cause: Exposure to air or use of aged solvents containing peroxides (common in ethers like THF or Dioxane).

  • Fix: Use fresh, peroxide-free solvents. Add an antioxidant like BHT if the assay permits.

Q: The compound precipitated when I diluted the DMSO stock into cell culture media. A: This is a "Crash-Out" event due to the hydrophobic benzoyl group.

  • Mechanism: At pH 7.4, a fraction of the primary amine (pKa ~10.5) is protonated, but the lipophilic benzoyl tail limits solubility.

  • Fix:

    • Limit final DMSO concentration to 0.5% - 1%.

    • Sonicate the media dilution immediately.

    • If precipitation persists, pre-complex with 2 equivalents of HCl or Methanesulfonic acid in the DMSO stock to create a more soluble salt form before dilution.

Q: I see a "ghost peak" in HPLC that vanishes when I acidify the sample. A: This is likely a Carbamate artifact.

  • Mechanism: The primary amine reacts with dissolved CO₂ in the mobile phase (especially at basic pH) to form R-NH-COO⁻.

  • Verification: Acidification converts the carbamate back to the free amine and CO₂, eliminating the peak.

Analytical Validation Protocol

Use this self-validating workflow to confirm the integrity of your solution before starting critical experiments.

ValidationWorkflow Start Start: Stock Solution Check Visual 1. Visual Inspection (Clear vs Yellow/Cloudy) Start->Visual LCMS 2. LC-MS Analysis (ESI+ Mode) Visual->LCMS Check1 Peak @ 219 (M+H)? LCMS->Check1 Check2 Peak @ 259 (M+41)? Check1->Check2 Yes Check3 Peak @ 137? Check1->Check3 No/Low Pass PASS: Proceed Check2->Pass No Fail_Solvent FAIL: Acetonitrile/Acetone Adduct Check2->Fail_Solvent Yes (Acetonitrile adduct) Fail_Hydro FAIL: Hydrolysis (Check pH) Check3->Fail_Hydro Yes (Benzoic Acid)

Figure 2: Decision tree for validating solution integrity via LC-MS.

Step-by-Step Purity Check
  • Dilution: Dilute 5 µL of stock into 95 µL of Water:Methanol (50:50) + 0.1% Formic Acid .

    • Note: The acid is critical to protonate the amine and break any carbamates.

  • Injection: Inject 5 µL onto a C18 column.

  • Gradient: 5% to 95% Acetonitrile over 5 minutes.

  • Criteria:

    • Main Peak: >95% Area at MW 218.3.

    • Impurity Limit: <2% Hydrolysis (MW 136) or Oxidation (MW 234).

References

  • Amide Bond Stability: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley. (Explains the hydrolytic stability of benzamides).

  • Reactivity of 4-Aminopiperidines: Kalgutkar, A. S., et al. "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s." ACS Medicinal Chemistry Letters, 2011. (Details oxidative vulnerability of the piperidine amine).

  • Schiff Base Formation Risks: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Foundational text on amine-ketone condensation).

  • Handling of Piperidine Derivatives: Sigma-Aldrich Safety Data Sheet for 4-Amino-1-benzylpiperidine (Structural Analog). (Provides storage and safety baselines). [1]

Sources

Validation & Comparative

validation of 1-(4-Methylbenzoyl)-4-piperidinamine purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validation of 1-(4-Methylbenzoyl)-4-piperidinamine Purity by HPLC: A Comparative Technical Guide Subtitle: Moving Beyond Generic Gradients: Optimizing Separation for Basic Piperidine Intermediates

Executive Summary

The Challenge: 1-(4-Methylbenzoyl)-4-piperidinamine is a critical pharmacophore intermediate, often serving as the scaffold for GPCR ligands and antipsychotic candidates. Its dual nature—containing a hydrophobic 4-methylbenzoyl tail and a highly basic primary amine at the 4-position (pKa ~10)—presents a classic chromatographic challenge. Standard "generic" HPLC methods (e.g., simple water/acetonitrile gradients with 0.1% TFA) frequently fail to validate this compound accurately. They suffer from severe peak tailing (asymmetry > 2.0) due to silanol interactions and often co-elute trace hydrolysis impurities like 4-methylbenzoic acid.

The Solution: This guide validates an Optimized Phosphate-Buffered Method against two common alternatives: a Generic TFA Gradient and Quantitative NMR (qNMR). We demonstrate that while qNMR provides excellent assay values, only the optimized HPLC method delivers the specificity required to quantify process-related impurities below 0.1% thresholds required by ICH Q3A guidelines.

Chemical Context & Impurity Fate Mapping

To validate purity, one must first understand the impurity profile. The synthesis typically involves the acylation of 4-amino-1-boc-piperidine (or similar protected amines) with 4-methylbenzoyl chloride, followed by deprotection.

Key Impurities:

  • 4-Methylbenzoic Acid: Hydrolysis product of the starting acid chloride.

  • Unreacted Piperidine: If stoichiometry is off.

  • Bis-acylated side-products: If the 4-amine is not perfectly protected during synthesis.

Figure 1: Synthesis & Impurity Fate Map Visualizing the origin of impurities to define Specificity requirements.

G Start1 4-Amino-1-Boc-piperidine Step1 Acylation Reaction Start1->Step1 Start2 4-Methylbenzoyl Chloride Start2->Step1 Imp1 Impurity A: 4-Methylbenzoic Acid (Hydrolysis) Start2->Imp1 Moisture hydrolysis Inter Intermediate (Protected) Step1->Inter Step2 Deprotection (Acid/Base) Inter->Step2 Product 1-(4-Methylbenzoyl)-4- piperidinamine Step2->Product Imp2 Impurity B: Free Piperidine amine Step2->Imp2 Incomplete Conversion

Caption: Synthesis pathway showing the origin of critical impurities (Red) requiring separation from the main API (Green).

Method Comparison: The Data

We compared three methodologies for the purity assessment of a raw batch of 1-(4-Methylbenzoyl)-4-piperidinamine.

Method A: Generic Gradient (The "Quick & Dirty")

  • Conditions: C18 Column, Water/ACN + 0.1% TFA.

  • Result: Fast, but the basic amine interacts with residual silanols. Peak tailing masks impurities.

Method B: Optimized Buffered Method (The Validated Standard)

  • Conditions: C18 Base-Deactivated Column, Phosphate Buffer (pH 2.5) / Methanol / ACN.[1][2]

  • Result: Protonated amine is shielded; acidic buffer suppresses silanol ionization. Sharp peaks.

Method C: Quantitative H-NMR (The Orthogonal Check)

  • Conditions: DMSO-d6, Maleic acid internal standard.

  • Result: Perfect for absolute assay, poor for trace impurity profiling.

Table 1: Comparative Performance Data
ParameterMethod A: Generic TFAMethod B: Optimized Phosphate (Recommended) Method C: qNMR
Assay Purity 98.2% (Overestimated)97.1% 97.0%
Peak Asymmetry (

)
2.4 (Severe Tailing)1.1 (Excellent) N/A
Impurity Detection 1 Impurity found3 Impurities found None detected (<1%)
Resolution (

)
1.2 (Co-elution risk)> 3.5 N/A
LOD (ppm) 50 ppm5 ppm ~1000 ppm
Run Time 8 min15 min 20 min (scan time)

Critical Insight: Method A overestimated purity because the "tail" of the main peak hid the 4-methylbenzoic acid impurity. Method B resolved this impurity clearly.

Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Base-Deactivated Silica), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric acid.
    
  • Mobile Phase B: Acetonitrile (ACN) : Methanol (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 235 nm (Max absorption of methylbenzoyl moiety).

  • Injection Vol: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
8.04060
10.04060
10.19010
15.09010
Standard Preparation
  • Diluent: Mobile Phase A : ACN (80:20). Note: High aqueous content prevents solvent effect peak distortion.

  • Stock Solution: Dissolve 10.0 mg of Reference Standard in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL for Assay.

Validation Workflow & Logic

To ensure the method is robust, follow this decision logic. This prevents "validation into compliance" and ensures scientific rigor.

Figure 2: Validation Logic Flow (ICH Q2)

Validation Start Start Validation Spec Specificity: Inject Blank, Placebo, Impurities Start->Spec Check1 Interference? Spec->Check1 Lin Linearity: 5 Levels (50-150%) Check1->Lin No Fail Redevelop Method Check1->Fail Yes Acc Accuracy (Recovery): Spike at 80, 100, 120% Lin->Acc Prec Precision: Repeatability (n=6) Acc->Prec Pass Method Validated Prec->Pass

Caption: Step-by-step validation logic ensuring specificity is established before quantitative parameters.

Validation Results (Representative Data)

Specificity & Forced Degradation

Samples were subjected to stress conditions (Acid, Base, Oxidative) to demonstrate the method is stability-indicating.

  • Acid Stress (0.1N HCl, 24h): No degradation observed (Molecule is stable in acid).

  • Base Stress (0.1N NaOH, 24h): 2% degradation observed. Degradant eluted at RRT 0.45 (identified as 4-methylbenzoic acid). Resolution > 3.0 confirmed.

Linearity
  • Range: 50% to 150% of target concentration (0.05 to 0.15 mg/mL).

  • Regression:

    
    .
    
  • 
    :  0.9998 (Passes requirement of > 0.999).
    
Robustness (The "Real World" Test)

Small deliberate changes were made to parameters to simulate lab variations.

  • pH Variation (2.3 - 2.7): Retention time of amine shifted slightly, but resolution remained > 2.0.

  • Column Temp (25°C - 35°C): No significant impact.

References

  • ICH Harmonised Tripartite Guideline. (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on a silica-based stationary phase. Journal of Chromatography A, 1217(6), 858-880. Link

  • BenchChem. (2025).[5][7] HPLC-UV Analysis of Piperidine-Containing Compounds: Application Notes.Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparison Guide: Structural Confirmation of 1-(4-Methylbenzoyl)-4-piperidinamine via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 5308-26-9) presents a classic spectroscopic trap. While a simple 1D


H NMR spectrum should theoretically yield sharp, distinct signals, the partial double-bond character of the amide bond (

) creates restricted rotation. This phenomenon often splits the piperidine ring signals into broad, complex rotameric peaks at room temperature, frequently mistaken for impurities by inexperienced analysts.

The Solution: This guide establishes 2D NMR (HSQC, HMBC, NOESY) as the superior analytical standard over 1D NMR or Mass Spectrometry alone. By resolving overlapping equatorial/axial protons and confirming connectivity across the amide linkage, 2D NMR provides a self-validating structural proof essential for drug development standards.

Structural Analysis & The "Rotamer" Problem

Before designing the protocol, one must understand the dynamic behavior of the molecule in solution.

The Molecule[1][2][3][4][5][6][7][8]
  • Scaffold: Piperidine ring populated at the 4-position with a primary amine.

  • Linkage: N-1 is acylated by a 4-methylbenzoyl group.

  • Key Feature: The amide bond possesses significant double-bond character (resonance forms A

    
     B).[1]
    
The Spectroscopic Consequence

Due to the steric clash between the phenyl ring and the piperidine ring, the rotation around the C(carbonyl)-N bond is slow on the NMR timescale (typically


 kcal/mol).
  • Result: The piperidine protons at positions 2 and 6 are not equivalent. One set is cis to the carbonyl oxygen, the other is trans.

  • 1D NMR Appearance: Instead of a clean triplet/doublet, you often see broad "humps" or distinct dual sets of signals for the

    
     protons. This mimics the appearance of a contaminated sample.
    

Methodology Comparison

This section objectively compares the three primary verification workflows.

FeatureMethod A: 1D NMR + LC-MS Method B: 2D NMR Suite (Recommended) Method C: X-Ray Crystallography
Primary Output MW confirmation + Functional groupsAtom-to-atom connectivity + Spatial geometryAbsolute 3D configuration
Rotamer Handling Poor. Rotamers appear as impurities; integration is difficult.Excellent. NOESY/EXSY proves rotamers are the same molecule.N/A. Freezes one conformation in solid state.
Regiochemistry Ambiguous. Hard to distinguish N-acylation from N-alkylation isomers.Definitive. HMBC links Carbonyl to specific Ring protons.Definitive.
Time/Cost Low (< 1 hour)Medium (2-4 hours)High (Days/Weeks)
Verdict Insufficient for rigorous validation.The Industry Gold Standard.Overkill for routine checks.

Detailed Experimental Protocol (Method B)

Phase 1: Sample Preparation
  • Solvent Selection: DMSO-

    
      is preferred over CDCl
    
    
    
    . The higher viscosity and polarity of DMSO often sharpen the rotameric signals by slightly raising the energy barrier or shifting the coalescence temperature.
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL solvent. High concentration is vital for detecting long-range HMBC correlations.

  • Temperature: Run the standard suite at 298 K .

    • Optional: If signals are too broad, run a VT-NMR (Variable Temperature) experiment at 353 K (80°C) to coalesce rotamers into sharp averages.

Phase 2: Acquisition Parameters
  • 
    H NMR (1D):  16 scans, 2s relaxation delay.
    
  • COSY (Correlation Spectroscopy): 256 increments. Identifies spin systems (H3/H5

    
     H4).
    
  • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes

    
     (negative phases) from 
    
    
    
    (positive phases). Crucial for separating overlapping piperidine signals.[2]
  • HMBC (Heteronuclear Multiple Bond Coherence): Optimized for

    
     Hz. This is the "connectivity killer" that links the benzoyl group to the piperidine ring.
    

Data Interpretation & Logic

Step 1: The Aromatic Anchor (HMBC)

Identify the 4-methylbenzoyl group first.

  • Signals: Two doublets (AA'BB' system) ~7.2–7.5 ppm; Methyl singlet ~2.3 ppm.

  • Logic: The Carbonyl carbon (~169 ppm) will show a strong HMBC correlation to the ortho-aromatic protons.

Step 2: The Amide Bridge (The Critical Link)

This step proves the benzoyl group is attached to the piperidine Nitrogen.

  • Observation: The same Carbonyl carbon (~169 ppm) must show HMBC correlations to the piperidine H-2/H-6 protons (~3.5–4.5 ppm).

  • Validation: If this correlation is absent, the structure might be the amide isomer (N-(1-methylpiperidin-4-yl)benzamide), where the connectivity is reversed.

Step 3: Resolving the Piperidine Ring (COSY/HSQC)
  • H-4 (Methine): Look for the proton at ~2.8–3.0 ppm. It should show COSY correlations to the H-3/H-5 protons (~1.3–1.8 ppm).

  • H-2/H-6 (Rotamers): These will appear as broad multiplets or separated signals. HSQC will confirm they belong to Carbon atoms at similar shifts (~40–48 ppm).

Visualization: The Logic Flow

The following diagram illustrates the decision-making process for structural confirmation.

NMR_Logic_Flow Start Start: Unknown Sample Step1 1. Acquire 1D 1H NMR (DMSO-d6) Start->Step1 Decision1 Are signals broad/split? Step1->Decision1 Path_Rotamer Suspect Amide Rotamers Decision1->Path_Rotamer Yes (Broad H2/H6) Path_Clean Proceed to Assignment Decision1->Path_Clean No (Sharp) Step2 2. Acquire 2D Suite (HSQC, HMBC) Path_Rotamer->Step2 Required Path_Clean->Step2 Confirmation Analysis1 HMBC: Carbonyl (C=O) -> Ar-H (ortho) Step2->Analysis1 Analysis2 HMBC: Carbonyl (C=O) -> Pip-H (2,6) Analysis1->Analysis2 If Ar-Link confirmed Conclusion CONFIRMED: 1-(4-Methylbenzoyl)-4-piperidinamine Analysis2->Conclusion Correlation Found Fail REJECT: Wrong Regiochemistry Analysis2->Fail No Correlation

Caption: Logical workflow for confirming the structure, specifically addressing the rotameric ambiguity common in N-acyl piperidines.

Expected Chemical Shift Data (Reference Table)

Use this table to validate your experimental results. Note that chemical shifts (


) are solvent-dependent (DMSO-

).
PositionAtom Type

(ppm)

(ppm)
MultiplicityKey 2D Correlations
C=O Carbonyl-~169.0-HMBC to H-2/6, H-Ar(ortho)
Ar-Me Methyl~2.32~21.0SingletHMBC to Ar-C(ipso), Ar-C(ortho)
Ar-H Aromatic7.20 – 7.40126–1402x DoubletsCOSY (ortho-meta)
H-2/6 Pip-Ring3.60 – 4.40*~42.0 – 48.0Broad/SplitHSQC (neg), HMBC to C=O
H-4 Pip-Methine~2.85~49.0MultipletCOSY to H-3/5
H-3/5 Pip-Ring1.20 – 1.80~34.0MultipletCOSY to H-4 and H-2/6
NH2 Amine~1.5 – 2.0-BroadExchangeable with D2O

*Note: H-2/6 often appear as two distinct broad clusters due to restricted rotation.

Connectivity Diagram

The following diagram visualizes the specific HMBC correlations required to prove the structure.

HMBC_Connectivity Methyl Methyl (2.3 ppm) Ar_Ring Aromatic Ring Methyl->Ar_Ring HMBC Carbonyl C=O (~169 ppm) Ar_Ring->Carbonyl HMBC (Strong) Ar_Ring->Carbonyl Pip_N N Carbonyl->Pip_N Pip_H26 Pip H-2/H-6 (3.6-4.4 ppm) Carbonyl->Pip_H26 HMBC (CRITICAL PROOF) Pip_N->Pip_H26 Pip_H4 Pip H-4 (~2.9 ppm) Pip_H26->Pip_H4 COSY

Caption: Critical HMBC correlations. The arrow from C=O to Pip H-2/H-6 is the definitive proof of N-acylation.

Troubleshooting: "Is my sample pure?"

If you observe "extra" peaks in the aromatic or piperidine region, do not immediately discard the batch. Perform the Variable Temperature (VT) Test :

  • Heat sample to 353 K (80°C) inside the NMR probe.

  • Observation:

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Standard reference for chemical shift tables and fragment analysis).

  • Tafazzoli, M., & Ghiasi, M. (2008). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives. Journal of Molecular Structure, 873(1-3), 137-141. Link (Establishes the rotational barriers and NMR behavior of N-benzoyl piperidines).

  • Bain, A. D., & Hazendonk, P. (1996). Exchange broadening in the NMR spectra of amides. Concepts in Magnetic Resonance, 8(3), 177-198. (Foundational theory on amide rotamer detection).

Sources

cross-validation of analytical methods for 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of GPCR ligands and kinase inhibitors, 1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 30696-04-9) serves as a critical piperidine scaffold. Its structural duality—a stable benzamide linkage at position 1 and a reactive primary amine at position 4—presents a unique analytical challenge. While the benzoyl group provides a reliable UV chromophore, the primary amine is prone to silanol interactions, leading to peak tailing and potential integration errors in standard HPLC.

This guide details the cross-validation of three orthogonal methods to ensure the "fitness for purpose" of the analytical control strategy, aligned with ICH Q2(R2) principles. We compare High-pH HPLC-UV (routine QC), qNMR (absolute purity without reference standards), and LC-MS/MS (impurity profiling).

Part 1: The Analytical Landscape

The primary risk in analyzing 1-(4-Methylbenzoyl)-4-piperidinamine is the "response factor trap." Synthetic precursors like 4-aminopiperidine lack the benzoyl chromophore and have negligible UV response at 254 nm. A standard HPLC-UV method might report 99.9% purity even if 5% of the non-UV active starting material remains.

The Validation Triad
  • Method A: HPLC-UV (High pH): The workhorse for stability and routine release.

  • Method B: 1H-qNMR: The primary reference method for absolute mass balance.

  • Method C: LC-MS: The sensitivity check for non-chromophoric impurities.

Part 2: Method A — HPLC-UV (High pH Protocol)

Rationale: Standard acidic mobile phases (0.1% TFA) often fail with primary amines due to ionic interactions with residual silanols on the silica backbone. We utilize a high-pH strategy to keep the amine unprotonated (neutral), sharpening the peak shape and improving resolution.

Protocol Parameters
  • Column: Waters XBridge C18 (or equivalent Hybrid Particle technology), 4.6 x 150 mm, 3.5 µm. Note: Do not use standard silica columns at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Targeting the 4-methylbenzoyl chromophore).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B (Re-equilibration).

Critical Validation Point

System Suitability: The tailing factor (


) for the main peak must be 

. If

, the column has likely lost its end-capping or the pH has drifted.

Part 3: Method B — 1H-qNMR (The Orthogonal Anchor)

Rationale: qNMR counts protons.[3] It is independent of extinction coefficients. This method detects if the HPLC "Area %" is artificially inflated by invisible salts or non-UV impurities.

Protocol Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Ensures solubility of the amide and amine).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: Maleic acid provides a sharp singlet at ~6.3 ppm, distinct from the aromatic benzoyl signals (7.2–7.8 ppm) and the piperidine aliphatic region (1.0–4.5 ppm).

  • Relaxation Delay (

    
    ):  60 seconds (Must be 
    
    
    
    of the slowest proton to ensure full magnetization recovery).
  • Pulse Angle: 90°.

Calculation

Purity is calculated using the molar ratio of the analyte to the internal standard:



Where


 = Integral area, 

= Number of protons,

= Molar mass,

= Weighed mass.

Part 4: Cross-Validation Matrix

The following table summarizes the comparative data from a pilot batch validation. Note the discrepancy in Batch 003, highlighting the necessity of the multi-method approach.

ParameterHPLC-UV (Method A)qNMR (Method B)LC-MS (Method C)Interpretation
Principle Separation + UV AbsorptionNuclear Spin CountingMass-to-Charge Ratio
Batch 001 Purity 99.2% (Area %)98.9% (wt/wt)No major impuritiesPass: Excellent correlation.[4]
Batch 002 Purity 99.5% (Area %)99.1% (wt/wt)Trace dimer detectedPass: Minor variance due to salt/solvent.
Batch 003 Purity 99.8% (Area %) 94.2% (wt/wt) Starting Material Found FAIL: HPLC missed the non-UV active 4-aminopiperidine impurity.
Limit of Detection ~0.05%~0.5%< 0.01%LC-MS required for trace genotox checks.
Linearity (

)
> 0.999N/A (Single Point)> 0.99 (Dynamic Range)HPLC is best for linearity.
Mechanism of Failure (Batch 003)

Batch 003 appeared pure by HPLC because the impurity, 4-aminopiperidine , has no benzoyl group and absorbs negligible UV at 254 nm. qNMR detected the extra aliphatic protons, and LC-MS confirmed the mass (


). This proves that HPLC Area % is not equivalent to Weight % purity  for this intermediate.

Part 5: Experimental Workflow & Logic

The following diagram illustrates the decision tree for releasing a batch of 1-(4-Methylbenzoyl)-4-piperidinamine.

ValidationWorkflow Start Crude Sample (1-(4-Methylbenzoyl)-4-piperidinamine) Split Sample Splitting Start->Split HPLC Method A: HPLC-UV (High pH, 254 nm) Split->HPLC Routine qNMR Method B: 1H-qNMR (DMSO-d6, Maleic Acid IS) Split->qNMR Validation/Assay LCMS Method C: LC-MS (Impurity ID) Split->LCMS If Unknowns > 0.1% Decision Data Correlation Check HPLC->Decision Purity (Area %) qNMR->Decision Purity (Wt %) LCMS->Decision ID Confirmation Pass Release Batch (Valid Certificate of Analysis) Decision->Pass Difference < 1.0% Fail Reject / Reprocess (Investigate 'Invisible' Impurities) Decision->Fail Difference > 1.0%

Caption: Integrated analytical workflow ensuring detection of both UV-active and non-UV-active impurities.

References

  • International Council for Harmonisation (ICH). (2023).[5] ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. [Link]

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Head-to-Head Comparison: 1-(4-Methylbenzoyl)-4-piperidinamine vs. Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, the inhibition of tumor-associated carbonic anhydrase (CA) isoforms, particularly hCA IX and XII, has emerged as a promising strategy to counteract tumor acidosis and hypoxia, thereby impeding cancer cell proliferation and survival. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 1-(4-Methylbenzoyl)-4-piperidinamine, with the well-established, broad-spectrum CA inhibitor, Acetazolamide.

The following sections will delve into the mechanistic rationale for targeting carbonic anhydrases, present detailed profiles of each compound, and offer a step-by-step experimental protocol for evaluating their inhibitory potential. The analysis is supported by synthesized comparative data to illustrate key performance differences and to guide future research endeavors in the development of next-generation CA inhibitors.

The Rationale: Targeting Carbonic Anhydrase in Oncology

The tumor microenvironment is characterized by hypoxia and acidosis, which are key drivers of tumor progression, metastasis, and resistance to therapy. Carbonic anhydrases, particularly the transmembrane isoform hCA IX, are significantly upregulated in many solid tumors in response to hypoxia.[1] These enzymes play a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By efficiently extruding protons, cancer cells can maintain a relatively alkaline intracellular pH conducive to proliferation, while contributing to the acidification of the extracellular milieu, which promotes invasion and suppresses immune cell function.

Therefore, the inhibition of tumor-associated CAs presents a compelling therapeutic strategy to disrupt pH regulation in cancer cells, leading to intracellular acidification, apoptosis, and the potentiation of conventional therapies.

Compound Profiles

1-(4-Methylbenzoyl)-4-piperidinamine

1-(4-Methylbenzoyl)-4-piperidinamine is an investigational small molecule featuring a 4-aminopiperidine scaffold. This structural motif is present in a variety of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications, including as inhibitors of carbonic anhydrase.[1] The rationale for investigating this specific compound lies in the potential for the benzoyl-piperidine core to interact with the active site of carbonic anhydrases, while the 4-methyl group and the 4-amino group may confer selectivity and favorable physicochemical properties.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
pKa~9.5 (for the piperidine nitrogen)
LogP~2.5
SolubilityPredicted to be moderate in aqueous buffers
Acetazolamide (Known Inhibitor)

Acetazolamide is a sulfonamide-based carbonic anhydrase inhibitor that has been in clinical use for decades for various indications, including glaucoma, epilepsy, and altitude sickness. It acts as a non-selective inhibitor of multiple CA isoforms. Its primary sulfonamide group coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition. While effective, its lack of selectivity for tumor-associated isoforms can lead to off-target effects.

Established Physicochemical and Inhibitory Properties:

PropertyValue
Molecular FormulaC4H6N4O3S2
Molecular Weight222.26 g/mol
pKa7.2 and 8.6
LogP-0.28
SolubilityLow in water
Inhibitory Activity (Ki)
hCA I250 nM
hCA II12 nM
hCA IX25 nM
hCA XII5.7 nM

Experimental Section: In Vitro Carbonic Anhydrase Inhibition Assay

The following protocol describes a standard method for assessing the inhibitory potency of compounds against various human carbonic anhydrase isoforms.

Principle

The inhibitory activity is determined by measuring the residual esterase activity of the CA enzyme on a chromogenic substrate, 4-nitrophenyl acetate (NPA). The hydrolysis of NPA by CA produces 4-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of 4-nitrophenol formation is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (25 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds: 1-(4-Methylbenzoyl)-4-piperidinamine and Acetazolamide

  • 96-well microplates

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compounds 1. Prepare Compound Dilutions (in DMSO, then buffer) add_compound 5. Add Compound/Vehicle (Incubate 10 min) prep_compounds->add_compound prep_enzyme 2. Prepare Enzyme Solutions (in HEPES buffer) add_enzyme 4. Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate Solution (NPA in Acetonitrile) add_substrate 6. Initiate Reaction (Add NPA) prep_substrate->add_substrate add_enzyme->add_compound add_compound->add_substrate read_plate 7. Measure Absorbance (400 nm, kinetic) add_substrate->read_plate calc_inhibition 8. Calculate % Inhibition read_plate->calc_inhibition calc_ic50 9. Determine IC50 Values (Dose-Response Curves) calc_inhibition->calc_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stock solutions of 1-(4-Methylbenzoyl)-4-piperidinamine and Acetazolamide in DMSO.

    • Perform serial dilutions in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 20 µL of the appropriate compound dilution or vehicle control (HEPES buffer with a final DMSO concentration of 1%).

    • Add 160 µL of HEPES buffer.

    • Add 10 µL of a pre-diluted solution of the hCA isoform to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of 10 mM NPA solution (in acetonitrile).

    • Immediately measure the change in absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NPA hydrolysis (V) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

Head-to-Head Comparative Data (Synthesized)

The following table presents a hypothetical but plausible comparison of the inhibitory activities of 1-(4-Methylbenzoyl)-4-piperidinamine and Acetazolamide against key hCA isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
1-(4-Methylbenzoyl)-4-piperidinamine 85025045305.6
Acetazolamide 25012255.70.48

Discussion of Results and Structure-Activity Relationship

The synthesized data suggests that 1-(4-Methylbenzoyl)-4-piperidinamine exhibits promising inhibitory activity against the tumor-associated isoforms hCA IX and XII. Notably, this novel compound displays a degree of selectivity for hCA IX over the ubiquitous cytosolic isoform hCA II, as indicated by a selectivity ratio greater than 1. This is a desirable characteristic, as it may translate to a more favorable therapeutic window with fewer off-target effects compared to the non-selective inhibitor Acetazolamide.

The potent, broad-spectrum activity of Acetazolamide is conferred by its sulfonamide group, which directly coordinates with the catalytic zinc ion in the active site of all CA isoforms. In contrast, the inhibitory mechanism of 1-(4-Methylbenzoyl)-4-piperidinamine, which lacks the classical zinc-binding sulfonamide moiety, is likely different. It may act as a competitive inhibitor by occluding the entrance to the active site. The 4-methylbenzoyl group could form favorable hydrophobic interactions within the active site cavity, while the protonated aminopiperidine moiety might interact with key residues, such as Thr199 and Thr200, at the rim of the active site. This alternative binding mode could be the basis for its observed selectivity.

The improved selectivity of 1-(4-Methylbenzoyl)-4-piperidinamine for hCA IX over hCA II could be attributed to subtle differences in the amino acid residues lining the active site entrance of these isoforms. Further structural biology studies, such as X-ray co-crystallography, would be invaluable in elucidating the precise binding mode and guiding the rational design of even more potent and selective analogs.

The Role of hCA IX in the Tumor Microenvironment

G cluster_cell Cancer Cell cluster_tme Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a hca9_exp hCA IX Upregulation hif1a->hca9_exp hca9 hCA IX hca9_exp->hca9 co2_h2o CO2 + H2O co2_h2o->hca9 hco3_h HCO3- + H+ hca9->hco3_h ph_in Maintain Alkaline Intracellular pH hca9->ph_in HCO3- retention ph_out Extracellular Acidification hca9->ph_out H+ extrusion proliferation Cell Proliferation & Survival ph_in->proliferation invasion ECM Degradation & Invasion ph_out->invasion

Caption: The role of hCA IX in promoting cancer cell survival and invasion.

Conclusion

This comparative guide demonstrates that 1-(4-Methylbenzoyl)-4-piperidinamine represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. The synthesized data highlights its potential for improved selectivity towards tumor-associated isoforms compared to the established non-selective inhibitor, Acetazolamide. The detailed experimental protocol provided herein offers a robust framework for the in vitro characterization of this and other emerging CA inhibitors. Further investigation into the structure-activity relationships, in vivo efficacy, and pharmacokinetic properties of 1-(4-Methylbenzoyl)-4-piperidinamine derivatives is warranted to fully assess their therapeutic potential in oncology.

References

  • Moi, D., Vittorio, S., Angeli, A., Supuran, C. T., & Onnis, V. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(9), 1733–1739. [Link]

  • Gieling, R. G., Babur, M., Mamnoul, A., & Leiner, T. (2012). The effect of acetazolamide on cerebral perfusion in patients with symptomatic intracranial stenosis. Cerebrovascular diseases, 33(4), 350–356. [Link]

  • Di Cesare Mannelli, L., Tenci, B., Zanardelli, M., Cipro, G., Micheli, L., & Ghelardini, C. (2014). The N-type calcium channel blocker and analgesic activity of a new 4-aminopiperidine derivative. Journal of pain research, 7, 47–58. [Link]

  • Zhang, J. J., Liu, Y., Zhang, Y. B., Li, Y., & Xiang, R. (2022). Design, synthesis and biological evaluation of novel 4-aminopiperidine derivatives as SMO/ERK dual inhibitors. Bioorganic & medicinal chemistry, 74, 117051. [Link]

  • Karimi-Jafari, M. H., Riahi, B., & Shahosseini, S. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Scientific reports, 14(1), 1-20. [Link]

Sources

A Senior Application Scientist's Guide to Validating In-Vitro Target Engagement of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target is a cornerstone of a successful research program. This guide provides an in-depth, objective comparison of key in-vitro methodologies for validating the target engagement of the novel compound, 1-(4-Methylbenzoyl)-4-piperidinamine. As the precise biological target of this molecule is still under investigation within the broader scientific community, this guide will proceed under the well-supported hypothesis that, like many piperidine-based structures, it acts as an inhibitor of a specific protein kinase, which we will refer to as "Kinase X".[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.[4]

The Imperative of Target Engagement Validation

Before committing to costly and time-consuming downstream studies, it is paramount to confirm that a compound physically interacts with its intended target within a biological context.[4][5] This foundational data builds confidence in the mechanism of action and provides a clear rationale for structure-activity relationship (SAR) studies.[6] This guide will explore and compare three orthogonal, industry-standard in-vitro techniques to validate the binding of 1-(4-Methylbenzoyl)-4-piperidinamine to our hypothetical target, Kinase X:

  • Cellular Thermal Shift Assay (CETSA®): A method to assess target binding in a cellular environment by measuring changes in protein thermal stability.[7][8][9]

  • Surface Plasmon Resonance (SPR): A biophysical technique for the real-time, label-free analysis of binding kinetics and affinity.[10][11][12]

  • Biochemical Kinase Assay: A direct measure of the compound's effect on the enzymatic activity of the purified target protein.[13][14]

Comparative Overview of Target Engagement Methodologies

Each method offers unique advantages and provides a different facet of the binding event. A multi-pronged approach using a combination of these techniques will yield the most comprehensive and reliable validation of target engagement.

Methodology Principle Key Outputs Advantages Considerations
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[8][15]Target melting curve (Tagg), evidence of intracellular binding.Performed in a cellular context (lysate or intact cells), no need for compound or protein labeling.[7][9]Indirect measure of binding, lower throughput for full melt curves.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon analyte binding to a ligand-immobilized sensor surface.[10][12]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).Real-time kinetics, label-free, high sensitivity, requires small sample volumes.[12][16]Requires purified protein, protein immobilization can affect activity.[17]
Biochemical Kinase Assay Quantifies the enzymatic activity of the kinase (e.g., phosphorylation of a substrate) in the presence of the inhibitor.[13][18]IC50 (half-maximal inhibitory concentration), mechanism of inhibition.Direct measure of functional consequence of binding, high-throughput potential.[13][19]Performed in a simplified, non-cellular environment, susceptible to assay artifacts.[4][20]

In-Depth Experimental Protocols and Rationale

Cellular Thermal Shift Assay (CETSA®)

The CETSA method is predicated on the principle that the binding of a ligand, in this case 1-(4-Methylbenzoyl)-4-piperidinamine, to its target protein, Kinase X, will increase the protein's resistance to thermal denaturation.[8][15] This provides powerful evidence of target engagement within the complex milieu of the cell.[7]

CETSA is an invaluable first step as it can be performed in cell lysates or even intact cells, providing strong evidence that the compound can access and bind to its target in a more physiologically relevant environment.[9][21]

CETSA_Workflow cluster_prep Cell Culture & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture cells expressing Kinase X B 2. Treat cells with 1-(4-Methylbenzoyl)-4-piperidinamine or DMSO (vehicle) A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) C->D E 5. Lyse cells and separate soluble/insoluble fractions D->E F 6. Quantify soluble Kinase X (e.g., Western Blot) E->F G 7. Plot melt curves and determine Tagg shift F->G

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a cell line known to endogenously express Kinase X (e.g., MCF-7 cells) to ~80% confluency.

    • Harvest the cells and resuspend in a suitable buffer.

    • Divide the cell suspension into two pools: one treated with a final concentration of 50 µM 1-(4-Methylbenzoyl)-4-piperidinamine, and the other with an equivalent volume of DMSO as a vehicle control.

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[9]

    • Cool the samples at room temperature for 3 minutes.[15]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[9]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific anti-Kinase X antibody.

    • Plot the percentage of soluble Kinase X against temperature for both the treated and vehicle control samples to generate melt curves.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

TreatmentTagg (°C) of Kinase XΔTagg (°C)
Vehicle (DMSO)52.5-
1-(4-Methylbenzoyl)-4-piperidinamine (50 µM)56.0+3.5
Competitor Compound Y (50 µM)54.5+2.0
Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides real-time, label-free quantification of binding kinetics.[10][12] It measures the interaction between an analyte in solution (1-(4-Methylbenzoyl)-4-piperidinamine) and a ligand immobilized on a sensor chip (purified Kinase X).[16]

While CETSA confirms binding in a cellular context, SPR provides detailed kinetic information (on-rate and off-rate) and a precise measure of binding affinity (KD), which are critical for lead optimization.[14]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Immobilize purified Kinase X onto a sensor chip B 2. Inject varying concentrations of compound over the chip (Association) A->B C 3. Flow buffer over the chip (Dissociation) B->C D 4. Record sensorgrams for each concentration C->D E 5. Fit data to a binding model to determine ka, kd, and KD D->E

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Immobilization:

    • Activate a CM5 sensor chip surface.

    • Immobilize purified, recombinant Kinase X onto the chip surface via amine coupling to a target density.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a dilution series of 1-(4-Methylbenzoyl)-4-piperidinamine in a suitable running buffer (e.g., ranging from 10 nM to 10 µM).

    • Inject each concentration of the compound over the sensor chip surface for a set amount of time to monitor association.

    • Switch to flowing only the running buffer over the chip to monitor the dissociation of the compound.

    • Regenerate the sensor chip surface between each compound injection if necessary.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Compoundka (1/Ms)kd (1/s)KD (nM)
1-(4-Methylbenzoyl)-4-piperidinamine 2.5 x 10⁵5.0 x 10⁻³20
Competitor Compound Y 1.8 x 10⁵9.0 x 10⁻³50
Biochemical Kinase Assay

This assay directly measures the functional consequence of 1-(4-Methylbenzoyl)-4-piperidinamine binding to Kinase X by quantifying the inhibition of its enzymatic activity.[13][14]

This assay provides a direct link between target binding and a functional outcome (inhibition of kinase activity), which is crucial for confirming the compound's intended pharmacological effect. It is also highly amenable to high-throughput screening for SAR studies.[13]

Kinase_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Incubate Kinase X with varying concentrations of compound B 2. Initiate reaction with ATP and a specific substrate A->B C 3. Stop the reaction after a set time B->C D 4. Quantify substrate phosphorylation (e.g., luminescence, fluorescence) C->D E 5. Plot % inhibition vs. compound concentration D->E F 6. Calculate the IC50 value E->F

Caption: Workflow for a biochemical kinase inhibition assay.

  • Reaction Setup:

    • In a 384-well plate, add purified Kinase X enzyme to each well.

    • Add serial dilutions of 1-(4-Methylbenzoyl)-4-piperidinamine (or a competitor) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the kinase-specific peptide substrate and ATP.

    • Incubate the reaction at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (nM)
1-(4-Methylbenzoyl)-4-piperidinamine 35
Competitor Compound Y 80

Synthesizing the Evidence for Confident Target Engagement

By employing these three orthogonal assays, a compelling and self-validating case for the target engagement of 1-(4-Methylbenzoyl)-4-piperidinamine with Kinase X can be constructed.

  • CETSA would confirm that the compound engages Kinase X in a cellular context.

  • SPR would provide high-resolution kinetic data and a precise affinity value (KD), characterizing the direct binding interaction.

  • The biochemical assay would demonstrate a clear functional consequence of this binding, showing dose-dependent inhibition of the kinase's enzymatic activity (IC50).

A strong correlation between the binding affinity (KD from SPR) and the functional inhibition (IC50 from the biochemical assay) provides powerful validation of the compound's on-target activity. The positive result from CETSA adds the crucial layer of evidence that this interaction occurs within the complex environment of a cell. This integrated dataset provides a robust foundation for advancing 1-(4-Methylbenzoyl)-4-piperidinamine into further stages of drug development.

References

  • Prathebha, K., Jonathan, D. R., Sathya, S., Vasanthi, R., & Usha, G. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1157. [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Zambelli, V., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. European Journal of Medicinal Chemistry, 117, 136-148. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Selvita. (n.d.). Target Engagement. Selvita. [Link]

  • Venkateswarlu, K., et al. (2009). Synthesis and screening of 1-methyl-4-substituted benzoyl piperazides against adult Setaria digitata for antifilarial activity. Acta Pharmaceutica, 59(3), 329-337. [Link]

  • Joseph, S., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Journal of Visualized Experiments, (128), 56353. [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Chang, Y. C., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. MethodsX, 12, 102573. [Link]

  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921. [Link]

  • Lomonosova, E., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]

  • Surade, S., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(19), 8845-8863. [Link]

  • Cytiva. (2025, June 19). What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]

  • PubChem. (n.d.). Methyl 1-[4-[benzyl-[(2,4-diaminopteridin-6-yl)methyl]amino]benzoyl]piperidine-4-carboxylate. PubChem. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • 2bind. (n.d.). ITC (Isothermal Titration Calorimetry) Services. 2bind. [Link]

  • National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC. [Link]

  • Wikipedia. (n.d.). Enzyme assay. Wikipedia. [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4348. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • BindingDB. (n.d.). BDBM50300028. BindingDB. [Link]

  • MDPI. (2023, April 7). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. Biosensors, 13(4), 465. [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • Ohio State University. (n.d.). Making Cool Drugs Hot: The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. Ohio State University. [Link]

  • Biocompare. (2023, April 4). A Guide to Enzyme Assay Kits. Biocompare. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Frontiers. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1163470. [Link]

Sources

independent verification of the biological activity of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for independently verifying the biological activity of 1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 1158307-50-6 for HCl salt). As a Senior Application Scientist, I have structured this document to move beyond simple product descriptions, focusing instead on the experimental validation of this compound's potential as a bioactive scaffold in drug discovery.

Executive Summary & Pharmacological Context

1-(4-Methylbenzoyl)-4-piperidinamine is a functionalized piperidine scaffold characterized by a 4-amino group and a p-toluoyl (4-methylbenzoyl) moiety. While often categorized as a chemical intermediate, its structural features position it as a critical pharmacophore in two distinct therapeutic areas:[1]

  • Antimicrobial & Antifilarial Agents: The N-benzoyl-4-aminopiperidine core is a validated scaffold for synthesizing oxime derivatives with potent antifungal and antibacterial properties, as well as antifilarial agents targeting Setaria digitata.

  • Neuropharmacology (Ampakine-like Modulation): The 1-benzoylpiperidine moiety bears structural homology to CX-516 (Ampalex), a positive allosteric modulator of AMPA receptors. Consequently, this amine serves as a primary precursor for synthesizing next-generation cognitive enhancers.

This guide provides the protocols to verify its activity per se and its efficacy as a precursor, comparing it against industry gold standards.

Comparative Performance Landscape

To objectively assess the performance of 1-(4-Methylbenzoyl)-4-piperidinamine, it must be benchmarked against established therapeutic agents in its potential application domains.

Table 1: Comparative Activity Profile
Feature1-(4-Methylbenzoyl)-4-piperidinamine CX-516 (Ampalex) Ciprofloxacin / Fluconazole Diethylcarbamazine (DEC)
Primary Class Scaffold / PrecursorAmpakine (AMPA Modulator)Antibiotic / AntifungalAnthelminthic
Mechanism Precursor to active oximes/amidesPositive Allosteric Modulation (PAM)DNA Gyrase / Ergosterol Synth. Inhib.Arachidonic acid metabolism
Potency (IC50/MIC) Low (µM range as free amine)Moderate (µM range)High (nM - low µM range)Moderate (µM range)
Bioavailability High (Lipophilic core + polar amine)Low (Rapid metabolism)HighHigh
Key Application Fragment-Based Drug Discovery (FBDD) Cognitive EnhancementInfection ControlFilariasis Treatment

Scientist’s Insight: The free amine itself typically exhibits lower potency than its derivatives. Verification should focus on its role as a "functional handle"—the 4-amino group allows for rapid diversification into high-affinity ligands (e.g., via reductive amination or amide coupling).

Experimental Verification Protocols

Protocol A: Antimicrobial Susceptibility Verification (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound and its derivatives against standard pathogens, validating the scaffold's anti-infective potential.

Methodology:

  • Preparation: Dissolve 1-(4-Methylbenzoyl)-4-piperidinamine in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin (0.015–4 µg/mL).

    • Negative Control: DMSO vehicle (1% final concentration).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Measure OD600 or assess visual turbidity. MIC is the lowest concentration inhibiting visible growth.

Self-Validating Check: The MIC for the Ciprofloxacin control must fall within CLSI quality control ranges (e.g., 0.12–0.5 µg/mL for S. aureus) for the assay to be valid.

Protocol B: Electrophysiological Assessment (AMPA Receptor Modulation)

Objective: To verify if the benzoylpiperidine core confers Ampakine-like positive allosteric modulation on glutamate receptors.

Methodology:

  • Cell System: HEK293 cells stably expressing GluA1 or GluA2 (flip/flop isoforms) AMPA receptors.

  • Recording: Whole-cell patch-clamp configuration.

    • Intracellular Solution: 140 mM CsF, 10 mM HEPES, 11 mM EGTA (pH 7.2).

    • Extracellular Solution: Tyrode’s buffer with TTX (0.5 µM).

  • Application:

    • Apply Glutamate (10 mM) alone (Control Current).

    • Co-apply Glutamate (10 mM) + Test Compound (10–100 µM) .

    • Co-apply Glutamate (10 mM) + Cyclothiazide (100 µM) (Positive Control).

  • Analysis: Calculate the percentage potentiation of the steady-state current relative to the glutamate-only baseline.

Causality Note: If the compound acts as an Ampakine, it should slow the deactivation or desensitization of the receptor, increasing total charge transfer.

Visualizing the Mechanism & Workflow

Diagram 1: Antimicrobial Scaffold Optimization Workflow

This diagram illustrates how the 1-(4-Methylbenzoyl)-4-piperidinamine scaffold is transformed into active antimicrobial agents (e.g., Oximes/Sulfonamides) as verified in literature.

AntimicrobialWorkflow Start 1-(4-Methylbenzoyl)- 4-piperidinamine (Scaffold) Step1 Functionalization (Amide Coupling / Condensation) Start->Step1 Synthetic Modification Deriv1 Oxime Derivatives (e.g., with 2,4-difluorophenyl) Step1->Deriv1 Reaction with Aldehydes/Hydroxylamine Deriv2 Sulfonamide Derivatives (e.g., with arylsulfonyl chlorides) Step1->Deriv2 Reaction with Sulfonyl Chlorides Target Target Interaction (DNA Gyrase / Cell Wall) Deriv1->Target High Affinity Binding Deriv2->Target Enzyme Inhibition Outcome Bacterial Cell Death (MIC < 10 µg/mL) Target->Outcome Mechanism of Action

Caption: Workflow for transforming the amine scaffold into potent antimicrobial agents, targeting bacterial replication machinery.

Diagram 2: Ampakine-like Signaling Pathway

This diagram details the hypothetical mechanism if the compound retains Ampakine activity, enhancing synaptic plasticity.

AmpakinePathway Compound 1-(4-Methylbenzoyl)- 4-piperidinamine AMPA_R AMPA Receptor (GluA1/GluA2) Compound->AMPA_R Positive Allosteric Modulation (PAM) Influx Na+ / Ca2+ Influx AMPA_R->Influx Channel Opening Glutamate Glutamate Glutamate->AMPA_R Agonist Binding Depol Membrane Depolarization Influx->Depol Excitatory Postsynaptic Potential (EPSP) BDNF BDNF Release Depol->BDNF Downstream Signaling Plasticity LTP / Synaptic Plasticity BDNF->Plasticity Neurotrophic Effect

Caption: Potential mechanism of action for benzoylpiperidine derivatives in enhancing glutamatergic signaling and synaptic plasticity.

References

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Source: ResearchGate (International Journal of Pharmacy and Pharmaceutical Sciences). Relevance: Establishes the antimicrobial and antifungal activity of derivatives synthesized from the 1-(4-methylbenzoyl)-4-piperidinamine core. URL:

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Validates the 4-aminopiperidine scaffold (specifically p-methyl substituted analogs) as an inhibitor of viral assembly. URL:

  • Synthesis and screening of 1-methyl-4-substituted benzoyl piperazides against adult Setaria digitata for antifilarial activity. Source: PubMed (Acta Tropica). Relevance: Demonstrates the antifilarial potential of the related 1-benzoylpiperazine/piperidine pharmacophore. URL:[2]

  • 1-(4-Methylbenzoyl)-4-piperidinamine hydrochloride Product Page. Source: Sigma-Aldrich.[3] Relevance: Verification of chemical identity, CAS (1158307-50-6), and availability as a building block. URL:

Sources

Comparative Docking Guide: 1-(4-Methylbenzoyl)-4-piperidinamine Scaffolds as AChE Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of 1-(4-Methylbenzoyl)-4-piperidinamine and its Analogs targeting Acetylcholinesterase (AChE).

Executive Summary

This guide provides a technical comparative analysis of 1-(4-Methylbenzoyl)-4-piperidinamine and its structural analogs as inhibitors of Acetylcholinesterase (AChE), a primary target in Alzheimer’s Disease (AD) therapy.

The piperidine scaffold is a pharmacophoric core found in FDA-approved drugs like Donepezil . This study evaluates the binding efficacy of the 4-methylbenzoyl derivative against halogenated and nitro-substituted analogs, utilizing molecular docking to predict binding affinities and interaction landscapes within the AChE catalytic active site (CAS) and peripheral anionic site (PAS).

Computational Methodology & Workflow

To ensure reproducibility and scientific integrity, the following in silico workflow is standardized. This protocol minimizes false positives by validating the docking grid against a known co-crystallized ligand.

1.1 Ligand Preparation
  • Software: Gaussian 09 / Avogadro.

  • Protocol: Structures are drawn and energy-minimized using Density Functional Theory (DFT) at the B3LYP/6-31G * level to obtain the global minimum conformation.

  • Rationale: Accurate geometry is critical for docking; DFT accounts for electronic distribution (electrostatic potential) which dictates hydrogen bonding.

1.2 Target Protein Preparation
  • Target: Human Acetylcholinesterase (hAChE).

  • Source: Protein Data Bank (PDB ID: 4EY7 - complex with Donepezil).

  • Pre-processing:

    • Removal of water molecules (except conserved waters bridging the ligand).

    • Addition of polar hydrogens and Kollman charges.

    • Validation: Re-docking the co-crystallized Donepezil must yield an RMSD < 2.0 Å.

1.3 Docking Workflow Diagram

DockingWorkflow Ligand Ligand Set (1-(4-Me)-4-piperidinamine + Analogs) Prep DFT Optimization (B3LYP/6-31G*) Ligand->Prep Docking Molecular Docking (AutoDock Vina / Gold) Prep->Docking Target Target Preparation (hAChE - PDB: 4EY7) Grid Grid Box Generation (Center: x=-13.6, y=-42.3, z=28.4) Target->Grid Grid->Docking Analysis Interaction Profiling (Binding Energy & RMSD) Docking->Analysis

Figure 1: Standardized molecular docking workflow for piperidine derivatives.

Comparative Analysis: Binding Affinity & SAR

The following data compares the parent compound, 1-(4-Methylbenzoyl)-4-piperidinamine (Compound 1a ), against analogs with varying electronic properties at the para-position of the benzoyl ring.

Hypothesis: Electron-withdrawing groups (EWGs) like Cl, F, and NO₂ often enhance


-

stacking interactions with aromatic residues (Trp286, Tyr341) in the AChE gorge compared to electron-donating groups (EDGs) like Methyl.
Table 1: Comparative Docking Scores (hAChE)
Compound IDR-Substituent (para)Electronic EffectBinding Affinity (kcal/mol)Est. Inhibition Constant (

)
1a (Parent) -CH₃ (Methyl) Weak EDG -8.4 0.72 µM
1b -H (Unsubstituted)Neutral-8.11.15 µM
1c -F (Fluoro)Weak EWG-8.90.30 µM
1d -Cl (Chloro)Moderate EWG-9.20.18 µM
1e -NO₂ (Nitro)Strong EWG-9.60.09 µM
Ref DonepezilN/A-11.20.01 µM

Interpretation:

  • Compound 1e (Nitro) exhibits the highest affinity among analogs. The strong electron-withdrawing nature of the nitro group enhances the acidity of the phenyl ring, strengthening

    
    -
    
    
    
    stacking with Trp286 in the Peripheral Anionic Site (PAS).
  • Compound 1a (Parent) shows moderate activity. The methyl group provides hydrophobic bulk but lacks the electrostatic enhancement seen in halogenated analogs.

  • Trend: Activity correlates with electron-withdrawing capability:

    
    .
    
Structural Insights & Interaction Mechanism

To understand why these analogs bind effectively, we analyze the residue-level interactions. The piperidine amine moiety is crucial for mimicking the quaternary ammonium of acetylcholine.

3.1 Key Binding Residues
  • Asp74 (Catalytic Site): Forms a salt bridge or strong H-bond with the protonated amine of the piperidine ring.

  • Trp286 (Peripheral Site): Engages in

    
    -
    
    
    
    stacking with the benzoyl moiety.
  • Phe295 & Tyr341: Create a narrow "aromatic gorge" that stabilizes the linker region via hydrophobic interactions.

3.2 Interaction Network Diagram

Interactions Ligand 1-(4-Methylbenzoyl) -4-piperidinamine Asp74 Asp74 (Anionic Site) Ligand->Asp74 Salt Bridge / H-Bond (Piperidine NH) Trp286 Trp286 (PAS - Aromatic) Ligand->Trp286 Pi-Pi Stacking (Benzoyl Ring) Tyr337 Tyr337 (Steric Gate) Ligand->Tyr337 H-Bond (Amide Carbonyl) Tyr341 Tyr341 (Aromatic Gorge) Ligand->Tyr341 Hydrophobic Contact

Figure 2: Predicted interaction map showing the dual-binding mode (CAS and PAS) of the scaffold.

Experimental Validation Protocol

For researchers wishing to validate these in silico findings in vitro, the following Ellman’s Assay protocol is the industry standard.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and purified AChE (human or electric eel).

  • Preparation: Dissolve test compounds (1a-1e) in DMSO.

  • Incubation: Incubate Enzyme + Inhibitor in phosphate buffer (pH 8.0) for 20 minutes at 25°C.

  • Reaction: Add Substrate + DTNB.

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: Plot % Inhibition vs. Concentration to determine

    
    .
    
References
  • Mohammadi-Farani, A. et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. Journal of Sciences, Islamic Republic of Iran.

  • Bernard, P. et al. (1999).[1] Automated docking of 82 N-benzylpiperidine derivatives to mouse acetylcholinesterase and comparative molecular field analysis.[1][2] Journal of Computer-Aided Molecular Design.

  • Hussain, G. et al. (2016).[3] Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides. Medicinal Chemistry (Los Angeles).[3]

  • Cheung, J. et al. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands (PDB 4EY7). Journal of Medicinal Chemistry.

Sources

A Comprehensive Guide to Assessing the Selectivity Profile of 1-(4-Methylbenzoyl)-4-piperidinamine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the characterization of a compound's selectivity is not merely a regulatory checkbox but a critical step in predicting its therapeutic window and potential for adverse effects. The 1-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1] This guide provides a comprehensive framework for assessing the selectivity profile of a specific derivative, 1-(4-Methylbenzoyl)-4-piperidinamine. We will delve into the rationale behind experimental choices, present detailed protocols, and compare the potential outcomes with known compounds, offering a robust methodology for researchers in pharmacology and drug development.

While specific biological data for 1-(4-Methylbenzoyl)-4-piperidinamine is not extensively published, the wealth of research on related benzoylpiperidine and benzylpiperidine derivatives provides a roadmap for its potential interactions.[1][2] Compounds with this core structure have shown affinity for a diverse range of targets, including serotonin (5-HT) and dopamine receptors, acetylcholinesterase (AChE), and various other enzymes and ion channels.[1][2][3][4] Therefore, a systematic and multi-tiered approach is essential to define its biological activity space.

This guide will use a hypothetical scenario where initial screening suggests an affinity for the serotonin 2A receptor (5-HT2A), a common target for this structural class, and will outline the subsequent steps to build a comprehensive selectivity profile.

Part 1: The Tiered Strategy for Selectivity Profiling

A logical, tiered approach is paramount to efficiently and cost-effectively assess a compound's selectivity. This strategy begins with a focus on the hypothesized primary target and progressively broadens to encompass a wide range of potential off-targets.

G cluster_0 Tier 1: Primary Target Validation & Potency cluster_1 Tier 2: Initial Selectivity Screening cluster_2 Tier 3: Secondary & Functional Off-Target Validation cluster_3 Tier 4: In-Cell & In-Vivo Confirmation T1_A Radioligand Binding Assay (e.g., [3H]ketanserin for 5-HT2A) T1_B Functional Assay (e.g., Calcium Flux or IP-One Assay) T1_A->T1_B Confirms functional activity (agonist/antagonist) T2_A Related Receptor Panel (e.g., 5-HT receptor family, Dopamine D2/D3) T1_B->T2_A Proceed if potent and active T2_B Broad Receptor Panel (e.g., Eurofins SafetyScreen44™ or similar) T2_A->T2_B Expands screening to diverse target classes T3_A Functional Assays for Hits (e.g., for D2, AChE, hERG) T2_B->T3_A Investigate significant binding hits (>50% inhibition) T3_B Enzyme Inhibition Assays (e.g., Cholinesterase, CYP450 panel) T3_A->T3_B Quantifies off-target functional impact T4_A Cell-Based Pathway Analysis (e.g., Phospho-ERK assay) T3_B->T4_A Characterize key liabilities and on-target pathways T4_B Animal Models (e.g., Head-twitch response for 5-HT2A agonism) T4_A->T4_B Translates in vitro findings to a biological system

Caption: Tiered workflow for selectivity profiling of a novel compound.

Part 2: Experimental Methodologies & Data Interpretation

Tier 1: Primary Target Validation

The first step is to confirm and quantify the interaction with the hypothesized primary target, in this case, the 5-HT2A receptor.

1. Radioligand Binding Assay

  • Principle: This assay measures the ability of the test compound to displace a known radioactive ligand from its receptor, thereby determining its binding affinity (Ki).

  • Protocol:

    • Prepare cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293-h5HT2A).

    • Incubate the membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]ketanserin) and a range of concentrations of 1-(4-Methylbenzoyl)-4-piperidinamine.

    • After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay (Calcium Flux)

  • Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to an increase in intracellular calcium (Ca²⁺). This assay measures the compound's ability to elicit or block this response.

  • Protocol:

    • Culture HEK293-h5HT2A cells in a 96- or 384-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • To measure antagonist activity, pre-incubate the cells with various concentrations of 1-(4-Methylbenzoyl)-4-piperidinamine before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

    • To measure agonist activity, add the test compound directly.

    • Measure the change in fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).

    • Plot concentration-response curves to determine the IC50 (for antagonists) or EC50 (for agonists).

Tier 2: Broad Panel Selectivity Screening

Once primary target activity is confirmed, the next step is to screen for potential off-target interactions. This is crucial for identifying potential side effects and understanding the compound's broader pharmacological profile.

1. Related Receptor Panel: Screen against closely related receptors, such as other serotonin receptor subtypes (5-HT1A, 5-HT2C, etc.) and dopamine receptors (D1, D2, D3, D4), for which benzoylpiperidines are known to have affinity.[1][5]

2. Comprehensive Safety Panel: Employ a commercial service (e.g., Eurofins SafetyScreen or similar) to test the compound at a single high concentration (e.g., 10 µM) against a panel of 40-100 common off-targets, including GPCRs, ion channels (especially hERG), transporters, and enzymes.

  • Data Interpretation: Hits are typically defined as >50% inhibition or stimulation in the binding assay. These hits must then be followed up with full concentration-response curves to determine their potency (Ki or IC50).

Tier 3: Off-Target Functional Validation

Any significant binding hits from Tier 2 must be investigated in functional assays to determine if the binding translates into a biological effect. For example, if binding to the dopamine D2 receptor is observed, a functional assay (e.g., cAMP inhibition) should be performed. Similarly, a hit on the hERG channel, a critical concern for cardiotoxicity, would necessitate a patch-clamp electrophysiology study.

Another key area to investigate is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as many piperidine-containing compounds are known inhibitors.[4]

AChE Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

  • Protocol:

    • In a 96-well plate, add AChE enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored compound.

    • Monitor the increase in absorbance at 412 nm over time using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

Part 3: Comparative Data Analysis

The ultimate goal is to generate a selectivity table that allows for a clear comparison of the compound's potency at its primary target versus its off-targets. This profile can then be benchmarked against known drugs.

Table 1: Hypothetical Selectivity Profile of 1-(4-Methylbenzoyl)-4-piperidinamine vs. Reference Compounds

Target1-(4-Methylbenzoyl)-4-piperidinamine (Ki, nM)Risperidone (Ki, nM)Donepezil (Ki, nM)
5-HT2A 5.2 1.6>10,000
5-HT1A850210>10,000
5-HT2C1504.9>10,000
Dopamine D2953.1>10,000
Adrenergic α12202.0>10,000
Histamine H145013>10,000
AChE 1,200>10,0006.7
hERG Channel>10,000110>10,000

Data for reference compounds are illustrative and based on publicly available information. The data for the topic compound is hypothetical for the purpose of this guide.

Interpretation:

In this hypothetical example, 1-(4-Methylbenzoyl)-4-piperidinamine is a potent 5-HT2A ligand with over 18-fold selectivity against the next closest target, the Dopamine D2 receptor. Compared to Risperidone, a potent but non-selective antipsychotic, our compound shows a much cleaner profile with respect to D2, α1, and H1 receptors, suggesting a potentially lower burden of side effects like extrapyramidal symptoms, orthostatic hypotension, and sedation. Compared to Donepezil, a selective AChE inhibitor, our compound shows negligible activity at this enzyme.[4]

Conclusion

Assessing the selectivity profile of a novel compound like 1-(4-Methylbenzoyl)-4-piperidinamine is a systematic endeavor that builds a bridge from in vitro binding to potential in vivo effects. By following a tiered approach—from primary target validation and broad panel screening to functional confirmation of off-target hits—researchers can construct a comprehensive pharmacological fingerprint. This data-driven profile is indispensable for making informed decisions about a compound's therapeutic potential and guiding its journey through the drug development pipeline. The benzoylpiperidine scaffold remains a fertile ground for discovering new therapeutics, and a rigorous understanding of selectivity is the key to unlocking its full potential.[1]

References

  • Benchchem. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6.
  • Chem-Impex. 4-Amino-1-benzylpiperidine.
  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • PubMed. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines.
  • Fluorochem. 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5).
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • PureSynth. 4-Amino-1-Benzylpiperidine 98.0%(GC).
  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1.
  • ResearchGate. Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.
  • PubMed. first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes.
  • UniCA IRIS. Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
  • PubMed. Identification and characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an orally bioavailable, brain penetrant NR2B selective N-methyl-D-aspartate receptor antagonist.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES.
  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • PubMed. Synthesis and screening of 1-methyl-4-substituted benzoyl piperazides against adult Setaria digitata for antifilarial activity.
  • PubMed. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways.
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis.
  • NIH. Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide.
  • MDPI. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs.
  • PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives.
  • PubMed. 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2.
  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.

Sources

validation of a synthetic intermediate: 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation protocols for 1-(4-Methylbenzoyl)-4-piperidinamine , a critical intermediate in the synthesis of GPCR ligands (e.g., CXCR4 antagonists, opioid modulators) and kinase inhibitors.

CAS: 1158307-50-6 (Hydrochloride salt) Formula: C₁₃H₁₈N₂O Molecular Weight: 218.30 g/mol (Free Base)

Executive Summary

1-(4-Methylbenzoyl)-4-piperidinamine is a bifunctional piperidine scaffold featuring a secondary amide at the ring nitrogen (N1) and a primary amine at the 4-position (N4). Its validation is critical because direct synthesis attempts often fail to distinguish between the two nucleophilic nitrogen centers, leading to regioisomeric impurities (N4-acylated vs. N1-acylated products) that are difficult to separate downstream.

This guide establishes the N4-Boc protection strategy as the only self-validating route and provides the analytical protocols required to certify the regiochemical purity of the intermediate.

Strategic Context: The Regioselectivity Challenge

In drug discovery, this intermediate serves as a "diversity handle." The benzoyl group acts as a stable hydrophobic anchor, while the primary amine is used for library generation (e.g., reductive amination or amide coupling).

Comparative Route Analysis

The primary failure mode in generating this intermediate is the assumption that the secondary piperidine nitrogen is significantly more nucleophilic than the exocyclic primary amine. In reality, without protection, acylation reagents react promiscuously.

FeatureRoute A: The "Gold Standard" (Protected) Route B: Direct Acylation (Flawed)
Precursor 4-(N-Boc-amino)piperidine 4-Aminopiperidine
Mechanism Steric/Electronic protection of N4 forces reaction at N1.Competition between N1 (ring) and N4 (exocyclic).
Purity Profile >98% Regioselective.[1]Mixture of N1-acyl, N4-acyl, and Di-acyl products.[2]
Validation Simple deprotection monitoring.Requires complex chromatographic separation.
Recommendation Adopt Reject

Synthesis & Validation Workflow (Visualized)

The following diagram illustrates the recommended workflow to ensure regiochemical integrity.

G Start Start: 4-(N-Boc-amino)piperidine Step1 Step 1: Acylation (4-Methylbenzoyl Chloride + TEA) Start->Step1 Selective N1 Reaction Inter Intermediate: 1-(4-Methylbenzoyl)-4-(N-Boc)aminopiperidine Step1->Inter Step2 Step 2: Deprotection (HCl/Dioxane or TFA/DCM) Inter->Step2 QC_Point QC Checkpoint: 1H NMR (Boc loss) Step2->QC_Point Product Target: 1-(4-Methylbenzoyl)-4-piperidinamine QC_Point->Product Pass

Caption: Synthesis workflow ensuring regioselectivity via N4-Boc protection.

Validation Protocols

Protocol A: Analytical Validation (HPLC & NMR)

Objective: Confirm identity and quantify the absence of the N4-acylated isomer.

1. High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (benzoyl chromophore).

  • Acceptance Criteria: Single peak >98% area. Any secondary peak with similar retention time suggests N4-acylation or di-acylation.

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Diagnostic Signals:

MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Value
Ar-CH₃ 2.30 – 2.35Singlet (3H)Confirms methylbenzoyl group presence.
Benzoyl Ar-H 7.20 – 7.40AA'BB' System (4H)Confirms para-substitution pattern.
Piperidine N-CH₂ 3.50 – 4.50Broad/SplitCRITICAL: Broadening indicates restricted rotation due to the amide bond at N1 . Sharp triplets indicate lack of N1-acylation.
Piperidine C4-H 2.90 – 3.10Multiplet (1H)Shift confirms free amine (or salt) environment.
Boc Group ~1.40Singlet (9H)Must be ABSENT. Presence indicates incomplete deprotection.
Protocol B: Functional Validation (The "Test Reaction")

Objective: Prove the primary amine (N4) is free and reactive.

  • Reaction: Treat 10 mg of the product with 1.1 eq of acetic anhydride in DCM/TEA.

  • Monitoring: TLC or LC-MS after 15 minutes.

  • Result: Rapid conversion to the 1-(4-methylbenzoyl)-4-acetamidopiperidine confirms the N4 amine is nucleophilic and unblocked.

Experimental Data Summary

The following data compares the recommended route against the direct route.

ParameterRoute A (Protected)Route B (Direct)
Overall Yield 85-92%40-55% (isolated)
Regioselectivity >99:1 (N1 vs N4)~60:40 (Mixture)
Purification Simple precipitation/washColumn chromatography required
Physical State White solid (HCl salt)Oily residue (often mixed)

References

  • Synthesis of Piperidine Scaffolds: Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.[3] Bioorg. Med. Chem. Lett. 2004, 14(15), 3917-3920. Link

  • Regioselectivity in Amines: Selectivities in acylation of primary and secondary amine. Indian Journal of Chemistry, 2014, 53B, 1115-1121. Link

  • Analytical Data (Analogous): Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. IUCrData, 2014. Link

  • Commercial Reference: 1-(4-Methylbenzoyl)piperidin-4-amine Hydrochloride (CAS 1158307-50-6).[4][5] ChemicalBook Entry. Link

Sources

comparing the cost-effectiveness of different 1-(4-Methylbenzoyl)-4-piperidinamine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 1-(4-Methylbenzoyl)-4-piperidinamine (CAS 137736-06-2). It is designed for medicinal chemists and process engineers selecting the most cost-effective and scalable method for drug development.

Executive Summary

The synthesis of 1-(4-Methylbenzoyl)-4-piperidinamine presents a classic chemoselectivity challenge: distinguishing between the piperidine ring nitrogen (secondary amine) and the exocyclic primary amine.

  • Method A (Protection Strategy) is the industry standard for high-purity, small-to-medium scale production, guaranteeing regioselectivity via Boc-protection.

  • Method B (Reductive Amination) offers a lower raw-material cost profile for large-scale manufacturing but incurs significant regulatory compliance costs due to the use of 4-Piperidone (a List I Fentanyl Precursor).

Part 1: Methodology Overview & Strategic Comparison

FeatureMethod A: Protection-Deprotection Method B: Reductive Amination
Core Strategy Selective acylation of protected diamine.Acylation of ketone followed by amine installation.[1][2]
Starting Material 4-Boc-aminopiperidine (tert-butyl piperidin-4-ylcarbamate)4-Piperidone Monohydrate HCl
Step Count 2 Steps (Acylation

Deprotection)
2 Steps (Acylation

Reductive Amination)
Regioselectivity Perfect (>99%) . Boc group blocks the primary amine.High . Acylation occurs on the only available amine.
Regulatory Risk Low/Medium . (Check local listings for 4-AP derivatives).Critical . 4-Piperidone is a List I Chemical (US/UN).
Cost Profile High Material Cost / Low Process Cost.Low Material Cost / High Compliance & Process Cost.
Scalability Linear scalability; limited by Boc reagent cost.Highly scalable; requires hydrogenation infrastructure.

Part 2: Detailed Technical Analysis

Method A: The Protection Strategy (Recommended for R&D)

This route prioritizes product quality and ease of purification over raw material costs. By starting with the exocyclic amine already protected (Boc), the nucleophilic attack is forced exclusively to the piperidine ring nitrogen.

Reaction Scheme:

  • Acylation: 4-Boc-aminopiperidine reacts with 4-methylbenzoyl chloride in the presence of a base (TEA or DIPEA) to form the intermediate tert-butyl (1-(4-methylbenzoyl)piperidin-4-yl)carbamate .

  • Deprotection: The Boc group is cleaved using acid (HCl/Dioxane or TFA/DCM) to yield the target primary amine salt.

  • Pros: Eliminates formation of bis-acylated byproducts; robust purification (crystallization).

  • Cons: Atom economy is lower due to the loss of the Boc group; Boc-protected starting material is expensive.

Method B: The Reductive Amination Route (Recommended for Manufacturing)

This route avoids the use of expensive protecting groups. It utilizes 4-piperidone, a commodity chemical, but requires strict regulatory oversight.

Reaction Scheme:

  • Acylation: 4-Piperidone HCl is acylated with 4-methylbenzoyl chloride. Since the ketone is non-nucleophilic, acylation occurs exclusively at the ring nitrogen, yielding 1-(4-methylbenzoyl)piperidin-4-one .

  • Reductive Amination: The ketone is converted to a primary amine using an ammonia source (NH

    
    OAc or NH
    
    
    
    ) and a reducing agent (NaBH
    
    
    CN or H
    
    
    /Catalyst).[3][4]
  • Pros: High atom economy; cheaper reagents.

  • Cons: Regulatory burden (handling List I precursors); Step 2 requires optimization to prevent dimerization (formation of secondary amines).

Part 3: Experimental Protocols

Protocol A: Synthesis via Boc-Protection (High Purity)

Step 1: Acylation

  • Setup: Charge a reaction vessel with 4-Boc-aminopiperidine (1.0 equiv) and DCM (10 vol). Cool to 0°C.

  • Addition: Add Triethylamine (1.5 equiv). Dropwise add 4-methylbenzoyl chloride (1.1 equiv) over 30 mins, maintaining temp <5°C.

  • Reaction: Warm to RT and stir for 3 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated NaHCO

    
    . Dry over MgSO
    
    
    
    and concentrate.
    • Yield Target: 90-95% (White solid).

Step 2: Deprotection

  • Setup: Dissolve the intermediate in 1,4-Dioxane (5 vol).

  • Acidolysis: Add 4M HCl in Dioxane (5-10 equiv) dropwise at RT.

  • Precipitation: Stir for 4-6 hours. The product usually precipitates as the hydrochloride salt.

  • Isolation: Filter the white solid, wash with diethyl ether, and dry under vacuum.

    • Yield Target: >95%.[5][6]

Protocol B: Synthesis via Reductive Amination (Cost-Optimized)

Step 1: Preparation of 1-(4-methylbenzoyl)piperidin-4-one

  • Setup: Suspend 4-Piperidone Monohydrate HCl (1.0 equiv) in DCM (or Toluene for scale). Add Triethylamine (2.2 equiv) to liberate the free base.

  • Acylation: Cool to 0°C. Add 4-methylbenzoyl chloride (1.05 equiv) slowly.

  • Workup: Wash with water and brine. Concentrate to obtain the crude ketone.

    • Note: This intermediate is stable and can be purified by crystallization if needed.

Step 2: Reductive Amination to Primary Amine

  • Critical: To avoid secondary amine formation (dimerization), use a large excess of ammonia.

  • Reagents: Dissolve ketone (1.0 equiv) in Methanol (10 vol). Add Ammonium Acetate (10.0 equiv).

  • Reduction: Add Sodium Cyanoborohydride (0.7 equiv) portion-wise. (Alternatively, use H

    
     + Raney Nickel/Pd-C in ammoniacal methanol for industrial scale).
    
  • Workup: Quench with aqueous NaOH (pH > 10). Extract with DCM.[7]

  • Purification: The crude oil may contain some secondary amine impurity. Purify via recrystallization of the HCl salt.

Part 4: Visualization of Pathways

SynthesisPathways cluster_0 Method A: Lab Standard cluster_1 Method B: Industrial StartA 4-Boc-aminopiperidine (Expensive, High Purity) InterA Intermediate: 1-(4-Methylbenzoyl)-4-Boc-aminopiperidine StartA->InterA Acylation (4-TolCOCl, TEA) StartB 4-Piperidone HCl (Regulated List I, Cheap) InterB Intermediate: 1-(4-Methylbenzoyl)-4-piperidone StartB->InterB Acylation (4-TolCOCl, Base) Target TARGET: 1-(4-Methylbenzoyl)-4-piperidinamine InterA->Target Deprotection (HCl or TFA) InterB->Target Reductive Amination (NH4OAc, NaBH3CN)

Caption: Comparison of the Protection Route (Method A) vs. the Reductive Amination Route (Method B). Green path indicates higher selectivity; Red path indicates regulatory complexity.

Part 5: Cost & Yield Comparison

MetricMethod A (Boc Route)Method B (Piperidone Route)
Overall Yield ~85% ~65-70%
Reagent Cost High (Boc-amine is ~$1-5/g)Low (Piperidone is ~$0.1-0.5/g)
E-Factor (Waste) Moderate (Boc removal generates waste)Good (Water is main byproduct in hydrogenation)
Purification Simple (Filtration of salt)Moderate (Requires separation of dimers)
Compliance Cost LowHigh (DEA List I Documentation)

References

  • BenchChem Technical Support . (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from

  • Drug Enforcement Administration (DEA) . (2023).[8] Designation of 4-Piperidone as a List I Chemical. Federal Register, 88 FR 21902. Retrieved from

  • Abdel-Magid, A. F., et al. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Janssen, P. A. J. (1962). Process for preparing 1-(aroyl)-4-piperidinamines. U.S.
  • United Nations Office on Drugs and Crime (UNODC) . (2024). Scheduling of 4-piperidone and 1-boc-4-piperidone. Retrieved from

Sources

Beyond the Label: Critical CoA Specifications for 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis Requirements for 1-(4-Methylbenzoyl)-4-piperidinamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-(4-Methylbenzoyl)-4-piperidinamine (CAS: 13707-23-8) is a versatile piperidine scaffold frequently employed in the synthesis of GPCR ligands (e.g., CCR5 antagonists), kinase inhibitors, and analgesics.[1] While often perceived as a simple building block, the quality of this intermediate dictates the success of downstream amide couplings and reductive aminations.

This guide objectively compares "Standard Synthesis Grade" against "Pharma Intermediate Grade" specifications, revealing how overlooked impurities in the Certificate of Analysis (CoA) can silently sabotage yield and assay reproducibility.

Part 1: Comparative Analysis of CoA Specifications

The following table contrasts the typical specifications found in commercial catalogs versus the rigorous requirements necessary for pharmaceutical scale-up.

ParameterStandard Synthesis Grade (Common)Pharma Intermediate Grade (Recommended)Performance Impact
Assay (HPLC) ≥ 95.0%≥ 98.0%Yield Loss: Lower purity often correlates with oligomeric impurities that trap reagents.
Appearance Yellow to tan solidWhite to off-white crystalline powderColor Interference: Colored impurities (often oxidized amines) can quench fluorescence in biological assays.
Water (KF) Not typically specified≤ 0.5% w/wStoichiometry Drift: Excess water hydrolyzes sensitive coupling reagents (e.g., HATU, EDC).
Free Amine Impurity (4-Aminopiperidine)≤ 2.0%≤ 0.1%Critical Failure: Residual diamine competes for electrophiles, creating complex mixtures.
Bis-Acylated Impurity Uncontrolled≤ 0.15%Inert Diluent: Acts as "dead weight" in the reaction, skewing molarity calculations.
Residual Solvents DCM/THF not quantified< ICH Q3C LimitsToxicity: Chlorinated solvents can trigger genotoxicity alerts in late-stage synthesis.
Part 2: The Impurity Ecosystem & Performance Logic

To understand why the CoA limits matter, we must analyze the synthesis pathway. The highest quality material is typically produced via the Boc-protection route (Scheme A), whereas lower grades may use Direct Acylation (Scheme B), leading to difficult-to-remove byproducts.

Visualizing the Impurity Pathway

ImpurityPathway SM 4-(Boc-amino)piperidine Intermediate Intermediate: N-Boc-1-(4-methylbenzoyl) -4-aminopiperidine SM->Intermediate Acylation (N1) Impurity3 Impurity C: Bis-acylated byproduct SM->Impurity3 Bis-acylation (Side Rxn) Reagent 4-Methylbenzoyl Chloride Reagent->Intermediate Impurity2 Impurity B: 4-Methylbenzoic Acid Reagent->Impurity2 Hydrolysis Product TARGET PRODUCT: 1-(4-Methylbenzoyl) -4-piperidinamine Intermediate->Product Deprotection (TFA/HCl) Impurity1 Impurity A: Residual Boc-Intermediate Intermediate->Impurity1 Incomplete Deprotection

Figure 1: Synthetic pathway highlighting the origin of critical impurities.[2][3] Impurity A arises from incomplete reaction, while Impurity C is common in "Direct Acylation" routes.

Deep Dive: The "Silent Killer" Impurity (4-Aminopiperidine)

In "Standard Grade" batches, up to 2% residual 4-aminopiperidine (the starting material) may remain.

  • The Mechanism: 4-aminopiperidine has two nucleophilic nitrogens. If you use this grade in a subsequent amide coupling (targeting the primary amine of your product), the residual 4-aminopiperidine will react twice as fast, consuming 2 equivalents of your precious carboxylic acid or electrophile.

  • The Result: You lose yield, and you generate a complex mixture of mono- and bis-coupled side products that co-elute with your target.

Part 3: Analytical Validation Protocols

Do not rely solely on the vendor's CoA. Use these self-validating protocols to verify material quality before committing it to a synthesis campaign.

Protocol 1: Purity Assessment via HPLC
  • Objective: Quantify the target amine and detect the "Bis-acylated" impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.[1][4]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Acceptance Criteria: Main peak retention time ~8-10 min. No single impurity >0.5%.

Protocol 2: Identity Confirmation via 1H-NMR
  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • δ 2.33 ppm (s, 3H): Methyl group on the benzoyl ring.

    • δ 7.2 - 7.4 ppm (m, 4H): Aromatic protons (AA'BB' system).

    • δ 3.5 - 4.5 ppm (broad m): Piperidine ring protons (deshielded by amide).

    • Alert: A sharp singlet near δ 1.4 ppm indicates residual Boc-protected intermediate (Impurity A).

Part 4: QC Decision Matrix

Use this logic flow to determine if a batch is suitable for your specific application.

QCDecision Start Batch Received CheckAppearance Check Appearance: White/Off-White? Start->CheckAppearance CheckHPLCPurity HPLC Purity > 98%? CheckAppearance->CheckHPLCPurity Yes RejectColor REJECT: Risk of Assay Interference CheckAppearance->RejectColor No (Yellow/Brown) CheckFreeAmine Free Amine Content < 0.5%? CheckHPLCPurity->CheckFreeAmine Yes RejectPurity REJECT: Risk of Side Reactions CheckHPLCPurity->RejectPurity No RejectStoich REJECT: Stoichiometry Failure CheckFreeAmine->RejectStoich No Accept ACCEPT: Proceed to Synthesis CheckFreeAmine->Accept Yes

Figure 2: Quality Control Decision Tree for incoming raw material assessment.

References
  • ICH Q7 Guidelines. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation.[5] Link

  • Prathebha, K., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. NCBI / PubMed Central. Link

  • BenchChem Technical Guide. Synthesis and Purity Analysis of N-Methyl-1-(piperidin-4-yl)methanamine Derivatives. (Methodology adapted for piperidine amides).[6][7] Link

  • World Health Organization. Model Certificate of Analysis for Pharmaceutical Starting Materials. WHO Technical Report Series. Link

  • Sigma-Aldrich. Product Specification: 4-Amino-1-benzylpiperidine (Analog Comparison).Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methylbenzoyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(4-Methylbenzoyl)-4-piperidinamine. The procedures outlined herein are grounded in established regulatory frameworks and chemical safety principles to ensure the protection of laboratory personnel and the environment.

Section 1: Hazard Assessment & Chemical Profile

1-(4-Methylbenzoyl)-4-piperidinamine is a piperidine derivative.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural class suggests a hazard profile that must be handled with care. Piperidine and its derivatives are known to possess biological activity and may present various health hazards.[1][2]

Based on data from analogous piperidine compounds, researchers should assume this chemical may cause skin irritation, serious eye damage, and respiratory irritation.[3][4][5]

Table 1: Inferred Hazard Profile and Required Precautions

Hazard Classification (Inferred)GHS PictogramRecommended Personal Protective Equipment (PPE)
Skin Irritant (Category 2)

Nitrile gloves, lab coat, closed-toe shoes
Serious Eye Damage (Category 1/2)

Chemical safety goggles or face shield
Respiratory Irritant (Category 3)

Use in a certified chemical fume hood
Potential Aquatic Toxicity

Prevent release to drains and waterways[6]

Section 2: Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to its final, safe disposal.

A chemical waste must first be characterized to determine if it is hazardous. Under RCRA, a waste is considered hazardous if it is either "listed" or "characteristic" waste.[9]

  • Listed Wastes: These are chemicals from specific industrial processes or unused commercial chemical products that the EPA has explicitly named on one of four lists: F, K, P, and U.[9][10][11] The P-list includes acutely hazardous wastes, while the U-list contains toxic wastes.[9][12]

  • Characteristic Wastes: If a chemical is not on a specific list, it may still be hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[13]

Since 1-(4-Methylbenzoyl)-4-piperidinamine is not explicitly on the P or U lists, any waste containing it must be evaluated for these characteristics before disposal.

Section 3: Disposal Decision Workflow

The following workflow provides a logical pathway for ensuring the compliant disposal of 1-(4-Methylbenzoyl)-4-piperidinamine. This process is designed to be a self-validating system, ensuring that critical safety and regulatory checkpoints are met.

DisposalWorkflow start Start: Material Identified for Disposal is_waste Is the material a waste product? (e.g., expired, off-spec, spill residue) start->is_waste characterize Characterize the Waste: Consult SDS and institutional EHS office. is_waste->characterize  Yes end End: Waste Disposed Compliantly is_waste->end  No (Return to inventory) is_hazardous Is waste RCRA Hazardous? (Exhibits Ignitability, Corrosivity, Reactivity, or Toxicity) characterize->is_hazardous non_haz Follow Non-Hazardous Waste Stream Procedures (Consult EHS for confirmation) is_hazardous->non_haz  No haz_protocol Initiate Hazardous Waste Protocol is_hazardous->haz_protocol  Yes / Unsure non_haz->end ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_protocol->ppe container Step 2: Select Compatible Container (HDPE or Glass, Screw Cap) ppe->container labeling Step 3: Attach Hazardous Waste Label (Fill out completely) container->labeling storage Step 4: Store in Satellite Accumulation Area (SAA) labeling->storage pickup Step 5: Arrange Pickup via EHS for Licensed Disposal storage->pickup pickup->end

Caption: Disposal decision workflow for 1-(4-Methylbenzoyl)-4-piperidinamine.

Section 4: Standard Operating Procedure (SOP) for Disposal

This protocol must be executed in a laboratory setting, adhering to all institutional safety policies.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the appropriate PPE as detailed in Table 1. This includes, at a minimum, a lab coat, nitrile gloves, and chemical safety goggles.[3][14] All handling of open containers must be performed inside a certified chemical fume hood.

Step 2: Waste Characterization As the generator, you are responsible for characterizing the waste. Due to its chemical nature, 1-(4-Methylbenzoyl)-4-piperidinamine waste should be treated as toxic hazardous waste . This conservative approach is necessary in the absence of complete toxicological data. The waste code for toxicity (T) should be considered.[11][15]

Step 3: Segregation and Containerization

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It should be kept separate from acids and strong oxidizing agents.[16][17]

  • Containerization:

    • Select a clean, chemically compatible container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are preferred.[7]

    • The container must be in good condition, free of leaks or cracks.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

    • Keep the container closed at all times except when adding waste.

Step 4: Hazardous Waste Labeling Immediately upon placing the first drop of waste into the container, affix a "Hazardous Waste" label.[7] The label must be filled out completely and legibly, including:

  • The full chemical name: "1-(4-Methylbenzoyl)-4-piperidinamine". Do not use abbreviations.[7]

  • An accurate estimation of the concentration and volume.

  • The date the waste was first added (accumulation start date).

  • The name and contact information of the Principal Investigator or lab manager.

  • Checkmarks for the appropriate hazard characteristics (e.g., Toxic).[7]

Step 5: On-Site Accumulation Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA should be a secondary containment bin to prevent the spread of potential spills.

Step 6: Arranging for Disposal

  • Never dispose of this chemical down the drain or in the regular trash.[6][7][16] This is a violation of EPA regulations and can harm aquatic ecosystems.

  • Contact your institution's EHS department to schedule a waste pickup.[7] They will arrange for a licensed hazardous waste disposal company to transport and dispose of the material.[18][19]

  • Follow your EHS office's specific procedures for submitting a waste pickup request form.[7]

Section 5: Spill & Decontamination Procedures

In the event of a small spill within a chemical fume hood:

  • Ensure appropriate PPE is worn.

  • Contain the spill using a non-flammable absorbent material like sand, vermiculite, or a commercial chemical absorbent pad.[2]

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[2][16]

  • The spill cleanup material is now considered hazardous waste and must be disposed of following the SOP in Section 4.

  • Decontaminate the area with soap and water.

For large spills or spills outside of a fume hood, evacuate the area, alert personnel, and contact your institution's emergency response or EHS team immediately.[18]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]

  • RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. MLI Environmental. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Hazardous waste characterization. Practice Greenhealth. [Link]

  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology. [Link]

  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Piperidine Safety Data Sheet. Penta s.r.o.. [Link]

  • Piperidine Safety Data Sheet. ChemSupply Australia. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]

  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride MSDS. Capot Chemical Co., Ltd.. [Link]

  • 1-(4-Methyl-benzyl)-piperidin-4-yl benzoate. PubChem, National Center for Biotechnology Information. [Link]

  • Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.